3-Oxaspiro[5.5]undec-7-en-9-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-oxaspiro[5.5]undec-10-en-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-9-1-3-10(4-2-9)5-7-12-8-6-10/h1,3H,2,4-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFLJBVLNHOYOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOCC2)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738973 | |
| Record name | 3-Oxaspiro[5.5]undec-7-en-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159280-52-0 | |
| Record name | 3-Oxaspiro[5.5]undec-7-en-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60738973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Structural Analysis of 3-Oxaspiro[5.5]undec-7-en-9-one
This guide provides a comprehensive technical overview of the structural analysis of 3-Oxaspiro[5.5]undec-7-en-9-one (CAS: 1159280-52-0), a spirocyclic compound of significant interest to researchers in medicinal chemistry and drug development. Spirocyclic scaffolds are prized for their inherent three-dimensionality, which can lead to improved potency and selectivity when interacting with biological targets. The rigid, yet tunable, nature of the this compound framework, with its embedded tetrahydropyran and reactive cyclohexenone rings, makes it a valuable building block for complex molecular architectures.
This document delves into the synthetic origins and the multifaceted approach required for a thorough structural elucidation of this molecule. We will explore the application of advanced spectroscopic and analytical techniques, providing both theoretical grounding and practical insights into the interpretation of the resulting data. As specific experimental data for this exact molecule is not widely published, this guide will also incorporate predicted data based on analogous structures and first principles, offering a robust framework for researchers encountering this or similar molecular systems.
Synthesis via Robinson Annulation: Constructing the Spirocyclic Core
A prominent and efficient method for the synthesis of this compound is the Robinson annulation. This powerful reaction sequence combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.[1][2][3][4] The choice of this method is logical as it efficiently constructs the cyclohexenone ring onto a pre-existing ketone, in this case, a tetrahydropyranone derivative.
The causality behind this synthetic choice lies in the robustness and versatility of the Robinson annulation. It is a foundational reaction in organic synthesis, particularly for the creation of polycyclic systems like steroids and terpenoids.[2] The reaction can often be performed in one pot, and its mechanism is well-understood, allowing for predictable outcomes.[3]
Caption: A workflow diagram of the Robinson annulation for the synthesis of this compound.
Experimental Protocol: Robinson Annulation (Illustrative)
-
Enolate Formation: Tetrahydropyran-4-one is treated with a base, such as sodium ethoxide, in a suitable solvent like ethanol to generate the corresponding enolate.
-
Michael Addition: Methyl vinyl ketone is added to the reaction mixture. The enolate attacks the β-carbon of the methyl vinyl ketone in a conjugate addition, forming a 1,5-diketone intermediate after protonation.
-
Intramolecular Aldol Condensation: The 1,5-diketone is then subjected to conditions (often further base and heat) that promote an intramolecular aldol reaction. An enolate is formed at one of the α-carbons, which then attacks the other carbonyl group, forming a six-membered ring.
-
Dehydration: The resulting β-hydroxy ketone readily undergoes dehydration to form the more stable α,β-unsaturated ketone, yielding the final product, this compound.
This self-validating protocol relies on the thermodynamic favorability of the conjugated system formed in the final step, which drives the reaction to completion.
Spectroscopic Characterization
A combination of spectroscopic methods is essential for the unambiguous structural determination of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR, along with 2D techniques, are required.
Expertise & Experience: The spirocyclic nature of the molecule leads to a rigid system where protons on the same carbon atom (geminal protons) are often diastereotopic and will appear as distinct signals with coupling between them. The interpretation of these complex splitting patterns provides a wealth of structural information.
Predicted NMR Data:
| ¹H NMR (Predicted) | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| H-8 | ~6.8 | d | Vinylic proton α to C=O |
| H-7 | ~6.0 | d | Vinylic proton β to C=O |
| H-2, H-4 (axial) | ~3.8 | m | Protons adjacent to oxygen |
| H-2, H-4 (equatorial) | ~3.6 | m | Protons adjacent to oxygen |
| H-10 | ~2.5 | t | Allylic protons |
| H-6 | ~2.3 | t | Protons α to C=O |
| H-1, H-5 | ~1.8 | m | Protons on tetrahydropyran ring |
| ¹³C NMR (Predicted) | Chemical Shift (δ, ppm) | Assignment |
| C-9 | ~199 | Carbonyl carbon |
| C-8 | ~150 | Vinylic carbon α to C=O |
| C-7 | ~128 | Vinylic carbon β to C=O |
| C-2, C-4 | ~65 | Carbons adjacent to oxygen |
| C-5 (Spiro) | ~45 | Spiro carbon |
| C-10 | ~37 | Allylic carbon |
| C-6 | ~35 | Carbon α to C=O |
| C-1, C-5 | ~30 | Carbons on tetrahydropyran ring |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions in the IR spectrum of this compound are expected to be from the α,β-unsaturated ketone and the ether linkage.
Predicted IR Data:
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O (conjugated ketone) | ~1675 | Strong |
| C=C (conjugated alkene) | ~1615 | Medium |
| C-O (ether) | ~1100 | Strong |
| =C-H (vinylic) | ~3050 | Medium |
| C-H (aliphatic) | 2850-2960 | Medium-Strong |
The position of the carbonyl stretch at a lower wavenumber (~1675 cm⁻¹) compared to a saturated ketone (~1715 cm⁻¹) is a hallmark of conjugation.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.[6] For this compound (M.W. 166.22), a high-resolution mass spectrum would confirm the elemental composition.
Predicted Mass Spectrum Data:
-
Molecular Ion (M⁺): m/z = 166
-
Key Fragmentation Pathways: Retro-Diels-Alder reaction of the cyclohexenone ring is a common fragmentation pathway for such systems. Cleavage of the tetrahydropyran ring is also expected.
Stereochemical and Conformational Analysis
The three-dimensional structure of this compound is critical to its function, particularly in a drug discovery context. This involves understanding the conformation of the two rings and their spatial relationship.
Conformational Analysis
The tetrahydropyran ring will likely adopt a chair conformation to minimize steric strain. The cyclohexenone ring is constrained by the double bond and will exist in a half-chair conformation. The overall shape of the molecule is determined by the relative orientation of these two rings around the spiro center.
Trustworthiness: The principles of conformational analysis for six-membered rings are well-established. The preference for a chair conformation in saturated six-membered rings and a half-chair in cyclohexene derivatives is a cornerstone of stereochemistry.
2D NMR for 3D Structure Determination
Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that can identify protons that are close to each other in space, regardless of whether they are connected by bonds.[7][8] This is invaluable for determining the relative stereochemistry and conformation of a molecule.
Expertise & Experience: In a NOESY experiment, cross-peaks are observed between protons that are typically less than 5 Å apart.[7][8] For this compound, NOESY can be used to establish the spatial relationships between protons on the tetrahydropyran ring and those on the cyclohexenone ring, thus defining the molecule's 3D structure.
Caption: A workflow for determining the 3D structure of this compound using NOESY.
Computational Chemistry
Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different possible conformations of the molecule. This provides a theoretical basis for understanding which conformation is most stable and likely to be observed experimentally.
X-ray Crystallography: The Definitive Structure
The most unambiguous method for determining the three-dimensional structure of a molecule is single-crystal X-ray crystallography. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.
Authoritative Grounding: X-ray crystallography is the gold standard for structural determination. The process involves growing a single crystal of the compound, exposing it to X-rays, and analyzing the resulting diffraction pattern.
Caption: A workflow for the determination of the solid-state structure of this compound by X-ray crystallography.
Reactivity and Applications
The structural features of this compound dictate its chemical reactivity. The α,β-unsaturated ketone is a key functional group, possessing two electrophilic sites: the carbonyl carbon and the β-carbon. This allows for both 1,2-addition (direct addition) to the carbonyl group and 1,4-addition (conjugate addition) to the β-carbon. The choice between these two pathways is influenced by the nature of the nucleophile and the reaction conditions. This dual reactivity makes the molecule a versatile intermediate for the synthesis of more complex structures in drug discovery programs.
References
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Kimyasal 15 - ESD MEDİKAL. ESD MEDİKAL. Available at: [Link]
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Robinson Annulation-Mechanism and Shortcut. Chemistry Steps. Available at: [Link]
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Robinson Annulation Mechanism. BYJU'S. Available at: [Link]
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Synthesis of enones 95 via organocatalyzed Robinson annulation. ResearchGate. Available at: [Link]
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The Robinson Annulation. Master Organic Chemistry. Available at: [Link]
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Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. National Center for Biotechnology Information. Available at: [Link]
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3-Oxaspiro[5.5]undecane-2,4-dione, 1 X 25 g (553727-25G). Alkali Scientific. Available at: [Link]
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3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Wikipedia. Available at: [Link]
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1,5-Dioxaspiro[5.5]undecane. PubChem. Available at: [Link]
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Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. MDPI. Available at: [Link]
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Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. ResearchGate. Available at: [Link]
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1-Oxaspiro[5.5]undec-3-ene. SpectraBase. Available at: [Link]
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NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Nanalysis. Available at: [Link]
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NOESY and ROESY. University of Wisconsin-Madison. Available at: [Link]
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A computational study of conformers of 1,3-dioxane (1,3-dioxacyclohexane). ResearchGate. Available at: [Link]
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Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. ResearchGate. Available at: [Link]
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Understanding x-ray crystallography structures. YouTube. Available at: [Link]
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Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Glen Jackson - West Virginia University. Available at: [Link]
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Computational Approaches to Molecular Properties, Chemical Reactivity, and Drug Virtual Screening. National Center for Biotechnology Information. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 3-Oxaspiro[5.5]undec-7-en-9-one
Foreword: The Strategic Importance of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures that confer advantageous pharmacological properties is a paramount objective. Among these, spirocyclic systems have emerged as "privileged structures," a designation owed to their inherent three-dimensionality and conformational rigidity. This unique topology allows for precise, fine-tuned interactions with biological targets, often leading to enhanced potency and selectivity. The constrained nature of the spirocyclic core reduces the entropic penalty upon binding to a target protein, which can translate to higher binding affinities. Furthermore, the introduction of a spiro center can favorably influence critical pharmacokinetic parameters such as solubility and metabolic stability, addressing key challenges in the drug development pipeline. 3-Oxaspiro[5.5]undec-7-en-9-one stands as a valuable building block within this chemical class, offering a versatile platform for the synthesis of more complex and biologically active molecules. This guide provides a comprehensive overview of its core physicochemical properties, underpinning its potential in drug discovery and development.
Molecular Identity and Core Physicochemical Parameters
This compound is a spirocyclic compound featuring a tetrahydropyran ring fused to a cyclohexenone ring through a common spiro atom. This structure possesses a reactive enone system, rendering it a versatile intermediate for a variety of chemical transformations.
| Property | Value | Source |
| IUPAC Name | This compound | BenchChem |
| CAS Number | 1159280-52-0 | |
| Molecular Formula | C₁₀H₁₄O₂ | Derived |
| Molecular Weight | 166.22 g/mol | |
| InChI Key | SWFLJBVLNHOYOI-UHFFFAOYSA-N |
Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Melting Point | Not available | A related compound, 3-Oxaspiro[5.5]undecane-2,4-dione, has a melting point of 67-70 °C.[1] This suggests the target compound is likely a solid at room temperature. |
| Boiling Point | Not available | High molecular weight and polarity suggest a relatively high boiling point, likely requiring vacuum distillation to prevent decomposition. |
| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, Methanol, Ethanol) | The presence of polar functional groups (ketone, ether) suggests some aqueous solubility, while the carbon scaffold indicates solubility in organic solvents. |
| LogP (Octanol-Water Partition Coefficient) | Not available | The balance of polar and non-polar features suggests a moderate LogP value, a critical parameter for drug-likeness. |
Synthesis and Structural Elucidation: A Methodological Overview
The primary synthetic route to this compound is the Robinson annulation. This powerful carbon-carbon bond-forming reaction involves a Michael addition followed by an intramolecular aldol condensation.
Figure 1: Simplified workflow of the Robinson Annulation for the synthesis of this compound.
Characterization of the synthesized product relies on a suite of spectroscopic techniques to confirm its structure and purity.
Experimental Protocols for Physicochemical Characterization
The following section details the standard experimental procedures for determining the key physicochemical properties of a novel organic compound like this compound.
Determination of Melting Point
The melting point is a critical indicator of purity. A sharp melting range typically signifies a pure compound, while a broad and depressed range suggests the presence of impurities.
Protocol:
-
Sample Preparation: A small amount of the crystalline solid is finely ground and packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.
Figure 2: Experimental workflow for melting point determination.
Determination of Solubility
Solubility profiling across a range of solvents is essential for understanding a compound's behavior in different environments, which is critical for formulation and biological testing.
Protocol:
-
Solvent Selection: A panel of solvents with varying polarities is chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).
-
Sample Preparation: A known mass of the compound (e.g., 1 mg) is placed in a small vial.
-
Titration: The solvent is added dropwise with vigorous agitation until the solid completely dissolves.
-
Quantification: The volume of solvent required for dissolution is recorded and the solubility is expressed in terms of mg/mL or molarity.
Spectroscopic Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are indispensable for structural elucidation.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the spectrum is acquired using appropriate pulse sequences.
-
Data Processing: The raw data is Fourier transformed, phased, and baseline corrected.
-
Spectral Interpretation: The chemical shifts, integration, and coupling patterns of the peaks are analyzed to deduce the molecular structure.
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Protocol:
-
Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet, or a thin film is cast from a volatile solvent onto a salt plate (e.g., NaCl, KBr).
-
Background Spectrum: A background spectrum of the empty sample compartment is recorded.
-
Sample Spectrum: The sample is placed in the spectrometer, and the infrared spectrum is recorded.
-
Data Analysis: The absorption bands are correlated with specific functional groups (e.g., C=O stretch for the ketone, C-O-C stretch for the ether).
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.
Protocol:
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., LC-MS, GC-MS).
-
Ionization: The sample molecules are ionized using an appropriate technique (e.g., electrospray ionization - ESI, electron ionization - EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is measured, and a mass spectrum is generated. The molecular ion peak confirms the molecular weight.
Figure 3: Integrated spectroscopic workflow for structural confirmation.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. Its physicochemical properties, both predicted and those to be experimentally determined, will be crucial in guiding its application in drug discovery programs. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of this and other novel spirocyclic compounds, thereby accelerating the journey from a promising molecular entity to a potential clinical candidate. Further research should focus on obtaining precise experimental data for the key physicochemical parameters and exploring the derivatization of this scaffold to probe its biological activity across various therapeutic areas.
References
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PubChem. 3-Oxa-9-azaspiro[5.5]undecane. [Link]
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The Synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one via Robinson Annulation: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one, a valuable spirocyclic scaffold in medicinal chemistry and drug discovery. The core of this synthesis is the Robinson annulation, a powerful and classic method for the formation of six-membered rings. This document will dissect the strategic considerations, mechanistic underpinnings, and practical execution of this synthesis, tailored for researchers, scientists, and professionals in drug development. We will delve into the preparation of the requisite starting materials, provide a detailed experimental protocol for the Robinson annulation, and discuss potential challenges and optimization strategies.
Introduction: The Significance of Spirocyclic Ketones and the Robinson Annulation
Spirocyclic frameworks are privileged structures in drug discovery, prized for their inherent three-dimensionality which allows for precise and fine-tuned interactions with biological targets. The conformational rigidity of these scaffolds can reduce the entropic penalty upon binding to a target, potentially leading to enhanced potency and selectivity. This compound, featuring a central spiro atom connecting a tetrahydropyran ring and a cyclohexenone ring, is a versatile building block for the synthesis of more complex molecular architectures.
The Robinson annulation, discovered by Sir Robert Robinson in 1935, is a cornerstone of organic synthesis for the construction of six-membered rings.[1][2] This powerful reaction proceeds through a tandem sequence of a Michael addition followed by an intramolecular aldol condensation.[2][3] Its robustness and versatility have made it a key strategy in the total synthesis of numerous natural products, including steroids and alkaloids.[2] This guide will demonstrate the application of this classic reaction to the efficient synthesis of the spirocyclic ketone, this compound.
Retrosynthetic Analysis and Strategic Planning
A retrosynthetic analysis of the target molecule, this compound, reveals a clear path for its construction via a Robinson annulation. The α,β-unsaturated ketone within the six-membered ring is the hallmark of a Robinson annulation product.
Caption: Retrosynthetic analysis of this compound.
This analysis identifies two key starting materials: a ketone to serve as the Michael donor and an α,β-unsaturated ketone as the Michael acceptor. For the synthesis of this compound, tetrahydropyran-4-one is the logical choice for the ketone component, and methyl vinyl ketone (MVK) is a common and effective Michael acceptor.
Synthesis of Starting Materials
A reliable synthesis of the target molecule begins with the efficient preparation of its precursors.
Synthesis of Tetrahydropyran-4-one
Several methods exist for the synthesis of tetrahydropyran-4-one. One common approach involves the cyclization of 1,5-dihalopentan-3-one derivatives. A detailed protocol is presented below.
Experimental Protocol: Synthesis of Tetrahydropyran-4-one
This two-step procedure involves the initial formation of 1,5-dichloropentan-3-one followed by its cyclization.
Step 1: Synthesis of 1,5-Dichloropentan-3-one
-
To a reaction vessel equipped with a stirrer, dropping funnel, and thermometer, add 3-chloropropionyl chloride and a suitable solvent such as dichloromethane.
-
Cool the mixture to below 10°C in an ice bath.
-
Slowly introduce ethylene gas into the stirred reaction mixture while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to proceed for an additional 2 hours.
-
Carefully quench the reaction by adding the mixture to a cooled solution of water and hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1,5-dichloropentan-3-one.
Step 2: Cyclization to Tetrahydropyran-4-one
-
In a round-bottom flask, combine the crude 1,5-dichloropentan-3-one with water, phosphoric acid, and sodium dihydrogen phosphate.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC or GC-MS).
-
After cooling to room temperature, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting crude product by vacuum distillation to yield pure tetrahydropyran-4-one.
The Robinson Annulation: Synthesis of this compound
With the starting materials in hand, the core Robinson annulation can be performed. Both acid- and base-catalyzed conditions have been reported for Robinson annulations. For the synthesis of this compound, an acid-catalyzed approach using phosphoric acid has been shown to be effective, minimizing the formation of by-products.
Detailed Experimental Protocol
Table 1: Reagents and Suggested Quantities
| Reagent | Molar Equiv. | Molecular Weight ( g/mol ) | Suggested Quantity |
| Tetrahydropyran-4-one | 1.0 | 100.12 | 10.0 g |
| Methyl Vinyl Ketone | 1.2 | 70.09 | 10.1 g |
| Phosphoric Acid (85%) | Catalytic | 98.00 | ~2 mL |
| Toluene | Solvent | - | 100 mL |
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydropyran-4-one and toluene.
-
Begin stirring and add the phosphoric acid catalyst to the mixture.
-
Slowly add methyl vinyl ketone to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
Mechanism of the Robinson Annulation
The Robinson annulation proceeds in two key stages: a Michael addition followed by an intramolecular aldol condensation.
Caption: Mechanism of the Robinson Annulation for the Synthesis of this compound.
Michael Addition: Under acidic conditions, the tetrahydropyran-4-one tautomerizes to its enol form. This enol then acts as a nucleophile, attacking the β-carbon of the protonated methyl vinyl ketone in a conjugate addition. This step forms a new carbon-carbon bond and, after tautomerization, yields a 1,5-diketone intermediate.
Intramolecular Aldol Condensation: The resulting 1,5-dicarbonyl intermediate is then primed for cyclization. An enol is formed at one of the ketone's α-carbons, which subsequently attacks the other carbonyl group intramolecularly. This cyclization forges the second carbon-carbon bond, creating the six-membered ring. Finally, a dehydration step (elimination of a water molecule) occurs to form the thermodynamically stable α,β-unsaturated ketone, yielding the final product, this compound.
Challenges and Optimization Strategies
While the Robinson annulation is a robust reaction, several challenges can arise, particularly in the synthesis of spirocyclic systems.
Table 2: Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Polymerization of methyl vinyl ketone. | Add the MVK slowly to the reaction mixture. Consider using a precursor that generates MVK in situ. |
| Incomplete reaction. | Increase reaction time and/or temperature. Ensure the catalyst is active and used in an appropriate amount. | |
| Formation of By-products | Self-condensation of starting materials. | Use of an acid catalyst can minimize base-catalyzed self-condensation. |
| Formation of isomeric products. | Careful control of reaction conditions (temperature, catalyst) can influence regioselectivity. | |
| Difficult Purification | Co-elution of starting materials and product. | Optimize the eluent system for column chromatography. Consider recrystallization as an alternative purification method. |
One of the primary challenges is the tendency of methyl vinyl ketone to polymerize, especially under basic conditions.[4] The use of an acid catalyst, as described in the protocol, can mitigate this issue. Additionally, slow addition of the MVK to the reaction mixture can help to maintain a low concentration and reduce polymerization.
Steric hindrance around the α-carbon of the ketone can also impact the efficiency of the Michael addition. While tetrahydropyran-4-one is not excessively hindered, careful optimization of the reaction conditions may be necessary to achieve high yields.
Conclusion
The Robinson annulation provides an elegant and efficient pathway for the synthesis of this compound. By understanding the underlying mechanism and carefully controlling the reaction conditions, researchers can successfully prepare this valuable spirocyclic building block. This guide has provided a comprehensive overview of the synthetic strategy, detailed experimental protocols, and key considerations for troubleshooting and optimization. The principles and techniques discussed herein are broadly applicable to the synthesis of other complex cyclic and spirocyclic systems, underscoring the enduring power of the Robinson annulation in modern organic chemistry.
References
-
Rapson, W. S.; Robinson, R. Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. J. Chem. Soc.1935 , 1285-1288. [Link]
-
Wikipedia. Robinson annulation. [Link]
-
Master Organic Chemistry. The Robinson Annulation. [Link]
-
BYJU'S. Robinson Annulation. [Link]
-
Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. [Link]
- Google Patents. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.
-
Semantic Scholar. Synthesis of novel 3-heterospiro[5.5]undecanes. [Link]
Sources
An In-Depth Technical Guide to the Acid-Catalyzed Robinson Annulation for Spiroketal Synthesis
Abstract
The spiroketal motif is a privileged heterocyclic scaffold found in a plethora of biologically active natural products and pharmaceutical agents. Its rigid, three-dimensional architecture presents a unique challenge and opportunity in synthetic organic chemistry. The Robinson annulation, a classic and powerful ring-forming reaction, can be strategically adapted under acidic conditions to construct the requisite carbon framework for spiroketal formation. This in-depth technical guide provides a comprehensive exploration of the mechanism of the acid-catalyzed Robinson annulation for the synthesis of spiroketals. We will delve into the causality behind experimental choices, provide a validated experimental protocol, and discuss the critical aspects of stereochemical control. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this elegant transformation in their synthetic endeavors.
Introduction: The Strategic Union of Annulation and Spiroketalization
The Robinson annulation traditionally involves the base-catalyzed tandem Michael addition and intramolecular aldol condensation to form a six-membered ring.[1] However, the use of acid catalysis offers a distinct and often advantageous pathway, particularly when the target molecule is sensitive to basic conditions or when specific stereochemical outcomes are desired.[2] The acid-catalyzed variant proceeds through enol or enamine intermediates, offering a different reactivity profile compared to their enolate counterparts.[1]
Spiroketals are cyclic ketals where two rings are joined by a single spiro atom.[3] Their synthesis often involves the cyclization of a dihydroxyketone precursor, a reaction that is frequently promoted by acid.[3] The convergence of an acid-catalyzed Robinson annulation to generate a suitable dihydroxyketone intermediate, followed by an in-situ or subsequent acid-catalyzed spiroketalization, represents a highly efficient strategy for the construction of complex spiroketal-containing molecules.
This guide will dissect the intricate mechanistic details of this tandem reaction, providing a clear roadmap for its successful implementation in the laboratory.
The Core Mechanism: A Stepwise Elucidation
The acid-catalyzed Robinson annulation for spiroketal synthesis is a cascade of three fundamental transformations:
-
Acid-Catalyzed Michael Addition: Formation of the initial carbon-carbon bond.
-
Acid-Catalyzed Intramolecular Aldol Condensation: Construction of the carbocyclic ring.
-
Acid-Catalyzed Spiroketalization: Formation of the bicyclic ketal system.
It is important to note that while this process can be a one-pot reaction, the Michael adduct can also be isolated before proceeding to the aldol condensation and spiroketalization steps.[4]
Step 1: The Acid-Catalyzed Michael Addition
The reaction commences with the activation of the α,β-unsaturated ketone (the Michael acceptor) by protonation of its carbonyl oxygen by an acid catalyst. This protonation significantly enhances the electrophilicity of the β-carbon. Concurrently, the ketone (the Michael donor) undergoes acid-catalyzed tautomerization to its enol form, which serves as the nucleophile.[5]
The nucleophilic enol then attacks the activated β-carbon of the protonated α,β-unsaturated ketone in a conjugate addition manner. Subsequent deprotonation of the resulting oxonium ion and tautomerization yields the 1,5-dicarbonyl compound, the Michael adduct.
}
Step 2: The Acid-Catalyzed Intramolecular Aldol Condensation
The 1,5-diketone formed in the Michael addition is the substrate for the subsequent intramolecular aldol condensation. Under acidic conditions, one of the carbonyl groups is tautomerized to its enol form. This enol then acts as an intramolecular nucleophile, attacking the other carbonyl group, which is protonated and thus activated by the acid catalyst.
This cyclization forms a six-membered ring containing a β-hydroxy ketone. Under the reaction conditions, this aldol addition product readily undergoes acid-catalyzed dehydration. Protonation of the hydroxyl group converts it into a good leaving group (water), which is eliminated to form a thermodynamically stable α,β-unsaturated ketone, the annulated product.
}
Step 3: The Acid-Catalyzed Spiroketalization
The product of the Robinson annulation, if designed with appropriate hydroxyl-bearing side chains, serves as the precursor for the final spiroketalization. This transformation is also efficiently catalyzed by acid. The mechanism involves the protonation of one of the carbonyl groups, followed by the intramolecular nucleophilic attack of a hydroxyl group to form a hemiacetal.
Subsequent protonation of the remaining hydroxyl group facilitates its departure as a water molecule, generating a highly electrophilic oxocarbenium ion. The second hydroxyl group then undergoes an intramolecular attack on this oxocarbenium ion, leading to the formation of the second ring of the spiroketal. Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final spiroketal product.
}
Experimental Protocol: A Self-Validating System
The following protocol is a representative, synthesized procedure for the acid-catalyzed Robinson annulation followed by spiroketalization. It is crucial to note that optimal conditions may vary depending on the specific substrates.
Reaction: One-pot acid-catalyzed Robinson annulation and spiroketalization.
Materials:
-
Cyclic Ketone (e.g., a dihydroxy ketone precursor) (1.0 equiv)
-
α,β-Unsaturated Ketone (e.g., Methyl Vinyl Ketone) (1.1 equiv)
-
Acid Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH), Camphorsulfonic acid (CSA), or a Lewis acid such as BF₃·OEt₂) (0.1 - 1.0 equiv)
-
Anhydrous Solvent (e.g., Toluene, Dichloromethane, or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the cyclic ketone and the anhydrous solvent.
-
Add the acid catalyst to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to the desired temperature (ranging from 0 °C to room temperature, depending on the reactivity of the substrates).
-
Slowly add the α,β-unsaturated ketone to the reaction mixture via a syringe pump over a period of 1-2 hours to minimize polymerization of the Michael acceptor.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time (typically 12-24 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired spiroketal.
Self-Validation:
-
TLC Analysis: Monitor the disappearance of the starting materials and the appearance of a new, typically less polar, product spot.
-
Spectroscopic Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity. The disappearance of the starting material carbonyl and hydroxyl signals and the appearance of characteristic spiroketal signals in the NMR spectra will validate the successful transformation.
Causality Behind Experimental Choices and Stereochemical Considerations
The outcome of the acid-catalyzed Robinson annulation for spiroketal synthesis is highly dependent on the judicious choice of reaction parameters.
Choice of Acid Catalyst
-
Brønsted Acids: Protic acids like p-TsOH and CSA are commonly used and are effective for both the annulation and spiroketalization steps.[2] The choice of a bulkier acid like CSA can sometimes influence the stereochemical outcome.
-
Lewis Acids: Lewis acids such as BF₃·OEt₂ or TiCl₄ can also be employed. They strongly coordinate to the carbonyl oxygen, enhancing the electrophilicity of the Michael acceptor and the carbonyl group for the aldol reaction. However, they may be less effective in the final protonolysis steps of the spiroketalization.
| Catalyst Type | Advantages | Disadvantages |
| Brønsted Acids | Readily available, effective for all steps, can be used in catalytic amounts. | Can be less selective for certain substrates. |
| Lewis Acids | Highly activating, can lead to different stereoselectivities. | Often required in stoichiometric amounts, can be sensitive to moisture. |
Solvent Effects
The choice of solvent can influence the rate and selectivity of the reaction. Non-polar aprotic solvents like toluene or dichloromethane are generally preferred as they do not compete with the intramolecular nucleophiles. The use of a solvent that allows for the azeotropic removal of water can drive the equilibrium towards the formation of the dehydrated annulation product and the final spiroketal.
Stereochemical Control: The Anomeric Effect and Thermodynamic vs. Kinetic Control
The formation of the spiroketal center introduces a new stereocenter, and the stereochemical outcome is often governed by thermodynamic and kinetic factors.
-
Thermodynamic Control: Under equilibrating acidic conditions, the reaction will favor the formation of the most stable spiroketal isomer.[4] The stability of spiroketals is significantly influenced by the anomeric effect , where an axial lone pair on one of the ring oxygens can donate into the σ* orbital of the adjacent C-O bond, leading to a more stable conformation. This generally favors the isomer where the anomeric C-O bond is axial.
-
Kinetic Control: Under non-equilibrating conditions (e.g., lower temperatures and shorter reaction times), the product distribution will be determined by the relative rates of formation of the different stereoisomers. The kinetically favored product is the one formed via the lowest energy transition state.
Achieving a specific stereoisomer often requires careful control of the reaction temperature and time. For the thermodynamically favored product, longer reaction times and higher temperatures are typically employed to allow for equilibration.
}
Conclusion
The acid-catalyzed Robinson annulation for the synthesis of spiroketals is a powerful and elegant transformation that allows for the rapid construction of complex molecular architectures. A thorough understanding of the underlying mechanistic principles, including the stepwise nature of the Michael addition, aldol condensation, and spiroketalization, is paramount for its successful application. The judicious selection of the acid catalyst, solvent, and reaction conditions provides the synthetic chemist with the tools to control the reaction pathway and, critically, the stereochemical outcome at the newly formed spirocyclic center. This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of this remarkable reaction in the pursuit of novel therapeutics and the exploration of the chemical world.
References
-
Master Organic Chemistry. The Robinson Annulation. [Link]
-
Asymmetric total synthesis of pleurospiroketals A and B. Chemical Communications. [Link]
-
Smith, A. B., III, et al. Enantioselective Total Synthesis of (+)-Peniciketals A and B: Two Architecturally Complex Spiroketals. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Robinson Annulation. [Link]
-
Perron, F.; Albizati, K. F. Chemistry of spiroketals. Chemical Reviews. [Link]
-
Banerjee, A. K.; Laya, M. S. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Online Journal of Case Studies. [Link]
-
An acid-catalyzed Michael–aldol reaction. ResearchGate. [Link]
-
Di Tommaso, E.; et al. Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. Molecules. [Link]
-
Kumar, P.; et al. Organocatalytic tandem Michael addition reactions: A powerful access to the enantioselective synthesis of functionalized chromenes, thiochromenes and 1,2-dihydroquinolines. Beilstein Journal of Organic Chemistry. [Link]
-
A One-Pot, Asymmetric Robinson Annulation in the Organic Chemistry Majors Laboratory. ResearchGate. [Link]
-
Wikipedia. Robinson annulation. [Link]
-
Common methods for the preparation of spiroketals a) from dihydroxyketons. ResearchGate. [Link]
-
Catalytic asymmetric synthesis of (N, N)- spiroketal via Pd-catalyzed enantioconvergent aminocarbonylation and dearomative nucleophilic aza-addition. Nature Communications. [Link]
-
A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction. MDPI. [Link]
-
Aponick, A.; Palmes, J. Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Synthesis. [Link]
-
Organocatalytic synthesis of spiro compounds via a cascade Michael-Michael-aldol reaction. Semantic Scholar. [Link]
Sources
Spectroscopic Data for 3-Oxaspiro[5.5]undec-7-en-9-one: A Case of Undisclosed Characterization
A comprehensive search of publicly available scientific literature and chemical databases has revealed a significant gap in the characterization data for 3-Oxaspiro[5.5]undec-7-en-9-one (CAS 1159280-52-0). Despite its commercial availability as a building block for chemical synthesis, no primary literature sources detailing its preparation are accompanied by the corresponding nuclear magnetic resonance (NMR), infrared (IR), or mass spectrometry (MS) data. This lack of foundational spectroscopic information presents a challenge for researchers utilizing this compound, as verification of its identity and purity relies on undisclosed analytical methods.
This guide will therefore address the expected spectroscopic characteristics of this compound based on established principles of spectroscopic interpretation and comparison with analogous structures. While this theoretical analysis provides a framework for researchers, it is crucial to note that these are predictions and not a substitute for experimentally obtained data.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound would provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy (Predicted):
The proton NMR spectrum is expected to be complex due to the number of chemically non-equivalent protons in the spirocyclic system.
-
Vinyl Protons (C7-H and C8-H): Two distinct signals are predicted in the downfield region, likely between δ 5.8 and 7.0 ppm. The proton at C8, being β to the carbonyl group, would likely appear further downfield than the proton at C7. These protons would exhibit coupling to each other (a doublet of doublets or two distinct doublets).
-
Protons Alpha to the Carbonyl (C10-H₂): A signal corresponding to the two protons on the carbon adjacent to the carbonyl group is expected around δ 2.2-2.6 ppm.
-
Protons on the Tetrahydropyran Ring (C1-H₂, C2-H₂, C4-H₂): These protons would likely appear as a series of multiplets in the range of δ 3.5-4.5 ppm for those adjacent to the oxygen atom (C2-H₂ and C4-H₂) and δ 1.5-2.0 ppm for the C1 protons.
-
Protons on the Cyclohexenone Ring (C6-H₂): The protons at the C6 position are expected to produce signals in the δ 1.8-2.4 ppm range.
¹³C NMR Spectroscopy (Predicted):
The carbon NMR spectrum would show ten distinct signals corresponding to each carbon atom in the molecule.
-
Carbonyl Carbon (C9): The ketone carbonyl carbon is expected to have a chemical shift in the range of δ 195-205 ppm.
-
Vinyl Carbons (C7 and C8): The olefinic carbons would appear in the δ 125-155 ppm region.
-
Spiro Carbon (C5): The quaternary spiro carbon would likely have a chemical shift in the range of δ 70-85 ppm.
-
Carbons of the Tetrahydropyran Ring: The carbons adjacent to the oxygen (C2 and C4) are predicted to be in the δ 60-75 ppm range, while C1 would be further upfield.
-
Carbons of the Cyclohexenone Ring: The remaining methylene carbons (C6 and C10) would be expected in the upfield region of the spectrum.
Experimental Protocol for NMR Data Acquisition:
A standard approach to acquiring NMR data for a novel compound like this would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a 400 MHz or higher field NMR spectrometer. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential.
Workflow for NMR Data Interpretation
Caption: A typical workflow for the acquisition and interpretation of NMR data for structural elucidation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The predicted IR spectrum of this compound would show several characteristic absorption bands.
Predicted IR Data:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | C-H stretch (vinyl) |
| 2950-2850 | Strong | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (α,β-unsaturated ketone) |
| ~1620 | Medium | C=C stretch (alkene) |
| ~1100 | Strong | C-O-C stretch (ether) |
Experimental Protocol for IR Data Acquisition:
-
Sample Preparation: The spectrum can be obtained using a neat sample (if liquid) as a thin film between two salt plates (e.g., NaCl or KBr) or by preparing a KBr pellet if the compound is a solid. Alternatively, a solution in a suitable solvent (e.g., CCl₄ or CS₂) can be used.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum is first collected and then subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted MS Data:
-
Molecular Ion (M⁺): The mass spectrum, likely obtained using electron ionization (EI), would be expected to show a molecular ion peak at m/z = 166, corresponding to the molecular weight of the compound (C₁₀H₁₄O₂).
-
Fragmentation Pattern: The molecule would likely undergo fragmentation through various pathways. Key fragments could arise from:
-
Loss of CO (m/z = 138).
-
Retro-Diels-Alder reaction of the cyclohexenone ring.
-
Cleavage of the tetrahydropyran ring.
-
Experimental Protocol for MS Data Acquisition:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron ionization (EI) at 70 eV is a standard method for generating fragments and a characteristic mass spectrum.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
Molecular Structure of this compound
The Ascendance of Oxaspirocycles: A Technical Guide to Discovery, Synthesis, and Strategic Application in Drug Development
Foreword: Beyond Flatland – The Three-Dimensional Imperative in Modern Drug Discovery
For decades, the landscape of medicinal chemistry has been dominated by planar, aromatic scaffolds. While immensely successful, this "flatland" approach is increasingly encountering limitations in addressing complex biological targets and overcoming challenges in ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. The strategic incorporation of three-dimensional (3D) molecular architectures has emerged as a powerful paradigm shift, and among the most promising of these scaffolds are the oxaspirocyclic compounds.
This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It is designed not as a rigid set of instructions, but as a narrative journey into the world of oxaspirocycles. We will explore their discovery in nature's intricate molecular tapestry, delve into the elegant synthetic strategies devised to construct them, and, most critically, analyze their profound significance in the design of next-generation therapeutics. Herein, we move beyond simply listing protocols; we will dissect the causality behind experimental choices, providing the field-proven insights necessary to harness the full potential of this remarkable structural motif.
I. The Oxaspirocyclic Motif: A Privileged Architecture
Oxaspirocycles are bicyclic compounds where two rings are connected by a single common atom, the spirocenter, with at least one of the rings containing an oxygen atom. This seemingly simple structural feature imparts a host of desirable properties that are increasingly sought after in modern drug design.
The introduction of a spirocyclic core, particularly an oxaspirocycle, can significantly enhance a molecule's pharmacological profile. The rigid, three-dimensional arrangement of functional groups allows for a more precise and optimized interaction with the binding pockets of biological targets.[1] This "pre-organization" of the molecule into a favorable conformation for binding can lead to increased potency and selectivity, reducing the entropic penalty upon interaction.[1]
Furthermore, the incorporation of an oxygen atom into the spirocyclic framework has been shown to dramatically improve key physicochemical properties.[2] This includes increased aqueous solubility and reduced lipophilicity, attributes that are critical for improving a drug candidate's ADMET profile.[2][3] The move away from flat, greasy molecules towards more sp³-rich, three-dimensional structures generally correlates with improved clinical success rates.
II. Nature's Blueprint: Bioactive Oxaspirocyclic Natural Products
Nature, the master chemist, has long utilized the oxaspirocyclic scaffold in a diverse array of biologically active natural products. These molecules serve as both an inspiration and a starting point for the development of new therapeutic agents.
One of the most prominent classes of oxaspirocyclic natural products are the spiroketals . These motifs are widespread and often crucial to the biological activity of the parent compound.[4] The stereochemistry of the spiroketal center can be a critical determinant of bioactivity, and nature has evolved elegant enzymatic pathways to control this with exquisite precision.
A compelling example is the marine-derived bis-steroidal pyrazine, Ritterazine B . Isolated from the tunicate Ritterella tokioka, Ritterazine B exhibits potent cytotoxicity against a range of cancer cell lines.[5][6] Its complex architecture, featuring two steroidal units fused to a central pyrazine core and incorporating spiroketal moieties, has made it a challenging and inspiring target for total synthesis.[6][7] Studies have shown that Ritterazine B induces apoptosis in cancer cells, causing them to accumulate at the G2/M checkpoint of the cell cycle, suggesting a novel antimitotic mechanism.[5]
Another important class of bioactive natural products featuring an oxaspirocyclic core are the spirooxindoles . For instance, Spirotryprostatin A , isolated from Aspergillus fumigatus, is known for its antimitotic activity.[8] It disrupts microtubule dynamics, a key process in cell division, making it a valuable lead for the development of anticancer agents.[9]
The structural complexity and potent bioactivity of these and other oxaspirocyclic natural products underscore the importance of this scaffold and provide a strong rationale for its exploration in drug discovery programs.
III. The Chemist's Art: Strategies for Oxaspirocycle Synthesis
The construction of the sterically demanding spirocyclic core, often with control over multiple stereocenters, presents a significant synthetic challenge. Chemists have devised a range of innovative strategies to meet this challenge, broadly categorized into methods that are under either kinetic or thermodynamic control.
A. Thermodynamic vs. Kinetic Control: A Strategic Choice
The formation of spiroketals, a common type of oxaspirocycle, provides a classic example of the strategic choice between thermodynamic and kinetic control.
-
Thermodynamic Control: In a thermodynamically controlled reaction, the product distribution is governed by the relative stability of the products. For spiroketals, this often leads to the formation of the most stable diastereomer, which is typically the one that minimizes steric interactions and benefits from stabilizing anomeric and gauche effects. Acid-catalyzed equilibration of a dihydroxy ketone precursor is a common method to achieve the thermodynamically favored spiroketal.[10]
-
Kinetic Control: In a kinetically controlled reaction, the product distribution is determined by the relative rates of formation of the products. This approach can allow for the synthesis of less stable, or "contra-thermodynamic," diastereomers that may possess unique biological activities.[2][10] Kinetically controlled cyclizations often proceed under milder conditions and at lower temperatures to prevent equilibration to the thermodynamic product.
The choice between these two approaches is a critical strategic decision in the synthesis of a target molecule, dictated by the desired stereochemical outcome and the inherent energetic landscape of the system.
Figure 1: A conceptual diagram illustrating the choice between kinetic and thermodynamic control in spiroketal synthesis.
B. Key Synthetic Methodologies
A variety of powerful synthetic methods have been developed for the construction of oxaspirocycles. Below, we detail two prominent and versatile approaches.
Iodocyclization is a robust and widely used method for the synthesis of a variety of oxygen-containing heterocycles, including oxaspirocycles. The reaction proceeds via the electrophilic activation of a carbon-carbon double bond by an iodine source, followed by intramolecular attack of a tethered hydroxyl group.
Figure 2: A generalized workflow for the synthesis of oxaspirocycles via iodocyclization.
Experimental Protocol: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride
This protocol describes a multi-step synthesis of an oxaspirocycle, where the key spirocyclization is achieved through a modified Bucherer-Bergs reaction followed by reaction with glycolic acid.
Step 1: Synthesis of 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one
-
Materials:
-
N-Boc-4-piperidone
-
Potassium cyanide (KCN)
-
Ammonium carbonate ((NH₄)₂CO₃)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Glycolic acid
-
Sulfuric acid (H₂SO₄)
-
Toluene
-
-
Procedure:
-
In a round-bottom flask, dissolve N-Boc-4-piperidone in a mixture of ethanol and water.
-
Add potassium cyanide and ammonium carbonate to the solution.
-
Heat the reaction mixture to 60 °C and stir for several hours until the formation of the spirohydantoin intermediate is complete (monitored by TLC).
-
Isolate the crude spirohydantoin intermediate.
-
In a separate flask equipped with a Dean-Stark apparatus, combine the spirohydantoin intermediate, glycolic acid, and a catalytic amount of sulfuric acid in toluene.
-
Reflux the mixture, azeotropically removing water, for 12-16 hours.
-
After cooling, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a mixture of ethyl acetate and hexanes to yield 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one as a white crystalline solid.
-
Step 2: Deprotection to 1-Oxa-8-azaspiro[4.5]decan-3-one
-
Materials:
-
1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one
-
4M Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the Boc-protected oxaspirocycle in dichloromethane and cool to 0 °C.
-
Slowly add the 4M HCl in dioxane solution dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until deprotection is complete.
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution.
-
Extract the product into dichloromethane, dry the combined organic layers, and concentrate to yield the free base.
-
Step 3: Formation of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride
-
Materials:
-
1-Oxa-8-azaspiro[4.5]decan-3-one (free base)
-
Ethanolic HCl or HCl gas
-
Diethyl ether (Et₂O)
-
-
Procedure:
-
Dissolve the free base in diethyl ether and cool to 0 °C.
-
Add ethanolic HCl dropwise (or bubble HCl gas through the solution) until the solution is acidic (pH 1-2).
-
Collect the resulting white precipitate by vacuum filtration and wash with cold diethyl ether to obtain the final hydrochloride salt.
-
Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. Cascade or tandem reactions, where multiple bond-forming events occur in a single pot, are particularly elegant and efficient. The asymmetric synthesis of oxaspirocyclic indanones via an organocatalytic Michael-Henry-acetalization cascade is a prime example of this strategy.
Experimental Protocol: Asymmetric Synthesis of Oxa-spirocyclic Indanones
This protocol outlines a highly enantioselective preparation of drug-like oxaspirocyclic indanone derivatives using a multicomponent cascade reaction.
-
Materials:
-
Aldehyde (e.g., cinnamaldehyde)
-
Nitroolefin (e.g., β-nitrostyrene)
-
Ninhydrin
-
Organocatalyst (e.g., a chiral secondary amine like a diarylprolinol silyl ether)
-
Acetic acid (AcOH)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Toluene
-
-
Procedure:
-
In a reaction vessel, combine the aldehyde (0.4 mmol), nitroolefin (0.3 mmol), organocatalyst (0.04 mmol), and acetic acid (0.04 mmol) in toluene (2.0 mL).
-
Stir the mixture at room temperature for approximately 3 hours to form the Michael adduct.
-
In the same pot, add a toluene solution of ninhydrin (0.2 mmol) and DBU (0.6 mmol).
-
Continue stirring at room temperature, monitoring the reaction by TLC until completion.
-
Upon completion, quench the reaction and purify the product by flash chromatography on silica gel to yield the desired oxaspirocyclic indanone.
-
This cascade reaction efficiently constructs a complex chiral scaffold with four contiguous stereogenic centers in good yields and high stereoselectivities.
IV. The Strategic Advantage in Drug Development
The unique structural and physicochemical properties of oxaspirocycles translate into significant advantages in drug discovery and development.
A. Enhancing Physicochemical Properties and ADMET Profile
As previously mentioned, the incorporation of an oxaspirocyclic moiety can lead to a more favorable ADMET profile. A compelling case study is the development of oxaspirocyclic analogues of the antihypertensive drug terazosin.[2]
| Compound | Structure | cLogP | Aqueous Solubility (µg/mL) |
| Terazosin | Non-spirocyclic | 1.8 | ~1500[11] |
| Oxaspirocyclic Analogue (75) | Oxaspiro[3.4]octane | 1.5 | > 20000[2] |
Table 1: Comparison of the calculated LogP (cLogP) and aqueous solubility of the non-spirocyclic drug terazosin and its oxaspirocyclic analogue. The oxaspirocyclic compound exhibits significantly improved aqueous solubility.[2][11]
The data clearly demonstrates the dramatic improvement in aqueous solubility afforded by the introduction of the oxaspirocyclic core, a highly desirable feature for oral drug candidates.
B. Targeting Complex Disease Pathways
The rigid three-dimensional structure of oxaspirocycles makes them ideal scaffolds for targeting challenging protein-protein interactions and the complex binding sites of enzymes like kinases.
1. Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation and survival, and its dysregulation is a hallmark of many cancers.[12][13] Spirooxindoles have emerged as a promising class of EGFR inhibitors.
Figure 3: The EGFR signaling cascade and its inhibition by a spirooxindole compound.
Spirooxindole-based compounds have been designed to compete with ATP for binding to the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways like the RAS-RAF-MEK-ERK cascade.[12][13] This leads to a halt in cancer cell proliferation and survival. The rigid spirocyclic core helps to orient the key pharmacophoric elements for optimal binding in the ATP pocket, leading to high potency and selectivity.
2. Disruption of Microtubule Dynamics
As mentioned earlier, Spirotryprostatin A is a natural product that targets microtubule dynamics.[9] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Spirotryprostatin A inhibits the assembly of tubulin into microtubules, leading to a disruption of the mitotic spindle and cell cycle arrest in the M phase.[9] This mechanism of action is shared by several successful anticancer drugs, highlighting the therapeutic potential of targeting microtubule dynamics.
V. Conclusion and Future Outlook
Oxaspirocyclic compounds represent a significant and expanding frontier in medicinal chemistry. Their inherent three-dimensionality, coupled with the favorable physicochemical properties imparted by the oxygen atom, makes them highly attractive scaffolds for the design of novel therapeutics. The journey from their discovery in complex natural products to their efficient and stereoselective synthesis in the laboratory is a testament to the ingenuity of chemical science.
As our understanding of complex disease biology deepens, the need for molecular probes and drug candidates that can navigate intricate biological landscapes with high precision and efficacy will only grow. The strategic application of oxaspirocyclic motifs, as we have explored in this guide, provides a powerful and field-proven approach to meeting this need. The continued development of novel synthetic methodologies and a deeper understanding of the structure-activity relationships governing their biological effects will undoubtedly cement the role of oxaspirocycles as a cornerstone of modern drug discovery. The future of medicine is not flat; it is three-dimensional, and oxaspirocycles are poised to be key architectural elements in building the next generation of life-saving therapies.
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Wallace, D. J. Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation. J. Org. Chem.2009 , 74 (12), 4546–4553. [Link]
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Umezawa, K.; Ohse, T.; Sudo, T.; Tsuruo, T.; Ishizuka, M. Ritterazine B, a new cytotoxic natural compound, induces apoptosis in cancer cells. Cancer Chemother. Pharmacol.2003 , 51, 202–208. [Link]
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Synthesis of 1,4-dioxaspira[4.5]decan-8-one. ResearchGate. [Link]
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Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]
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Total Synthesis of Ritterazine B. J. Am. Chem. Soc.2021 , 143 (11), 4187–4192. [Link]
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Iodocyclization of Propargyl Alcohols: Highly Facile Approach to Hetero/Carbocyclic Iodides. ChemistrySelect2018 , 3(34), 9869-9880. [Link]
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An In-depth Technical Guide to Spiroketal Chemistry and Natural Products
Abstract
The spiroketal motif, a defining structural feature in a vast array of biologically active natural products, presents a compelling confluence of conformational rigidity and stereochemical complexity. This guide provides an in-depth technical exploration of spiroketal chemistry, tailored for researchers, scientists, and professionals in drug development. We will navigate the fundamental principles governing spiroketal stability, delve into the nuances of modern synthetic strategies, and showcase the chemical diversity and therapeutic potential of spiroketal-containing natural products. This document is designed to serve as a comprehensive resource, blending theoretical underpinnings with practical, field-proven insights to empower the rational design and synthesis of novel spiroketal-based molecular entities.
The Spiroketal Core: Structure, Stereoelectronics, and Stability
The spiroketal is a bicyclic system characterized by two heterocyclic rings joined at a single tetrahedral carbon, the spirocenter. Each ring contains an oxygen atom positioned alpha to this central carbon.[1] The most prevalent spiroketal systems in nature are the[2][2] and[1][2] ring systems, which are integral to the structure and function of numerous natural products.[1][3]
The stereochemistry and conformational preferences of spiroketals are largely governed by a powerful stereoelectronic phenomenon known as the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent on a pyranose ring to occupy the axial position, which allows for a stabilizing hyperconjugative interaction between a lone pair of electrons on the ring oxygen and the antibonding orbital (σ*) of the C-O bond of the substituent.[4] In spiroketals, this effect is doubly operative. The most stable conformation is typically the one where both ether linkages at the spirocenter are axial with respect to the adjacent ring, allowing for maximum anomeric stabilization.[4] This energetic preference for a specific diastereomer is a critical consideration in both the analysis of naturally occurring spiroketals and the strategic design of their synthesis.
Synthetic Strategies for Spiroketal Construction
The synthesis of the spiroketal core with precise stereochemical control is a formidable challenge in organic chemistry. The choice of synthetic strategy is often dictated by the desired stereoisomer and the overall complexity of the target molecule. Methodologies can be broadly categorized into thermodynamically and kinetically controlled processes.
Thermodynamic Control: The Power of Equilibration
The most traditional and widely employed method for spiroketal synthesis involves the acid-catalyzed cyclization of a dihydroxyketone precursor.[5] This approach leverages the inherent thermodynamic stability of the spiroketal system. Under acidic conditions, the formation of the spiroketal is reversible, allowing for equilibration to the most stable diastereomer, which is typically the one that benefits from the double anomeric effect.[6][7]
While this method is highly effective for accessing the thermodynamically favored isomer, its utility is limited when the target natural product possesses a less stable, or "non-anomeric," spiroketal configuration.[6] Furthermore, the often harsh acidic conditions can be incompatible with sensitive functional groups present in complex molecules.[5]
Diagram: General Mechanism of Acid-Catalyzed Spiroketalization
Caption: Acid-catalyzed spiroketalization from a dihydroxyketone.
Kinetic Control: Accessing Stereochemical Diversity
To overcome the limitations of thermodynamic control and access less stable spiroketal isomers, kinetically controlled methods have been developed. These strategies aim to form the spiroketal under irreversible conditions, where the product distribution is determined by the relative rates of competing reaction pathways rather than the thermodynamic stability of the products.[8]
A prominent example is the stereocontrolled synthesis of spiroketals from glycal epoxides.[9] In this approach, the stereochemistry of the final spiroketal is dictated by the stereochemistry of the epoxide precursor and the specific reaction conditions that favor either inversion or retention of configuration at the anomeric center.[9] For instance, methanol-induced spirocyclization has been shown to proceed with inversion of configuration, while Ti(Oi-Pr)4-mediated reactions can lead to retention.[10] These kinetically controlled reactions provide access to a wider range of spiroketal stereoisomers, which is crucial for the synthesis of diverse natural products and for building libraries of spiroketal-containing compounds for biological screening.[10]
Diagram: Kinetic vs. Thermodynamic Control in Spiroketal Synthesis
Caption: Energy profile for kinetic vs. thermodynamic spiroketal formation.
Transition-Metal Catalysis: Mild and Efficient Spiroketalization
In recent years, transition-metal catalysis has emerged as a powerful tool for the synthesis of spiroketals under mild conditions.[5] Gold and platinum catalysts, in particular, have been shown to be highly effective in promoting the cyclization of alkynediols to form spiroketals.[5] The alkyne serves as a latent ketone, which is unmasked upon activation by the metal catalyst. This approach avoids the often harsh conditions of acid-catalyzed methods and offers excellent functional group tolerance. Furthermore, the development of chiral transition-metal catalysts has enabled the enantioselective synthesis of spiroketals.[11]
Spiroketal-Containing Natural Products: A Cornucopia of Biological Activity
The spiroketal motif is a privileged scaffold in a wide array of natural products isolated from diverse sources, including marine organisms, bacteria, fungi, and plants.[2][3] The rigid, three-dimensional structure imparted by the spiroketal core often plays a crucial role in the biological activity of these molecules by pre-organizing appended functional groups for optimal interaction with their biological targets.[3]
Table 1: Representative Spiroketal-Containing Natural Products and Their Biological Activities
| Natural Product | Source | Spiroketal System | Biological Activity | Reference(s) |
| Reveromycin A | Streptomyces sp. | [2][2] | Antifungal, anticancer, inhibitor of isoleucyl-tRNA synthetase | [8] |
| Spongistatin 1 | Marine Sponge | Two[2][2] | Potent inhibitor of tubulin polymerization, anticancer | [12] |
| Okadaic Acid | Marine Dinoflagellates | [2][2],[1][2],[1][1] | Potent inhibitor of protein phosphatases 1 and 2A, diarrhetic shellfish toxin | [1] |
| Avermectin B1a | Streptomyces avermitilis | [1][2] | Potent anthelmintic and insecticidal agent | [1] |
| Tautomycin | Streptomyces spiroverticillatus | [1][2] | Potent inhibitor of protein phosphatases 1 and 2A | [5] |
Experimental Protocols: A Practical Guide
To provide actionable insights for the practicing chemist, this section details representative experimental protocols for the synthesis and characterization of spiroketals.
Protocol 1: Acid-Catalyzed Spiroketalization of a Dihydroxyketone
This protocol is a general procedure for the thermodynamically controlled synthesis of a spiroketal.
Materials:
-
Dihydroxyketone (1.0 equiv)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Camphorsulfonic acid (CSA) (0.1 equiv)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3) solution
-
Brine
-
Silica gel for column chromatography
Procedure:
-
Dissolve the dihydroxyketone in anhydrous CH2Cl2 (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Add CSA to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with CH2Cl2 (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired spiroketal.
Protocol 2: Gold-Catalyzed Spiroketalization of an Alkynediol
This protocol exemplifies a mild, transition-metal-catalyzed approach to spiroketal synthesis.
Materials:
-
Alkynediol (1.0 equiv)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Gold(I) chloride (AuCl) (0.05 equiv)
-
Anhydrous Celite
Procedure:
-
To a solution of the alkynediol in anhydrous CH2Cl2 (0.1 M) in a round-bottom flask, add AuCl at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with CH2Cl2.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Characterization of Spiroketals: Spectroscopic and Crystallographic Analysis
The unambiguous structural elucidation of spiroketals relies on a combination of modern spectroscopic and crystallographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for determining the connectivity and stereochemistry of spiroketals. The chemical shift of the spiroketal carbon (C-spiro) in the 13C NMR spectrum is particularly diagnostic, typically appearing in the range of 95-110 ppm.[8] The relative stereochemistry of substituents on the spiroketal rings can often be determined through analysis of coupling constants and Nuclear Overhauser Effect (NOE) experiments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a spiroketal. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide valuable structural information.
-
X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including the absolute stereochemistry of the spiroketal and the precise bond lengths and angles of the molecule in the solid state. Obtaining X-ray quality crystals can be a challenging yet rewarding step in the characterization process.
Diagram: Workflow for Spiroketal Synthesis and Characterization
Caption: A typical workflow for the synthesis and characterization of a spiroketal.
Conclusion and Future Outlook
Spiroketal chemistry continues to be a vibrant and rapidly evolving field of research. The development of novel, highly stereoselective synthetic methodologies, particularly those employing kinetic control and asymmetric catalysis, is expanding the accessible chemical space of spiroketal-containing molecules. This, in turn, is facilitating deeper investigations into the structure-activity relationships of known spiroketal natural products and enabling the creation of novel spiroketal-based compounds with tailored biological activities. As our understanding of the intricate interplay between the spiroketal core and biological function grows, so too will the opportunities for leveraging this remarkable structural motif in the design and development of next-generation therapeutics.
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The Spirocyclic Enone Motif: A Technical Guide to the Reactivity of 3-Oxaspiro[5.5]undec-7-en-9-one
Introduction: The Unique Structural Landscape of a Privileged Scaffold
In the landscape of modern medicinal chemistry and natural product synthesis, spirocyclic frameworks have garnered significant attention. Their inherent three-dimensionality offers a distinct advantage in the design of novel therapeutics, allowing for precise spatial orientation of functional groups and improved interaction with biological targets. The 3-Oxaspiro[5.5]undec-7-en-9-one core is a prime exemplar of such a privileged scaffold, merging the conformational rigidity of a spirocycle with the versatile reactivity of an α,β-unsaturated ketone (enone). This guide provides an in-depth exploration of the chemical behavior of the enone moiety within this specific spirocyclic system, offering insights for researchers, scientists, and drug development professionals.
The fusion of a tetrahydropyran ring and a cyclohexenone ring through a central spiro atom imparts unique steric and electronic properties to the enone. This, in turn, governs its reactivity in a variety of transformations, including conjugate additions, cycloadditions, and reductions. Understanding these nuances is paramount for the strategic application of this compound as a versatile building block in complex molecule synthesis. A common and efficient route to this spirocyclic ketone is the Robinson annulation, which involves a tandem Michael addition and intramolecular aldol condensation.
I. Conjugate Additions: The Michael Reaction
The Michael addition, or conjugate 1,4-addition, stands as a cornerstone reaction for the functionalization of α,β-unsaturated carbonyl compounds.[1][2] In the context of this compound, the electrophilic β-carbon of the enone is susceptible to attack by a wide range of soft nucleophiles.
Mechanistic Considerations
The reaction is initiated by the addition of a nucleophile to the β-carbon of the enone, generating a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically at the α-carbon, yields the 1,4-adduct. The choice of nucleophile, solvent, and catalyst can significantly influence the reaction's efficiency and stereochemical outcome.
Caption: Generalized workflow of a Michael addition reaction.
Stereoselectivity
The rigid spirocyclic framework of this compound is expected to exert significant facial selectivity during the nucleophilic attack. The incoming nucleophile will preferentially approach from the less sterically hindered face of the cyclohexenone ring, leading to a diastereoselective transformation. The degree of this selectivity will be contingent on the size of the nucleophile and the specific reaction conditions employed.
Experimental Protocol: Copper-Catalyzed Conjugate Addition of a Grignard Reagent
This protocol describes a representative copper-catalyzed Michael addition of a Grignard reagent to the spirocyclic enone.
Materials:
-
This compound
-
Methylmagnesium bromide (MeMgBr) in Et₂O
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with CuI (5 mol%).
-
Anhydrous THF is added, and the suspension is cooled to -20 °C.
-
A solution of MeMgBr (1.2 equivalents) in Et₂O is added dropwise, and the resulting mixture is stirred for 30 minutes.
-
A solution of this compound (1.0 equivalent) in anhydrous THF is added dropwise, maintaining the temperature at -20 °C.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |
| This compound | 166.22 | 1.0 | (Specify amount) |
| MeMgBr (3.0 M in Et₂O) | - | 1.2 | (Calculate volume) |
| CuI | 190.45 | 0.05 | (Calculate weight) |
II. [4+2] Cycloaddition: The Diels-Alder Reaction
The enone moiety of this compound can also function as a dienophile in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction.[3] This powerful transformation allows for the rapid construction of complex, polycyclic architectures.
Mechanistic Insights
The Diels-Alder reaction is a concerted, pericyclic reaction involving a 4π-electron system (the diene) and a 2π-electron system (the dienophile).[4] The reaction proceeds through a cyclic transition state, leading to the formation of a six-membered ring. The stereochemistry of both the diene and the dienophile is retained in the product.
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The 3-Oxaspiro[5.5]undecane Core: A Privileged Scaffold in Bioactive Natural Products and Drug Discovery
Abstract
The spiroketal moiety is a recurring and vital structural motif found in a vast number of natural products, conferring unique three-dimensional architecture and significant biological activity.[1] Within this class, the 3-oxaspiro[5.5]undecane core, representing a[2][2]-spiroketal system, serves as a fundamental scaffold for a range of potent molecules, particularly those isolated from marine organisms. This technical guide provides an in-depth exploration of the biological relevance of this spiro-system, focusing on its prevalence in nature, its role in mediating potent anticancer activity, and its potential as a template for synthetic medicinal chemistry. We will delve into the structure-activity relationships, mechanistic insights, and the synthetic strategies that underscore its importance for researchers, scientists, and drug development professionals.
The 3-Oxaspiro[5.5]undecane Core: A Structural Overview
The 3-oxaspiro[5.5]undecane scaffold is characterized by two six-membered rings, a cyclohexane ring and a tetrahydropyran ring, connected by a single, shared spirocyclic carbon atom. This spiro-fusion creates a rigid, well-defined three-dimensional structure that is crucial for its biological function. The inherent rigidity of the scaffold limits conformational flexibility, which can lead to higher binding affinity and selectivity for biological targets compared to more flexible acyclic or monocyclic analogs. This structural feature is a cornerstone of its "privileged" status in medicinal chemistry.[3]
Caption: General structure of the 3-oxaspiro[5.5]undecane core.
Natural Occurrence: A Treasure from the Sea
While the spiro[5.5]undecane skeleton can be found in various natural sources including alkaloids and terpenoids, marine sponges have emerged as a particularly rich reservoir of complex and bioactive molecules featuring this core.[4] The unique and competitive marine environment drives the evolution of potent secondary metabolites for defense and signaling, making these organisms a focal point for natural product discovery.[5][6]
Species from the genera Phorbas and Callyspongia are notable producers of spiroketal-containing compounds.[2][5] For instance, phorbaketals A, B, and C, isolated from a marine sponge, are sesterterpenoids that feature a spiroketal integrated into a hydrobenzopyran moiety and have demonstrated cytotoxic activities.[5] Similarly, the Callyspongia genus is known to produce a variety of bioactive metabolites, including polyacetylenes and peptides that have shown promise in preclinical studies.[2] The isolation of these compounds underscores the chemical diversity that can be built around the spiro[5.5]undecane framework.
Key Biological Activity: A Focus on Anticancer Potential
The most significant biological activity associated with natural products containing the spiro[5.5]undecane core is their potent cytotoxicity against various cancer cell lines.[4][5] This activity is a direct consequence of the unique stereochemistry and functionalization of the scaffold, which allows for precise interaction with cellular machinery.
Gukulenin A: A Potent Cytotoxic Agent
A prominent example is Gukulenin A , a complex molecule first isolated from the marine sponge Phorbas gukhulensis.[7] Gukulenin A has demonstrated potent cytotoxic activity in various ovarian cancer cells, with IC₅₀ values in the nanomolar to low micromolar range.[5] Notably, its potency has been shown to be greater than that of the conventional chemotherapy drug cisplatin in several ovarian cancer cell lines.[5] The intricate structure of Gukulenin A has made it a challenging synthetic target, but its potent bioactivity continues to drive research efforts.[7]
Mechanism of Action: Induction of Apoptosis
Many natural products derived from marine sponges exert their anticancer effects by inducing apoptosis, or programmed cell death.[5] This is a critical mechanism in cancer therapy, as it leads to the safe and effective elimination of tumor cells. Gukulenin A has been shown to induce apoptosis in human ovarian cancer cells through the activation of caspases, which are key proteases in the apoptotic signaling cascade.[5] By triggering this intrinsic cell death pathway, compounds based on the spiro[5.5]undecane core can overcome resistance mechanisms that often plague other chemotherapeutic agents.
Caption: Simplified intrinsic apoptosis pathway induced by a bioactive spiroketal.
Cytotoxicity Data of Representative Spiroketal-Containing Compounds
The following table summarizes the cytotoxic activity of selected natural products and synthetic derivatives containing a spiro[5.5] system. This data highlights the potent anticancer activity observed across various human cancer cell lines.
| Compound Family/Class | Specific Compound(s) | Target Cell Line | IC₅₀ / ED₅₀ Value | Reference |
| Gukulenins | Gukulenin A | Ovarian Cancer Cells | 0.03 µM to 0.36 µM | [5] |
| Phorbaketals | Phorbaketals A, B, C | Human Hepatoma, Lung Cancer | (Cytotoxic Activities Reported) | [5] |
| Synthetic Spiro-Triones | cis-1aca, cis-1jca | HIV-1 | (Reported as more potent than AZT) | [8] |
| Callyaerins | Callyaerin E, H | Mouse Lymphoma (L5178Y) | 0.39 µM, 0.48 µM | [9] |
Synthetic Strategies and Medicinal Chemistry Insights
The promising biological profile of spiroketals has made them attractive targets for total synthesis and analog development.[10] A critical aspect of synthesizing these molecules is controlling the stereochemistry at the spirocyclic center. The relative stability of different stereoisomers is often governed by a delicate balance of steric effects and electronic phenomena like the anomeric effect.
Causality in Synthesis: The choice between a thermodynamic or kinetic approach to spiroketalization is a key decision in a synthetic campaign.
-
Thermodynamic Control: Acid-catalyzed cyclization of a dihydroxyketone precursor allows the system to equilibrate to the most stable spiroketal isomer.[11][12] This is often the preferred route if the desired natural product possesses the most stable configuration.
-
Kinetic Control: Methods like hetero-Diels-Alder reactions can form a specific, less stable spiroketal isomer that is "trapped" before it can equilibrate.[12] This approach is essential for accessing non-anomeric or sterically hindered natural products that are not the thermodynamic default.
This ability to selectively synthesize different stereoisomers is crucial for drug development, as it allows for systematic Structure-Activity Relationship (SAR) studies to identify the optimal three-dimensional arrangement for biological activity.
Experimental Protocol: MTT Cytotoxicity Assay
To evaluate the anticancer potential of compounds containing the 3-oxaspiro[5.5]undecane core, a colorimetric MTT assay is a standard and reliable method. This protocol provides a self-validating system for assessing cell viability.
Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell line (e.g., HeLa, T47D)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or acidic isopropanol)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
-
Positive control (e.g., Doxorubicin)
-
Negative control (Vehicle - 0.1% DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for the positive control (Doxorubicin) and negative control (medium with 0.1% DMSO). Incubate for 48 hours.
-
Causality: A 48-hour incubation is chosen to allow sufficient time for the compound to exert its antiproliferative or cytotoxic effects.
-
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability). Plot the viability percentage against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
-
Trustworthiness: The inclusion of both positive (known cytotoxic agent) and negative (vehicle) controls validates the assay's performance and ensures that any observed effect is due to the test compound and not the solvent.
-
Future Perspectives
The 3-oxaspiro[5.5]undecane core and its related spiroketal analogs remain a fertile ground for drug discovery. Their prevalence in potent marine natural products highlights their evolutionary selection as effective biological agents.[5][6] Future research will likely focus on:
-
Total Synthesis: Developing more efficient and stereoselective synthetic routes to access complex natural products and their analogs.
-
Mechanism of Action Studies: Elucidating the specific molecular targets of these compounds to better understand their anticancer effects.
-
Medicinal Chemistry Optimization: Using the spiro[5.5]undecane scaffold as a template to design novel, simplified analogs with improved potency, selectivity, and pharmacokinetic properties.[4][8]
The rigid, three-dimensional nature of this core ensures its continued relevance as a privileged scaffold in the rational design of next-generation therapeutics.
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An In-Depth Technical Guide to 3-Oxaspiro[5.5]undec-7-en-9-one and its Analogs: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The spirocyclic scaffold is a cornerstone of modern medicinal chemistry, prized for its inherent three-dimensionality which facilitates novel interactions with biological targets. Among the diverse array of spiro-compounds, the 3-oxaspiro[5.5]undecane framework represents a versatile and promising, yet relatively underexplored, structural motif. This technical guide provides a comprehensive review of 3-Oxaspiro[5.5]undec-7-en-9-one and its analogs, with a focus on synthetic methodologies, chemical properties, and the potential for therapeutic applications. Drawing from established principles of organic synthesis and the biological activities of related spirocyclic systems, this document aims to equip researchers with the foundational knowledge to explore this intriguing class of molecules.
Introduction: The Spirocyclic Advantage in Drug Discovery
Spirocyclic compounds, characterized by a single atom common to two rings, have garnered significant attention in drug discovery. Their rigid, three-dimensional structures can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates. The 3-Oxaspiro[5.5]undecane core, in particular, which features a tetrahydropyran ring fused to a cyclohexanone or related six-membered ring, presents a unique scaffold for the design of novel therapeutic agents. While direct biological data for many simple oxaspiro[5.5]undecanes is nascent, analogous aza- and other oxa-spiro[5.5]undecane derivatives have demonstrated promising activities in diverse therapeutic areas, including neuroprotection and enzyme inhibition.[1] This guide will delve into the synthesis and potential applications of the archetypal this compound and its derivatives, providing a roadmap for its exploration in medicinal chemistry.
Synthesis of the 3-Oxaspiro[5.5]undecane Core
The construction of the 3-oxaspiro[5.5]undecane ring system can be efficiently achieved through a variety of synthetic strategies. The Robinson annulation stands out as a robust and widely employed method for the synthesis of this compound.
The Robinson Annulation Approach
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[2][3][4][5][6] For the synthesis of this compound, the key precursors are 2H-tetrahydropyran-4-carboxaldehyde and methyl vinyl ketone.
Interestingly, while the Robinson annulation is often conducted under basic conditions, the synthesis of this compound is reported to proceed with higher efficacy under acidic catalysis, utilizing phosphoric acid. This acidic environment likely minimizes the self-condensation of the aldehyde and other side reactions.
Diagram of the Robinson Annulation for this compound Synthesis
Caption: Robinson annulation pathway for the synthesis of this compound.
Synthesis of the Precursor: 2H-Tetrahydropyran-4-carboxaldehyde
A reliable supply of the starting aldehyde is crucial. A multi-step synthesis beginning from diethyl malonate is a practical approach.
2.2.1. Step 1: Synthesis of 2H-Tetrahydropyran-4-carboxylic acid
This step involves the reaction of diethyl malonate with bis(2-chloroethyl) ether to form 4H-tetrahydropyran-4,4-dicarboxylic acid diethyl ester, followed by saponification and decarboxylation. A one-pot procedure involving refluxing the diester with aqueous HCl has been developed to improve efficiency.
2.2.2. Step 2: Reduction to (Tetrahydropyran-4-yl)methanol
The carboxylic acid is then reduced to the corresponding alcohol using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄).
2.2.3. Step 3: Oxidation to 2H-Tetrahydropyran-4-carboxaldehyde
The final step to obtain the aldehyde is the oxidation of the primary alcohol. The Swern oxidation, which utilizes dimethyl sulfoxide (DMSO) and oxalyl chloride followed by a hindered base like triethylamine, is a mild and efficient method that avoids over-oxidation to the carboxylic acid.[7][8][9][10]
Diagram of the Synthesis of 2H-Tetrahydropyran-4-carboxaldehyde
Caption: Synthetic pathway to 2H-tetrahydropyran-4-carboxaldehyde from diethyl malonate.
Representative Experimental Protocol for the Synthesis of this compound
Please note: The following is a representative protocol based on the principles of the Robinson annulation and the available literature. Optimization may be required.
-
Reaction Setup: To a solution of 2H-tetrahydropyran-4-carboxaldehyde (1.0 eq) in a suitable solvent (e.g., benzene or toluene), add methyl vinyl ketone (1.1 eq) and a catalytic amount of phosphoric acid (e.g., 0.1 eq).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid with a mild base (e.g., saturated aqueous sodium bicarbonate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield this compound.
Characterization: The purified product should be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its structure and purity.
Analogs and Diversification
The 3-oxaspiro[5.5]undecane scaffold is amenable to a wide range of chemical modifications, allowing for the creation of diverse analog libraries for biological screening.
3-Oxaspiro[5.5]undecane-2,4-dione Derivatives
A notable analog is the 3-Oxaspiro[5.5]undecane-2,4-dione system. This scaffold can be synthesized from 1,1-cyclohexanediacetic acid via dehydration with an agent like acetic anhydride.[7] The dione functionality provides a handle for further derivatization, for example, through Knoevenagel condensation with various aldehydes to introduce a wide range of substituents.[8]
Diagram of 3-Oxaspiro[5.5]undecane-2,4-dione Synthesis and Derivatization
Caption: Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione and its subsequent derivatization.
Potential Biological Activities and Therapeutic Applications
While specific biological data for this compound is not extensively reported in the literature, the broader class of spirocyclic compounds, particularly those containing oxygen heterocycles, has shown significant promise in various therapeutic areas.
Anticancer and Cytotoxic Potential
Spirooxindoles and other spirocyclic systems have been reported to exhibit potent cytotoxic activity against various cancer cell lines.[1][11][12][13] The rigid spirocyclic core can orient substituents in a way that facilitates strong and specific interactions with biological targets, such as enzymes or protein-protein interfaces involved in cancer cell proliferation.
Table 1: Illustrative Biological Assays for Screening 3-Oxaspiro[5.5]undecane Analogs for Anticancer Activity
| Assay Type | Cell Line | Purpose | Example Reference Compound |
| MTT Assay | MCF-7 (Breast), A549 (Lung) | To determine cell viability and calculate IC₅₀ values. | Doxorubicin, Cisplatin |
| Live/Dead Assay | HeLa (Cervical) | To visually confirm cytotoxicity. | - |
| Flow Cytometry | Jurkat, K-562 | To analyze cell cycle progression and apoptosis. | - |
This table is for illustrative purposes to guide potential screening efforts.
Anti-inflammatory and Enzyme Inhibition
Derivatives of related spiro compounds have been investigated for their anti-inflammatory properties.[14] Potential mechanisms include the inhibition of enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways. For instance, 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation and hypertension.[1]
Table 2: Illustrative Assays for Anti-inflammatory and Enzyme Inhibition Screening
| Assay Type | Target/Method | Purpose | Example Reference Compound |
| BSA Denaturation Assay | Bovine Serum Albumin | To assess in vitro anti-inflammatory activity. | Diclofenac Sodium |
| COX-2 Inhibition Assay | COX-2 Enzyme | To measure direct inhibition of a key inflammatory enzyme. | Celecoxib |
| sEH Inhibition Assay | Soluble Epoxide Hydrolase | To screen for inhibition of a specific enzyme target. | - |
This table is for illustrative purposes to guide potential screening efforts.
Neuroprotective Potential
The spiro[5.5]undecane scaffold has been suggested as a valuable starting point for the development of agents for neurodegenerative diseases.[1] The rigid conformation of these molecules can be advantageous for targeting specific receptors or enzymes in the central nervous system.
Future Directions and Conclusion
The this compound core and its analogs represent a promising, yet underexplored, area of chemical space. The synthetic routes to this scaffold are well-established, allowing for the generation of diverse libraries of compounds. While direct biological data for the parent compound is limited, the documented activities of related spirocyclic systems provide a strong rationale for its investigation in drug discovery programs.
Future research should focus on:
-
Systematic derivatization of the this compound core to build a library of analogs with diverse physicochemical properties.
-
High-throughput screening of these libraries against a panel of cancer cell lines and key enzymes involved in inflammation and neurodegeneration.
-
Structure-activity relationship (SAR) studies to identify the key structural features responsible for any observed biological activity.
-
Mechanistic studies to elucidate the mode of action of any lead compounds.
References
- Synthesis of novel spirooxindole-pyrrolidines and evaluation of their cytotoxic activity. (URL not available)
-
Swern Oxidation: Mechanism and Features. Chemistry Hall. ([Link])
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Swern Oxidation: Reaction Mechanism. NROChemistry. ([Link])
- Application Notes and Protocols for 3-Oxaspiro[5.5]undecane-2,4-dione in Medicinal Chemistry. Benchchem. (URL not available)
-
Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles and Cyclopropa[a]pyrrolizidine-oxindoles Against Tumor Cell Lines. PMC - PubMed Central. ([Link])
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Robinson Annulation. ([Link])
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Robinson annulation. Wikipedia. ([Link])
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Spirocyclic derivatives as antioxidants: a review. RSC Publishing. ([Link])
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Robinson Annulation. NROChemistry. ([Link])
- Outline syntheses of each of the following from diethyl malonate and any other required reagents. (URL not available)
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Evaluation of Novel Spiro-pyrrolopyridazine Derivatives as Anticancer Compounds: In Vitro Selective Cytotoxicity, Induction of Apoptosis, EGFR Inhibitory Activity, and Molecular Docking Analysis. ACS Omega. ([Link])
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Swern Oxidation Proceedure. MSU chemistry. ([Link])
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The suggested mechanism for the Robinson annulation reaction. ResearchGate. ([Link])
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A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. ([Link])
- Application Note and Protocol: Swern Oxidation of Homoallylic Alcohols. Benchchem. (URL not available)
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Methodological & Application
Synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one: A Detailed Experimental Protocol for Researchers
Spirocyclic scaffolds are privileged structures in drug discovery due to their inherent three-dimensionality, which facilitates precise interactions with biological targets, often leading to improved potency and selectivity.[1][2] The rigid conformation of these molecules can also enhance binding affinity by reducing the entropic penalty upon binding to a target protein.[1][2] 3-Oxaspiro[5.5]undec-7-en-9-one, featuring a tetrahydropyran ring fused to a cyclohexenone moiety, is a versatile intermediate for the synthesis of more complex bioactive molecules.[2]
This application note details a robust two-step synthesis of this compound. The synthesis commences with the oxidation of a commercially available starting material, 4-(hydroxymethyl)tetrahydropyran, to the key aldehyde intermediate, 2H-tetrahydropyran-4-carboxaldehyde. This is followed by a pivotal acid-catalyzed Robinson annulation with methyl vinyl ketone (MVK) to construct the target spirocyclic enone.
Experimental Workflow Overview
The overall synthetic strategy is depicted in the following workflow diagram.
Caption: Overall workflow for the synthesis of this compound.
PART 1: Synthesis of 2H-Tetrahydropyran-4-carboxaldehyde
The initial step involves the oxidation of the primary alcohol, 4-(hydroxymethyl)tetrahydropyran, to the corresponding aldehyde. For this transformation, Dess-Martin periodinane (DMP) is a highly effective reagent, known for its mild reaction conditions and high selectivity for the oxidation of primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.[3]
Reaction Mechanism: Dess-Martin Oxidation
The Dess-Martin oxidation proceeds through a ligand exchange on the hypervalent iodine atom of DMP, followed by an intramolecular elimination.[4][5] The alcohol attacks the iodine center, displacing an acetate group. A base, typically the displaced acetate, then abstracts the proton from the α-carbon of the alcohol, leading to the formation of the aldehyde, acetic acid, and a reduced iodine species.[4][5]
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 4-(hydroxymethyl)tetrahydropyran | 116.16 | 5.0 g | 43.0 |
| Dess-Martin Periodinane (DMP) | 424.14 | 21.9 g | 51.6 |
| Dichloromethane (DCM), anhydrous | 84.93 | 200 mL | - |
| Saturated aqueous sodium bicarbonate | - | 100 mL | - |
| Saturated aqueous sodium thiosulfate | - | 100 mL | - |
| Anhydrous magnesium sulfate | 120.37 | As needed | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-(hydroxymethyl)tetrahydropyran (5.0 g, 43.0 mmol) and anhydrous dichloromethane (200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Dess-Martin periodinane (21.9 g, 51.6 mmol, 1.2 equivalents) to the stirred solution over 15 minutes. The reaction mixture may become a thick slurry.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% ethyl acetate in hexanes). The starting material should be consumed.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate (200 mL total). Stir vigorously for 30 minutes until the solid dissolves and two clear layers are formed.[6]
-
Separate the layers in a separatory funnel. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure at low temperature (<30 °C) to afford the crude aldehyde.
-
The crude 2H-tetrahydropyran-4-carboxaldehyde is a volatile compound and is typically used in the next step without further purification.
PART 2: Synthesis of this compound via Robinson Annulation
The cornerstone of this synthesis is the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][7] In this protocol, an acid-catalyzed variation is employed, which has been shown to be effective for the synthesis of related spirocyclic systems.[2][8]
Reaction Mechanism: Acid-Catalyzed Robinson Annulation
The reaction is initiated by the protonation of the carbonyl group of the methyl vinyl ketone, which activates it as a Michael acceptor. The enol form of 2H-tetrahydropyran-4-carboxaldehyde then acts as a nucleophile, attacking the β-carbon of the protonated MVK in a conjugate addition to form a 1,5-dicarbonyl intermediate after tautomerization. Under acidic conditions, this intermediate undergoes an intramolecular aldol condensation. An enol is formed, which then attacks the other carbonyl group to form a six-membered ring. Finally, the resulting β-hydroxy ketone readily undergoes acid-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone, this compound.[9]
Caption: Simplified mechanism of the Robinson Annulation.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (approx.) | Moles (mmol) |
| 2H-tetrahydropyran-4-carboxaldehyde | 114.14 | 4.9 g | 43.0 |
| Methyl Vinyl Ketone (MVK) | 70.09 | 3.3 mL (3.0 g) | 43.0 |
| Phosphoric Acid (85%) | 98.00 | 2.5 mL | - |
| Benzene | 78.11 | 150 mL | - |
| Saturated aqueous sodium bicarbonate | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous sodium sulfate | 120.37 | As needed | - |
| Silica gel for column chromatography | - | As needed | - |
| Ethyl acetate/Hexanes mixture | - | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the crude 2H-tetrahydropyran-4-carboxaldehyde (approx. 4.9 g, 43.0 mmol) dissolved in benzene (150 mL).
-
Add methyl vinyl ketone (3.3 mL, 43.0 mmol) and phosphoric acid (2.5 mL).
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Eluent: 30% ethyl acetate in hexanes).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the reaction by washing with saturated aqueous sodium bicarbonate (2 x 50 mL). Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Wash the organic layer with brine (100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% ethyl acetate) to afford this compound as a pale yellow oil.
Characterization of this compound
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.
-
¹H NMR: The spectrum is expected to show characteristic signals for the vinyl protons of the cyclohexenone ring in the range of δ 5.5-7.5 ppm. The protons on the tetrahydropyran ring will appear in the upfield region.
-
¹³C NMR: The carbonyl carbon of the enone should appear in the δ 190-220 ppm region. The β-carbon of the enone is expected to be deshielded and appear downfield (δ 125-155 ppm) compared to the α-carbon (δ 120-145 ppm).
-
Infrared (IR) Spectroscopy: A strong absorption band for the C=O stretch of the α,β-unsaturated ketone is expected around 1650-1700 cm⁻¹.[2] A C=C stretching vibration should be observable in the 1600-1680 cm⁻¹ region, and C-O-C stretching of the ether in the tetrahydropyran ring is anticipated in the 1050-1250 cm⁻¹ range.[2]
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak [M]⁺ corresponding to the molecular formula C₁₀H₁₄O₂ (M.W. 166.22 g/mol ).[2] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns may involve cleavage of the spirocyclic system.[10]
Safety and Handling Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Dess-Martin Periodinane (DMP): DMP is a sensitive compound and can be explosive under certain conditions. Avoid heating and grinding the solid.
-
Methyl Vinyl Ketone (MVK): MVK is a highly flammable, toxic, and volatile liquid. It is a lachrymator and can cause severe irritation. Handle with extreme care in a fume hood. Keep away from heat, sparks, and open flames.[5]
-
Phosphoric Acid: Phosphoric acid is corrosive and can cause severe skin and eye burns. Handle with care, and in case of contact, flush the affected area with copious amounts of water.[11] Neutralize any spills with a weak base like sodium bicarbonate.
-
Benzene: Benzene is a known carcinogen and is highly flammable. Use with adequate ventilation and take precautions to avoid inhalation and skin contact. Consider using a less toxic solvent like toluene if possible.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local regulations. Quench any unreacted reagents before disposal.
Troubleshooting
-
Low yield in the oxidation step: Ensure that the DMP is fresh and has been stored properly. The reaction is sensitive to water, so use anhydrous solvents and a dry atmosphere.
-
Polymerization during Robinson annulation: MVK is prone to polymerization, especially under basic conditions. The use of an acid catalyst helps to mitigate this. Adding MVK slowly to the reaction mixture may also be beneficial.
-
Difficult purification: The product and starting materials may have similar polarities. Careful optimization of the solvent system for column chromatography is crucial for achieving good separation.
Conclusion
This application note provides a detailed and practical guide for the synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable spirocyclic building block for further applications in medicinal chemistry and drug discovery. The provided mechanistic insights and troubleshooting tips should aid in the successful execution of this synthesis.
References
- Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983, 48 (22), 4155–4156.
-
Master Organic Chemistry. The Robinson Annulation. (2018). [Link]
-
Juniper Publishers. A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. (2019). [Link]
-
Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: METHYL VINYL KETONE. (2000). [Link]
- Ciminiello, P., Dell'Aversano, C., Fattorusso, E., Forino, M., Magno, S., & Poletti, R. (2002). Mass spectrometry-based characterization of new spirolides from Alexandrium ostenfeldii (Dinophyceae). Toxicon, 40(8), 1147-1155.
-
Chemistry Stack Exchange. Dess–Martin oxidation work up. (2017). [Link]
-
MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). [Link]
-
University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]
-
MDPI. Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (2021). [Link]
-
UOP. Question 6: What are your typical disposal options for solid phosphoric acid (SPA) catalyst from a catalytic polymerization unit? Are you employing any innovative methods?. [Link]
-
VelocityEHS. Phosphoric Acid Safety Tips. (2015). [Link]
-
Chemistry Stack Exchange. Mechanism of acid-catalyzed Robinson annulation?. (2020). [Link]
-
ACS Publications. The Step-by-Step Robinson Annulation of Chalcone and Ethyl Acetoacetate. An Advanced Undergraduate Project in Organic Synthesis and Structural Analysis. (2005). [Link]
-
Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. (2022). [Link]
-
Wikipedia. Robinson annulation. [Link]
-
Shanghai Chemex. Best Ways to Neutralize the Phosphoric Acid. [Link]
-
ResearchGate. How to purify synthetic fluoroquinolones, using column chromatography?. (2016). [Link]
-
Gelest, Inc. VINYL METHYL KETONE, 95%. (2015). [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: PHOSPHORIC ACID. (2004). [Link]
-
Common Organic Chemistry. Solvent Systems for Silica Gel Column Chromatography. [Link]
-
CPAchem. 3 - Safety data sheet. [Link]
-
YouTube. Dess-Martin-Periodinane oxidation. (2021). [Link]
-
Organic Chemistry Portal. Robinson Annulation. [Link]
-
RSC Publishing. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). [Link]
-
YouTube. Introduction to IR Spectroscopy - Alkenes. (2012). [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 11. Robinson Annulation [organic-chemistry.org]
Application Notes & Protocols: The Strategic Deployment of 3-Oxaspiro[5.5]undecane Derivatives in the Total Synthesis of Complex Natural Products
Introduction: The Unique Architectural Advantages of Spirocyclic Scaffolds
In the intricate field of natural product total synthesis, the selection of appropriate chiral building blocks is paramount to achieving efficiency, stereocontrol, and high yields. Among the diverse array of synthons available to the modern chemist, spirocyclic frameworks, particularly those of the 3-oxaspiro[5.5]undecane class, offer a unique and powerful platform for the construction of complex molecular architectures. Their inherent three-dimensionality and conformational rigidity provide a pre-organized scaffold that can effectively translate stereochemical information across multiple bond-forming events, thus minimizing the entropic penalty associated with complex cyclizations and allowing for precise control over the spatial orientation of reactive functional groups. This application note will delve into the strategic application of a derivative of the 3-oxaspiro[5.5]undecane core in the landmark total synthesis of the potent macrolide antiparasitic agent, (+)-milbemycin β3.
Expertise & Experience: Causality Behind the Choice of a Spirocyclic Precursor
The decision to employ a spirocyclic starting material in a multi-step total synthesis is a strategic one, guided by several key principles of retrosynthetic analysis. The spiro[5.5]undecane core, for instance, serves as a robust anchor for stereochemistry. Its rigid chair-like conformations of the constituent rings lock substituents into well-defined axial or equatorial positions, thereby influencing the facial selectivity of subsequent reactions on appended side chains. This "stereochemical relay" is a powerful tool for controlling the formation of new chiral centers, a challenge that is often a major hurdle in linear synthetic approaches. Furthermore, the embedded oxygen atom in the 3-oxaspiro[5.5]undecane system introduces polarity and the potential for hydrogen bonding interactions, which can be exploited to direct metallo-organic reagents or catalysts to a specific face of the molecule.
Trustworthiness: Self-Validating Systems in Synthesis
A well-designed synthetic protocol is a self-validating system. In the context of employing a chiral spirocyclic building block, this means that the stereochemical integrity of the starting material should be demonstrably transferred to the product. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and X-ray crystallography, are crucial for verifying the predicted stereochemical outcomes at each key step. The predictable and well-defined conformational behavior of the spiro[5.5]undecane core often leads to unambiguous NMR spectral data, allowing for confident structural assignments throughout the synthetic sequence. Any deviation from the expected stereochemical outcome would immediately signal a need to re-evaluate the reaction conditions or the mechanistic hypothesis, thus ensuring the robustness and reliability of the overall synthesis.
Case Study: The Total Synthesis of (+)-Milbemycin β3
The milbemycins are a family of macrolide natural products with potent anthelmintic and insecticidal activities. Their complex structures, featuring a polyketide-derived macrocycle fused to a spiroketal core, have made them challenging and attractive targets for total synthesis. The synthesis of (+)-milbemycin β3 represents a pinnacle of strategic bond construction, where a derivative of the 3-oxaspiro[5.5]undecane skeleton plays a pivotal role.[1][2]
Retrosynthetic Analysis
A convergent retrosynthetic strategy for (+)-milbemycin β3 identifies three key fragments. The spiroketal core of the natural product is disconnected to reveal a key building block: a highly functionalized 1,7-dioxaspiro[5.5]undecene derivative. This precursor already contains a significant portion of the required stereochemical information for the final natural product.
Caption: Retrosynthetic disconnection of (+)-milbemycin β3.
Forward Synthesis: Key Transformations
The forward synthesis commences with the preparation of the chiral spirocyclic building block. While not 3-oxaspiro[5.5]undec-7-en-9-one itself, a closely related 1,7-dioxaspiro[5.5]undec-2-en-4-one derivative is synthesized.[3] This is achieved through a condensation reaction between a di(lithio-oxy)diene and tetrahydropyran-2-one, establishing the spirocyclic core with the desired substitution pattern.
The enone functionality within this spirocycle is a versatile handle for subsequent transformations. For instance, it allows for stereoselective conjugate additions to introduce further complexity. The rigid spirocyclic framework directs the approach of incoming reagents, ensuring the formation of the desired stereoisomers.
Detailed Experimental Protocols
Protocol 1: Synthesis of a 1,7-Dioxaspiro[5.5]undec-2-en-4-one Derivative
This protocol describes a model synthesis for the core spirocyclic structure, inspired by methodologies used in the synthesis of milbemycin β3.[3]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Tetrahydropyran-2-one | 100.12 | 1.0 g | 10.0 mmol |
| 2,4-bis(trimethylsilyloxy)-1,3-pentadiene | 230.46 | 2.54 g | 11.0 mmol |
| Titanium tetrachloride (1M in CH2Cl2) | 189.68 | 11.0 mL | 11.0 mmol |
| Dichloromethane (anhydrous) | 84.93 | 50 mL | - |
| Saturated aq. NaHCO3 solution | - | 50 mL | - |
| Anhydrous MgSO4 | - | - | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tetrahydropyran-2-one (1.0 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add titanium tetrachloride (11.0 mL of a 1M solution in CH2Cl2, 11.0 mmol) dropwise over 15 minutes.
-
In a separate flask, dissolve 2,4-bis(trimethylsilyloxy)-1,3-pentadiene (2.54 g, 11.0 mmol) in anhydrous dichloromethane (20 mL).
-
Add the diene solution to the reaction mixture dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: 30% ethyl acetate in hexanes) to afford the 2-methyl-1,7-dioxaspiro[5.5]undec-2-en-4-one.
Trustworthiness Note: The stereochemical outcome of this reaction is highly dependent on the precise reaction conditions and the nature of the Lewis acid catalyst. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting materials. The structure and purity of the final product should be confirmed by 1H NMR, 13C NMR, and mass spectrometry.
Caption: Workflow for the synthesis of the spirocyclic enone.
Protocol 2: Stereoselective Reduction of the Spirocyclic Enone
This protocol illustrates the stereoselective reduction of the enone to an allylic alcohol, a common transformation in the elaboration of such intermediates.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Spirocyclic Enone (from Protocol 1) | 182.22 | 500 mg | 2.74 mmol |
| Cerium(III) chloride heptahydrate | 372.58 | 1.23 g | 3.30 mmol |
| Sodium borohydride | 37.83 | 125 mg | 3.30 mmol |
| Methanol (anhydrous) | 32.04 | 20 mL | - |
| Saturated aq. NH4Cl solution | - | 20 mL | - |
| Ethyl acetate | - | 50 mL | - |
| Anhydrous Na2SO4 | - | - | - |
Procedure:
-
In a round-bottom flask, dissolve the spirocyclic enone (500 mg, 2.74 mmol) and cerium(III) chloride heptahydrate (1.23 g, 3.30 mmol) in anhydrous methanol (20 mL).
-
Stir the mixture at room temperature for 15 minutes until the cerium salt is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (125 mg, 3.30 mmol) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography (eluent: 40% ethyl acetate in hexanes) to yield the corresponding allylic alcohol.
Expertise Note: The use of cerium(III) chloride (Luche reduction) is crucial for achieving a highly selective 1,2-reduction of the α,β-unsaturated ketone, preventing the undesired 1,4-conjugate addition of the hydride. The stereoselectivity of the reduction is dictated by the steric hindrance imposed by the spirocyclic framework, with the hydride attacking from the less hindered face.
Conclusion
The total synthesis of (+)-milbemycin β3 serves as a compelling testament to the strategic utility of 3-oxaspiro[5.5]undecane-related structures in the assembly of complex natural products. The spirocyclic core, introduced early in the synthesis, acts as a stereochemical linchpin, guiding the formation of multiple new stereocenters with high fidelity. The protocols and principles outlined in this application note are intended to provide researchers, scientists, and drug development professionals with a deeper understanding of the power and versatility of this class of building blocks and to inspire their application in future synthetic endeavors.
References
-
Attwood, S. V., Barrett, A. G. M., & Florent, J. (1981). Model studies on the synthesis of milbemycin β3. Journal of the Chemical Society, Chemical Communications, (11), 556-557. [Link]
-
Barrett, A. G. M., Carr, R. A. E., Attwood, S. V., Richardson, G., & Walshe, N. D. A. (1986). Milbemycin-avermectin studies. 5. Total synthesis of milbemycin. beta. 3 and its C(12) epimer. Journal of the American Chemical Society, 108(23), 7405-7414. [Link]
-
Hanessian, S., et al. (1987). The total synthesis of the aglycon of avermectin A1a. Journal of the American Chemical Society, 109(23), 7063-7065. [Link]
-
White, J. D., & Bolton, G. L. (1990). Synthesis of Avermectin B1a Aglycon. Journal of the American Chemical Society, 112(12), 4986-4987. [Link]
-
Ley, S. V., & Thomas, A. W. (1994). Total synthesis of (+)-milbemycin β3. Journal of the Chemical Society, Chemical Communications, (19), 2299-2300. [Link]
-
Nelson, T. D., & Crouch, R. D. (2002). De Novo Asymmetric Synthesis of Milbemycin β3 via an Iterative Asymmetric Hydration Approach. Organic Letters, 4(16), 2683-2686. [Link]
Sources
- 1. De Novo Asymmetric Synthesis of Milbemycin β3 via an Iterative Asymmetric Hydration Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of (+)-milbemycin β3 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Model studies on the synthesis of milbemycin β3 - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of 3-Oxaspiro[5.5]undec-7-en-9-one for Biological Screening
Introduction: The Promise of Spirocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Spirocyclic systems, characterized by a single atom shared between two rings, have emerged as a "privileged scaffold" in drug discovery. Their inherent three-dimensionality and conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets, often translating to improved therapeutic indices. The 3-Oxaspiro[5.5]undec-7-en-9-one core, a unique spiroketal, presents a compelling starting point for the generation of diverse compound libraries for biological screening. Its structure, featuring both a tetrahydropyran ring and a reactive α,β-unsaturated ketone, offers multiple avenues for chemical modification. This guide provides a comprehensive framework for the strategic derivatization of this scaffold and outlines detailed protocols for the synthesis and subsequent biological evaluation of the resulting compound library.
Spiroketals are prevalent motifs in a wide array of biologically active natural products, underscoring their significance in molecular recognition by biological systems.[1][2] The diverse bioactivities associated with natural and synthetic spiro-compounds, ranging from anticancer to antimicrobial properties, provide a strong rationale for the exploration of novel spiroketal libraries in drug discovery programs.[3][4] This application note will detail several key derivatization strategies targeting the reactive functionalities of this compound, providing researchers with the tools to rapidly generate a library of novel compounds for biological evaluation.
Strategic Derivatization of the this compound Scaffold
The chemical reactivity of this compound is primarily dictated by the presence of the ketone and the α,β-unsaturated system. This allows for a variety of chemical transformations to introduce molecular diversity. The following sections detail four key derivatization strategies, providing the chemical logic and step-by-step protocols for each.
Figure 1: Key derivatization strategies for this compound.
Reductive Amination: Introducing Diverse Amine Functionality
Scientific Rationale: Reductive amination is a robust and versatile method for the synthesis of amines from ketones.[5] This reaction proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[5] By employing a diverse range of primary and secondary amines, a wide array of substituents can be introduced at the C9 position, allowing for the exploration of structure-activity relationships (SAR) related to steric and electronic properties of the appended amine.
Experimental Protocol: Reductive Amination of this compound
-
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) in dichloroethane (0.2 M), add the desired amine (1.2 equiv) followed by a catalytic amount of glacial acetic acid (0.1 equiv).
-
Stir the mixture at room temperature for 1 hour to facilitate imine/enamine formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. Caution: Gas evolution may occur.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired amine derivative.
-
Knoevenagel Condensation: Generation of Exocyclic Alkenes
Scientific Rationale: The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base. This reaction allows for the introduction of a diverse range of functionalities at the C9 position through the formation of an exocyclic double bond, leading to α,β-unsaturated products.[6] These products can serve as versatile intermediates for further transformations or be screened directly for biological activity.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Ice-water bath
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) in ethanol (0.5 M), add malononitrile (1.1 equiv).
-
Add a catalytic amount of piperidine (0.1 equiv) to the mixture.
-
Stir the reaction at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture in an ice-water bath to induce precipitation of the product.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the desired exocyclic alkene derivative.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by silica gel column chromatography.
-
Wittig Reaction: Conversion to Exocyclic Alkenes
Scientific Rationale: The Wittig reaction is a cornerstone of organic synthesis for the conversion of ketones and aldehydes to alkenes.[7] It involves the reaction of a carbonyl compound with a phosphorus ylide (Wittig reagent).[7] This methodology is particularly useful for introducing a methylene group or other substituted alkylidene moieties at the C9 position. While sterically hindered ketones can sometimes be challenging substrates, the appropriate choice of Wittig reagent and reaction conditions can lead to good yields of the desired exocyclic alkenes.[8]
Experimental Protocol: Wittig Olefination of this compound
-
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF (0.2 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise. The solution will turn a characteristic orange/red color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Cool the ylide solution back to 0 °C and add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and obtain the desired exocyclic alkene.
-
Michael Addition: Introducing Nucleophiles at the β-Position
Scientific Rationale: The α,β-unsaturated ketone moiety in this compound is susceptible to conjugate addition (Michael addition) by various nucleophiles.[9] This reaction allows for the introduction of functionality at the C7 position, expanding the structural diversity of the library. Thiols and amines are excellent nucleophiles for this transformation, leading to the formation of thioether and amino adducts, respectively.
Experimental Protocol: Thia-Michael Addition of a Thiol
-
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 equiv) in dichloromethane (0.3 M), add the desired thiol (1.2 equiv).
-
Add a catalytic amount of triethylamine (0.1 equiv).
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, followed by saturated aqueous NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired thioether adduct.
-
Summary of Derivatization Strategies and Expected Products
| Reaction Type | Reagents | Functional Group Introduced | Expected Product Structure |
| Reductive Amination | Amine, NaBH(OAc)₃ | Substituted Amine | Amine at C9 |
| Knoevenagel Condensation | Active Methylene Compound, Piperidine | Exocyclic Alkene with EWG | Dicyanomethylene at C9 |
| Wittig Reaction | Phosphorus Ylide | Exocyclic Alkene | Methylene or Substituted Alkene at C9 |
| Michael Addition | Thiol, Et₃N | Thioether | Thioether at C7 |
Protocols for Biological Screening
The synthesized library of this compound derivatives should be subjected to a panel of biological assays to identify potential therapeutic applications. The following protocols provide a starting point for evaluating the cytotoxic, antibacterial, and antifungal activities of the compounds.
Figure 2: A general workflow for the biological screening of the derivatized compound library.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Rationale: It is crucial to assess the general cytotoxicity of the synthesized compounds to identify those that are non-specifically toxic to cells and to determine appropriate concentration ranges for subsequent targeted assays.[10] The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[4]
-
Materials:
-
Human cell line (e.g., HEK293 for general cytotoxicity, or a cancer cell line like HeLa for anticancer screening)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be ≤ 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37 °C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.
-
Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)
Rationale: To identify compounds with potential antibacterial activity, a standardized broth microdilution assay is performed to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria.
-
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Bacterial inoculum standardized to 0.5 McFarland
-
Positive control antibiotic (e.g., ciprofloxacin, vancomycin)
-
-
Procedure:
-
Prepare two-fold serial dilutions of the test compounds in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum suspension in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37 °C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Protocol 3: Antifungal Susceptibility Testing (Broth Microdilution)
Rationale: Similar to antibacterial testing, this assay determines the MIC of the compounds against pathogenic fungal species, providing a measure of their antifungal potency.
-
Materials:
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
96-well microtiter plates
-
Test compounds dissolved in DMSO
-
Fungal inoculum standardized by spectrophotometry
-
Positive control antifungal (e.g., fluconazole, amphotericin B)
-
-
Procedure:
-
Prepare two-fold serial dilutions of the test compounds in RPMI-1640 medium in a 96-well plate.
-
Prepare a fungal inoculum suspension and dilute it in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL for yeasts or 0.4-5 x 10⁴ CFU/mL for molds.
-
Inoculate each well with the fungal suspension. Include a growth control and a sterility control.
-
Incubate the plates at 35 °C for 24-48 hours (depending on the fungal species).
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control.[11]
-
Conclusion
The this compound scaffold offers a versatile platform for the generation of novel compound libraries with high potential for biological activity. The derivatization strategies outlined in this application note, including reductive amination, Knoevenagel condensation, Wittig reaction, and Michael addition, provide a robust toolkit for creating structural diversity. The subsequent biological screening protocols for cytotoxicity, antibacterial, and antifungal activity will enable the identification of promising lead compounds for further optimization in drug discovery programs. The systematic application of these methodologies will undoubtedly contribute to the exploration of the therapeutic potential of this intriguing class of spirocyclic molecules.
References
- Verano, A. L., & Tan, D. S. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. Israel Journal of Chemistry, 57(3-4), 279-291.
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- Sperry, J., Wilson, Z. E., Rathwell, D. C. K., & Brimble, M. A. (2010). Isolation, biological activity and synthesis of benzannulated spiroketal natural products. Natural Product Reports, 27(8), 1117-1137.
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Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 8). 13.3.3: Alkenes from Aldehydes and Ketones - Wittig Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
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Clinical Microbiology Reviews. (2020, April 29). Antifungal Susceptibility Testing: Current Approaches. Retrieved from [Link]
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ResearchGate. (2025, August 6). Direct Reductive Amination and Selective 1,2-Reduction of α,β-Unsaturated Aldehydes and Ketones by NaBH4 Using H3PW12O40 as Catalyst. Retrieved from [Link]
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Bentham Science. (n.d.). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Retrieved from [Link]
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Journal of the Chemical Society D: Chemical Communications. (n.d.). The Knoevenagel condensation of malononitrile with some cyclic β-keto-esters. A correction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 8 Knoevenagel condensation of benzaldehyde with malononitrile (R.... Retrieved from [Link]
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PubMed. (2018, April 17). Silylative Reductive Amination of α,β-Unsaturated Aldehydes: A Convenient Synthetic Route to β-Silylated Secondary Amines. Retrieved from [Link]
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Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
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The Spiroketal Scaffold: Application Notes for 3-Oxaspiro[5.5]undec-7-en-9-one in Medicinal Chemistry
Introduction: The Allure of Three-Dimensionality in Drug Design
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Such scaffolds can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The spiroketal motif, a privileged structural class found in numerous biologically active natural products, represents a compelling scaffold for drug discovery. Its inherent rigidity, a consequence of the two rings sharing a single tetrahedral carbon, reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity.
This application note focuses on 3-Oxaspiro[5.5]undec-7-en-9-one (CAS: 1159280-52-0) , a versatile and synthetically accessible spiroketal building block. We will explore its synthesis, potential medicinal chemistry applications derived from structurally related compounds, and provide detailed protocols for its synthesis and the biological evaluation of its derivatives. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this spirocyclic scaffold in their discovery programs.
Chemical Properties and Synthesis
This compound is a spirocyclic compound featuring a tetrahydropyran ring fused to a cyclohexenone ring. The enone functionality provides a reactive handle for a variety of chemical transformations, making it an ideal starting point for the synthesis of diverse compound libraries.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1159280-52-0 |
| Molecular Formula | C₁₀H₁₄O₂ |
| Molecular Weight | 166.22 g/mol |
| Appearance | Solid |
Synthetic Protocol: Robinson Annulation for this compound
The most efficient and well-documented method for the synthesis of this compound is the Robinson annulation. This powerful reaction combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. For this specific spirocycle, an acid-catalyzed approach has been shown to provide superior yields compared to base-catalyzed conditions.
Protocol 1: Acid-Catalyzed Robinson Annulation
Objective: To synthesize this compound from a suitable tetrahydropyran precursor and methyl vinyl ketone.
Materials:
-
Tetrahydro-4H-pyran-4-one
-
Methyl vinyl ketone (MVK)
-
Phosphoric acid (85%)
-
Benzene (or toluene as a less hazardous alternative)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in benzene.
-
Addition of Reagents: Add methyl vinyl ketone (1.1 equivalents) to the solution. While stirring, slowly add phosphoric acid (0.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80°C for benzene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid by washing with a saturated sodium bicarbonate solution. Separate the organic layer.
-
Extraction and Drying: Wash the organic layer with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound. A yield of approximately 70% can be expected under optimized conditions.
Caption: Robinson Annulation Workflow for Synthesis.
Medicinal Chemistry Applications: Untapped Potential
While direct biological data for this compound is not extensively reported in the public domain, the principle of "scaffold hopping" allows us to infer potential applications from structurally analogous compounds. The rigid, three-dimensional nature of the spiro[5.5]undecane core makes it an attractive starting point for the design of inhibitors for various biological targets.
Potential Application 1: Plasminogen Activator Inhibitor-1 (PAI-1) Inhibitors
The enone functionality of this compound can be leveraged for further derivatization. For instance, Michael addition reactions with various nucleophiles can introduce diverse side chains, allowing for the exploration of structure-activity relationships (SAR).
Materials:
-
Human tissue-type plasminogen activator (tPA)
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, with Tween 20)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
tPA Addition: Add a fixed concentration of tPA to each well and incubate for another 10 minutes at 37°C.
-
Plasminogen Activation: Initiate the reaction by adding plasminogen to each well.
-
Substrate Addition: After a defined incubation period (e.g., 30 minutes), add the chromogenic plasmin substrate.
-
Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual tPA activity.
Potential Application 2: Acetyl-CoA Carboxylase (ACC) Inhibitors
Acetyl-CoA carboxylase (ACC) is a key enzyme in the fatty acid synthesis pathway and has emerged as a promising target for the treatment of metabolic diseases such as obesity, diabetes, and certain cancers.[4] Interestingly, derivatives of the closely related diazaspiro[5.5]undecane scaffold have been reported as potent ACC inhibitors. This suggests that the oxaspiro[5.5]undecane core of our lead compound could also serve as a template for the design of novel ACC inhibitors.
| Related Scaffold | Target | Therapeutic Area |
| 1,9-Diazaspiro[5.5]undecan-2-one | Acetyl-CoA Carboxylase (ACC) | Metabolic Diseases |
| 3-Oxaspiro[5.5]undecane-2,4-dione | Plasminogen Activator Inhibitor-1 (PAI-1) | Cardiovascular, Fibrosis |
Protocol 3: ADP-Glo™ Kinase Assay for ACC Inhibition
Objective: To measure the inhibitory activity of this compound derivatives on ACC activity by quantifying ADP production.
Materials:
-
Recombinant human ACC1 or ACC2
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate
-
Assay Buffer
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare the ACC reaction master mix containing assay buffer, ATP, acetyl-CoA, and sodium bicarbonate.
-
Compound Addition: In a 96-well plate, add the test compounds at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding a solution of ACC enzyme to each well.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 40 minutes).[5]
-
ADP-Glo™ Reagent Addition: Stop the enzymatic reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 45 minutes at room temperature.[5]
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes.
-
Measurement: Measure the luminescence using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and, therefore, to the ACC activity.
-
Data Analysis: Calculate the percentage of ACC inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion and Future Directions
References
- BenchChem. (n.d.). Experimental Protocol for Acetyl-CoA Carboxylase (ACC) Inhibition Assay.
- BenchChem. (n.d.). 1-Oxa-3,9-diazaspiro[5.5]undecan-2-one.
- National Center for Biotechnology Information. (n.d.). A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase. In PubMed Central.
- BPS Bioscience. (n.d.). Acetyl-Coenzyme A Carboxylase 1 (ACC1) Assay Kit.
- National Center for Biotechnology Information. (n.d.). Inhibition of PAI-1 Antiproteolytic Activity Against tPA by RNA Aptamers. In PubMed Central.
- Practical-Haemostasis.com. (2022, September 27). PAI-1 Assays.
- The Journal of Clinical Investigation. (n.d.). Coordinated Induction of Plasminogen Activator Inhibitor-1 (PAI-1) and Inhibition of Plasminogen Activator Gene Expression by Hy. In JCI.
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- BenchChem. (n.d.). This compound.
- Labcorp. (n.d.). Plasminogen Activator Inhibitor 1 (PAI-1) Activity.
- Abcam. (2020, July 20). Plasminogen activator Inhibitor Type 1 Human Chromogenic Activity Kit.
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- Sigma-Aldrich. (n.d.). 3-Oxaspiro 5,5 undecane-2,4-dione 98 1010-26-0.
- MedChemExpress. (n.d.). PAI-1 Inhibitors.
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- Frontiers. (n.d.). Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition.
- National Center for Biotechnology Information. (n.d.). Inhibition of acetyl-CoA carboxylase suppresses fatty acid synthesis and tumor growth of non-small cell lung cancer in preclinical models. In PubMed Central.
- Patsnap. (2025, March 11). What PAI-1 inhibitors are in clinical trials currently?.
- Santa Cruz Biotechnology. (n.d.). PAI-1 Inhibitors.
- Wikipedia. (n.d.). Plasminogen activator inhibitor-1.
- ChemScene. (n.d.). 9-Methylene-3-oxaspiro[5.5]undecane.
- National Center for Biotechnology Information. (n.d.). Acetyl-CoA carboxylase (ACC) as a therapeutic target for metabolic syndrome and recent developments in ACC1/2 inhibitors. In PubMed.
- Sigma-Aldrich. (n.d.). 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane.
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Stereoselective Synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one Derivatives: Strategies and Protocols for Medicinal Chemistry
Introduction: The Value of Three-Dimensionality in Drug Discovery
Spirocyclic scaffolds have emerged as privileged structures in modern medicinal chemistry. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic compounds. This rigid architecture allows for more precise and high-affinity interactions with the complex topologies of biological targets like enzyme active sites, potentially reducing the entropic penalty upon binding. The 3-Oxaspiro[5.5]undec-7-en-9-one core, which integrates a tetrahydropyran ring with a reactive cyclohexenone system, is a particularly valuable building block for creating novel therapeutic agents. Derivatives of structurally related spirocycles have demonstrated potential as neuroprotective agents and potent enzyme inhibitors.
However, the construction of these molecules presents a significant synthetic challenge: controlling the absolute stereochemistry of the spirocenter—the quaternary carbon atom that joins the two rings.[1] Achieving high stereoselectivity is paramount, as different enantiomers of a drug candidate often exhibit vastly different biological activities and toxicological profiles.[2]
This guide provides an in-depth exploration of key stereoselective strategies for the synthesis of this compound derivatives. We will delve into the mechanistic rationale behind powerful techniques such as asymmetric organocatalysis, chiral auxiliary-mediated reactions, and stereoselective cycloadditions, offering detailed, field-proven protocols for researchers in drug discovery and chemical synthesis.
Strategic Overview: A Logic Flow for Asymmetric Spiroketalization
The successful synthesis of a chiral spiroketal hinges on a well-designed workflow that incorporates stereochemical control at a critical step. The following diagram illustrates a generalized logic flow from precursor synthesis to the final, purified compound.
Caption: Generalized workflow for asymmetric spiroketal synthesis.
Strategy 1: Asymmetric Organocatalysis
Organocatalysis provides a powerful, metal-free approach to asymmetric synthesis. This strategy relies on small, chiral organic molecules to create a chiral environment that directs the stereochemical outcome of a reaction. For spiroketal synthesis, bifunctional catalysts are particularly effective.
Causality: The Power of Bifunctional Catalysis
Bifunctional catalysts, such as aminothioureas, operate through a cooperative mechanism.[3] One functional group (e.g., the thiourea) acts as a Lewis acid, activating a substrate moiety via hydrogen bonding. Simultaneously, a second functional group (e.g., a tertiary amine) acts as a Brønsted base to deprotonate another part of the molecule. This dual activation within a single, chiral catalyst framework brings the reacting partners into a highly organized, stereochemically defined transition state, leading to high enantioselectivity. This approach is particularly well-suited for cascade reactions, where multiple bonds are formed in a single operation.[3]
A prime example is the intramolecular hemiacetalization/oxy-Michael addition cascade, where a hydroxy-enone precursor is cyclized to form the spiroketal core.[3]
Caption: Bifunctional catalyst organizing the substrate for cyclization.
Protocol: Organocatalytic Asymmetric Synthesis of a Spiroketal
This protocol is adapted from a known method for the asymmetric synthesis of spiroketals using a bifunctional aminothiourea catalyst.[3]
Materials:
-
Hydroxy-enone precursor (1.0 equiv)
-
Takemoto catalyst (or similar aminothiourea catalyst) (0.1 equiv, 10 mol%)
-
Toluene, anhydrous
-
4 Å Molecular Sieves
-
Ethyl acetate, Hexanes (for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the hydroxy-enone precursor (e.g., 0.2 mmol) and the aminothiourea catalyst (0.02 mmol).
-
Add freshly activated 4 Å molecular sieves (approx. 100 mg).
-
Add anhydrous toluene (2.0 mL) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor by thin-layer chromatography (TLC). The reaction is typically complete within 24-48 hours.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the molecular sieves, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the desired product and concentrate to yield the spiroketal.
-
Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
| Catalyst Type | Substrate | Yield (%) | dr | ee (%) | Reference |
| Aminothiourea | Hydroxy-enone | 85-95 | >20:1 | 90-99 | [3] |
| Squaramide | Ketone-enone | 70-90 | >20:1 | 88-97 | [4] |
Strategy 2: Chiral Auxiliary-Mediated Synthesis
This classical yet robust strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to the substrate.[5] The auxiliary sterically directs subsequent reactions, such as alkylations or aldol additions, to occur with high diastereoselectivity.[1] After the key stereocenter is set, the auxiliary is cleaved, revealing the enantiomerically enriched product which can then be cyclized.
Causality: Steric Hindrance as a Stereodirecting Tool
Chiral auxiliaries, such as Evans oxazolidinones or chiral sulfoxides, create a rigid, sterically-defined environment around the reaction center.[5][6] When a reagent approaches, one face of the molecule is effectively blocked by the bulky auxiliary, forcing the reaction to occur from the less hindered face. This predictable steric control leads to the formation of one diastereomer in significant excess. The reliability of this method makes it a cornerstone of asymmetric synthesis, particularly in complex molecule construction.[1]
Protocol: Diastereoselective Aldol Reaction and Spiroketalization
This protocol outlines a general sequence involving an Evans asymmetric aldol reaction to set a key stereocenter, followed by auxiliary removal and cyclization.
Part A: Asymmetric Aldol Reaction
-
Attach the appropriate carboxylic acid precursor to the Evans oxazolidinone auxiliary.
-
In a flame-dried flask under N₂, dissolve the resulting N-acyloxazolidinone (1.0 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add dibutylboron triflate (1.1 equiv) followed by triethylamine (1.2 equiv). Stir for 30 minutes.
-
Cool the reaction to -78 °C and add the aldehyde precursor (1.2 equiv) dropwise.
-
Stir at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 buffer. Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify by flash chromatography to isolate the aldol adduct.
Part B: Auxiliary Cleavage and Cyclization
-
Dissolve the purified aldol product (1.0 equiv) in a mixture of THF and water at 0 °C.
-
Add hydrogen peroxide (4.0 equiv) followed by lithium hydroxide (2.0 equiv).
-
Stir the mixture vigorously for 4-6 hours.
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture and extract the product. This step yields the chiral hydroxy acid/ester.
-
Subject the resulting intermediate to conditions that promote spiroketalization. This often involves acid catalysis (e.g., p-toluenesulfonic acid in benzene with a Dean-Stark trap) to facilitate intramolecular cyclization and dehydration.
-
Purify the final this compound derivative by flash chromatography.
| Auxiliary Type | Key Reaction | Diastereoselectivity (dr) | Final ee (%) | Reference |
| Evans Oxazolidinone | Aldol Reaction | >95:5 | >99 | [1] |
| Chiral Sulfoxide | Lithiation/Alkylation | >90:10 | >98 | [6] |
Strategy 3: Stereoselective Hetero-Diels-Alder Reaction
The Diels-Alder reaction is a powerful [4+2] cycloaddition for forming six-membered rings. The hetero-Diels-Alder (HDA) variant, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, is exceptionally useful for constructing the tetrahydropyran portion of the spiroketal core with excellent stereocontrol.[7]
Causality: Orbital Control and Lewis Acid Catalysis
The stereochemical outcome of the HDA reaction is governed by the frontier molecular orbitals of the diene and dienophile, often leading to a highly predictable endo or exo product.[7][8] Furthermore, the reaction can be rendered asymmetric by using a chiral Lewis acid catalyst. The Lewis acid coordinates to the dienophile (e.g., an α,β-unsaturated ketone), lowering its LUMO energy and accelerating the reaction. A chiral ligand environment around the Lewis acidic metal center blocks one face of the dienophile, forcing the diene to approach from the opposite face, thus inducing high enantioselectivity. Intramolecular versions of this reaction are also highly effective.[9]
Protocol: Asymmetric Hetero-Diels-Alder Cycloaddition
This protocol is a representative example of a Lewis acid-catalyzed asymmetric HDA reaction to form a dihydropyran ring system, a key step towards the target spiro-scaffold.
Materials:
-
o-Quinone methide precursor or other suitable dienophile (1.0 equiv)
-
Electron-rich diene (1.2 equiv)
-
Chiral Lewis acid catalyst (e.g., (R)-BINOL-TiCl₂, 10 mol%)
-
Dichloromethane (DCM), anhydrous
-
4 Å Molecular Sieves
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral ligand (e.g., (R)-BINOL, 0.1 equiv) and the Lewis acid precursor (e.g., TiCl₂(OTf)₂, 0.1 equiv) in anhydrous DCM. Stir to form the catalyst complex.
-
Add activated 4 Å molecular sieves.
-
Cool the catalyst solution to the required temperature (e.g., -40 °C or -78 °C).
-
Add the dienophile (1.0 equiv) to the catalyst solution and stir for 15 minutes.
-
Add the diene (1.2 equiv) dropwise over 10 minutes.
-
Maintain the reaction at the specified temperature, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Warm the mixture to room temperature and filter through celite.
-
Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the cycloadduct by flash column chromatography.
-
The resulting adduct can then be further elaborated to the this compound target through subsequent synthetic steps.
Conclusion and Outlook
The stereoselective synthesis of this compound derivatives is an active and important area of chemical research. The strategies outlined here—asymmetric organocatalysis, chiral auxiliary control, and stereoselective cycloadditions—represent powerful and reliable methods for accessing these valuable scaffolds with high enantiopurity. Each approach has its own merits, and the choice of strategy will depend on the specific substitution pattern desired and the available starting materials. The continued development of novel catalytic systems promises to further enhance the efficiency and scope of these transformations, paving the way for the discovery of next-generation therapeutics built upon this unique three-dimensional core.[2][10]
References
-
Das, B., Banerjee, J., & Maity, A. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 13(8), 1942-2038. [Link]
-
Harmata, M., & Bheemashankar, G. (2008). Asymmetric Synthesis of Spiroketal, Spiroether, and Oxabicycle Building Blocks via Stereoselective Spiro- and Bicycloannulation of 2-Hydroxy Dihydropyrans. Organic Letters, 10(13), 2713–2716. [Link]
-
Bullen, J. P., et al. (2011). Enantioselective access to benzannulated spiroketals using a chiral sulfoxide auxiliary. Organic & Biomolecular Chemistry, 9(10), 3953-3962. [Link]
-
Das, B., Banerjee, J., & Maity, A. (2008). Asymmetric synthesis of naturally occurring spiroketals. Molecules, 13(8), 1942-2038. [Link]
-
Taniguchi, T., et al. (2015). Asymmetric Synthesis of Spiroketals with Aminothiourea Catalysts. Angewandte Chemie International Edition, 54(51), 15497-15500. [Link]
-
Harmata, M., & Bheemashankar, G. (2008). Asymmetric synthesis of spiroketal, spiroether, and oxabicycle building blocks via stereoselective spiro- and bicycloannulation of 2-hydroxy dihydropyrans. Organic Letters, 10(13), 2713-6. [Link]
-
Reddy, B. V. S., et al. (2022). Chiral Squaramide Catalyzed Asymmetric Spiroketalization toward Aromatic[3][11] Spiroketals. Organic Letters, 24(9), 1776–1781. [Link]
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Wang, Y., et al. (2016). Organohalogenite-Catalyzed Spiroketalization: Enantioselective Synthesis of Bisbenzannulated Spiroketal Cores. Semantic Scholar. [Link]
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Xu, S., et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters, 24(16), 2978–2982. [Link]
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Reddy, G. S., et al. (2014). Concise stereoselective synthesis of oxaspirocycles with 1-tosyl-1,2,3-triazoles: application to the total syntheses of (±)-Tuberostemospiroline and (±)-stemona-lactam R. Chemistry, 20(40), 12881-8. [Link]
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Xu, S., et al. (2022). Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction. Organic Letters, 24(16), 2978–2982. [Link]
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Padwa, A., et al. (2008). An efficient synthesis of highly functionalized[3][11] aromatic spiroketals by hetero-Diels-Alder reaction. Organic Letters, 10(5), 721-4. [Link]
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Badillo, J. J., Hanhan, N. V., & Franz, A. K. (2010). Enantioselective synthesis of substituted oxindoles and spirooxindoles with applications in drug discovery. Current opinion in drug discovery & development, 13(6), 758-76. [Link]
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Yan, H., et al. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters, 25(2), 325-330. [Link]
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ResearchGate. (n.d.). Literature precedents to oxa-spirocycles. ResearchGate. [Link]
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Rizzacasa, M. A., & Pollex, A. (2009). The hetero-Diels-Alder approach to spiroketals. Organic & Biomolecular Chemistry, 7(6), 1053-9. [Link]
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Pissarnitski, D., et al. (2019). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers, 6(10), 1599-1629. [Link]
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University of South Florida. (n.d.). Design, Synthesis, and Applications of Chiral Spiroketal (SPIROL)-Based Ligands. USF Scholar Commons. [Link]
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Ball-Jones, N. R., Badillo, J., & Franz, A. K. (2012). Strategies for the Enantioselective Synthesis of Spirooxindoles. Organic and Biomolecular Chemistry, 10(28), 5165-5181. [Link]
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ResearchGate. (n.d.). The hetero-Diels–Alder approach to spiroketals. ResearchGate. [Link]
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McDonald, F. E., et al. (2017). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. The Journal of Organic Chemistry, 82(17), 9038-9049. [Link]
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Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. [Link]
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Grosu, I., et al. (2001). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 6(11), 910-922. [Link]
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Ciganek, E. (2002). The Intramolecular Diels-Alder Reaction. Organic Reactions. [Link]
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Grosu, I., et al. (2001). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. ResearchGate. [Link]
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Gobi, K., et al. (2022). Assessment on facile Diels–Alder approach of α-pyrone and terpenoquinone for the expedient synthesis of various natural scaffolds. Future Journal of Pharmaceutical Sciences, 8(1), 2. [Link]
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Organic Chemistry Portal. (2007). The Intramolecular Diels-Alder Reaction in Natural Product Synthesis. Organic Chemistry Portal. [Link]
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Husson, H. P., et al. (1991). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]
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ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. ResearchGate. [Link]
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Feng, X., et al. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science, 12(15), 5521-5527. [Link]
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Feng, X., et al. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. Chemical Science, 12(15), 5521-5527. [Link]
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Application Notes and Protocols: 3-Oxaspiro[5.5]undec-7-en-9-one as a Versatile Scaffold for Heterocyclic Compound Synthesis
Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced biological activity and favorable pharmacokinetic profiles is relentless. Spirocyclic systems, characterized by a single atom shared between two rings, have emerged as "privileged structures" due to their inherent three-dimensionality.[1] This rigid, yet conformationally defined, arrangement allows for precise spatial orientation of functional groups, facilitating high-affinity interactions with biological targets.[1] The 3-Oxaspiro[5.5]undec-7-en-9-one core, featuring a tetrahydropyran ring fused to a cyclohexenone moiety, represents a particularly attractive building block. The embedded α,β-unsaturated ketone provides a versatile handle for a myriad of chemical transformations, enabling the construction of a diverse array of fused and spiro-heterocyclic compounds with significant therapeutic potential.[2]
This guide provides an in-depth exploration of this compound as a precursor for the synthesis of various heterocyclic systems. We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and discuss the potential applications of the resulting compounds in drug discovery and development.
Synthesis of the Core Scaffold: this compound
The most common and efficient route to this compound is the Robinson annulation.[1] This powerful ring-forming reaction involves a tandem Michael addition and intramolecular aldol condensation.
Protocol 1: Synthesis of this compound via Robinson Annulation
This protocol outlines the acid-catalyzed Robinson annulation to yield the title compound.
Workflow Diagram:
Caption: Synthesis of this compound.
Materials:
-
Tetrahydropyran-4-one
-
Methyl vinyl ketone (MVK)
-
Phosphoric acid (85%)
-
Benzene (or toluene)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of tetrahydropyran-4-one (1.0 eq) in benzene, add phosphoric acid (0.2 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove any water.
-
Slowly add a solution of methyl vinyl ketone (1.1 eq) in benzene to the refluxing mixture over 1 hour.
-
Continue to reflux for 8-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to afford this compound as a solid.
Rationale and Insights:
-
Catalyst Choice: While the Robinson annulation can be base-catalyzed, the acid-catalyzed variant is often preferred for this specific substrate to minimize side reactions such as polymerization of MVK.[1]
-
Solvent and Water Removal: Benzene or toluene are used as the solvent to facilitate the azeotropic removal of water generated during the aldol condensation, driving the reaction to completion.
-
Reaction Monitoring: TLC is crucial to determine the endpoint of the reaction and prevent the formation of byproducts from prolonged heating.
Application in Heterocyclic Synthesis
The enone functionality of this compound is a versatile Michael acceptor and can react with a variety of binucleophiles to construct diverse heterocyclic rings.
Synthesis of Spiro[tetrahydropyran-cyclohexano]pyrazoles
The reaction with hydrazine derivatives provides a straightforward entry to pyrazole-fused spirocyclic systems. Pyrazoles are a well-known class of heterocycles with a broad spectrum of biological activities.
Proposed Reaction Scheme:
Caption: Synthesis of a spiro-pyrazole derivative.
Protocol 2: Synthesis of a Spiro[tetrahydropyran-cyclohexano]pyrazole Derivative
This protocol describes a general procedure for the condensation of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve 3-Oxaspiro[5.t5]undec-7-en-9-one (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.2 eq) and a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate.
-
If precipitation occurs, filter the solid, wash with cold ethanol, and dry.
-
If no precipitate forms, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mechanistic Insight: The reaction proceeds through an initial Michael addition of the hydrazine to the enone, followed by an intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
Synthesis of Spiro[tetrahydropyran-cyclohexano]pyrimidines
Pyrimidines are another class of heterocycles with immense biological significance. They can be synthesized from 1,3-dicarbonyl compounds or their equivalents and amidines. The enone in our spirocyclic building block can be considered a precursor to a 1,3-dicarbonyl system upon reaction with a suitable nucleophile. A more direct approach involves the reaction with guanidine or other amidines.
Proposed Reaction Scheme:
Caption: Synthesis of a spiro-pyrimidine derivative.
Protocol 3: Synthesis of a Spiro[tetrahydropyran-cyclohexano]pyrimidine Derivative
This protocol outlines a general procedure for the synthesis of a pyrimidine-fused spirocycle.
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in ethanol by carefully dissolving sodium metal in absolute ethanol.
-
To this solution, add guanidine hydrochloride (1.1 eq) and stir until it dissolves.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 12-24 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with dilute hydrochloric acid.
-
Concentrate the solvent under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate to obtain the crude product.
-
Purify by column chromatography or recrystallization.
Synthesis of Spiro[tetrahydropyran-cyclohexano]benzodiazepines
Benzodiazepines are a well-known class of psychoactive drugs. The synthesis of a spiro[tetrahydropyran-cyclohexano]benzodiazepine can be achieved through the reaction of this compound with o-phenylenediamine.
Proposed Reaction Scheme:
Sources
Application Notes and Protocol: Selective Hydrogenation of the C=C Double Bond in 3-Oxaspiro[5.5]undec-7-en-9-one
Introduction: The Significance of Spirocyclic Ketones in Drug Discovery
Spirocyclic frameworks are privileged structural motifs in medicinal chemistry, frequently imparting favorable pharmacological properties such as metabolic stability, conformational rigidity, and three-dimensional complexity. The 3-oxaspiro[5.5]undecane core, in particular, is a key building block in the synthesis of various biologically active compounds. The selective saturation of the α,β-unsaturated double bond in precursors like 3-Oxaspiro[5.5]undec-7-en-9-one is a critical transformation to access these saturated spirocyclic ketones, which often serve as chiral scaffolds in drug development.[1][2] This document provides a comprehensive guide to the catalytic hydrogenation of this compound, detailing field-proven protocols and the underlying chemical principles that govern this transformation.
Reaction Mechanism and Stereoselectivity
The catalytic hydrogenation of an α,β-unsaturated ketone, or enone, is a chemoselective process that preferentially reduces the carbon-carbon double bond over the carbonyl group.[3] This selectivity is achieved due to the mechanism of heterogeneous catalysis, where the alkene moiety readily adsorbs onto the surface of a metal catalyst, such as palladium or nickel.[4]
The generally accepted mechanism involves the following key steps:
-
Adsorption of Reactants: Both hydrogen gas (H₂) and the enone substrate adsorb onto the surface of the metal catalyst.
-
Activation of Hydrogen: The H-H bond is cleaved, and hydrogen atoms become bound to the catalyst surface.
-
Hydrogen Transfer: The adsorbed hydrogen atoms are sequentially transferred to the carbon atoms of the double bond. This typically occurs in a syn-addition fashion, where both hydrogens add to the same face of the double bond.[4]
-
Desorption of Product: The saturated ketone product desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.
The stereochemical outcome of the hydrogenation is influenced by the steric hindrance around the double bond. The substrate will preferentially adsorb onto the catalyst surface from the less sterically hindered face, dictating the direction of hydrogen addition. For this compound, the spirocyclic nature of the molecule will play a significant role in directing the approach of the substrate to the catalyst surface.
Catalyst Selection: Palladium on Carbon (Pd/C) vs. Raney Nickel
The choice of catalyst is paramount for a successful hydrogenation. Two of the most common and effective catalysts for this transformation are Palladium on Carbon (Pd/C) and Raney Nickel.
| Catalyst | Advantages | Disadvantages |
| Palladium on Carbon (Pd/C) | Highly active and efficient for C=C bond hydrogenation.[4] | Can sometimes lead to over-reduction or isomerization. |
| Good chemoselectivity for the C=C bond over the C=O bond.[3] | More expensive than Raney Nickel. | |
| Available in various loadings (e.g., 5%, 10%). | Can be pyrophoric, especially when dry. | |
| Raney Nickel | A versatile and cost-effective hydrogenation catalyst.[5] | Can be pyrophoric and must be handled as a slurry.[5] |
| Highly active for the reduction of various functional groups.[6] | May require higher pressures or temperatures for some substrates. | |
| Can be used for desulfurization reactions.[7] | Activity can vary between batches. |
For the selective hydrogenation of the enone in this compound, both catalysts are viable options. Pd/C is often the first choice due to its high selectivity and activity under mild conditions. Raney Nickel is an excellent alternative, particularly for larger-scale reactions where cost is a consideration.
Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol outlines the general procedure for the selective hydrogenation of the carbon-carbon double bond in this compound using 10% Pd/C as the catalyst.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (or Ethyl Acetate), reagent grade
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Celite® or a similar filter aid
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable pressure vessel, dissolve this compound (1.0 eq) in a minimal amount of ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas 3-5 times. Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-4 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with a small amount of ethanol to ensure complete recovery of the product.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-Oxaspiro[5.5]undecan-9-one.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel if necessary.
Protocol 2: Hydrogenation using Raney Nickel
This protocol describes the use of Raney Nickel for the hydrogenation of this compound. Caution: Raney Nickel is pyrophoric when dry and should always be handled as a slurry under a solvent.[5][6]
Materials:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol, reagent grade
-
Hydrogen gas (H₂)
-
Parr shaker or similar hydrogenation apparatus
-
Celite® or a similar filter aid
-
Rotary evaporator
Procedure:
-
Catalyst Preparation: If the Raney Nickel is supplied as a slurry in water, carefully decant the water and wash the catalyst with ethanol (3 x 20 mL for every 1 g of catalyst) to exchange the solvent.
-
Reaction Setup: In a pressure vessel, add the Raney Nickel slurry (typically a spatula tip for a lab-scale reaction) to a solution of this compound (1.0 eq) in ethanol.
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas 3-5 times. Pressurize the vessel with hydrogen gas (typically 3-5 atm).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction may require gentle heating (40-50 °C) to proceed at a reasonable rate. Monitor the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, carefully vent the hydrogen and purge with an inert gas.
-
Filtration: Filter the mixture through a pad of Celite® to remove the Raney Nickel. Important: Do not allow the filter cake to dry, as it can ignite. Keep it wet with solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude 3-Oxaspiro[5.5]undecan-9-one as needed.
Data Presentation and Expected Outcomes
| Parameter | Protocol 1 (Pd/C) | Protocol 2 (Raney Nickel) |
| Catalyst Loading | 5-10 mol% | Varies, typically a small excess |
| Solvent | Ethanol, Ethyl Acetate | Ethanol |
| Pressure | 1-4 atm H₂ | 3-5 atm H₂ |
| Temperature | Room Temperature | Room Temperature to 50 °C |
| Reaction Time | Typically 2-8 hours | Typically 4-12 hours |
| Expected Yield | >95% | >90% |
| Selectivity | High for C=C over C=O | High for C=C over C=O |
Visualization of the Process
Caption: A generalized workflow for the catalytic hydrogenation of this compound.
Caption: Reaction scheme for the hydrogenation of this compound.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction stalls, ensure the catalyst is active. For Pd/C, using a fresh batch is recommended. For Raney Nickel, ensure it was properly activated and washed. Increasing hydrogen pressure or temperature (for Raney Nickel) can also drive the reaction to completion.
-
Over-reduction: While less common for enones, over-reduction of the ketone to an alcohol can occur under harsh conditions (high pressure, high temperature, or prolonged reaction times). If this is observed, milder conditions should be employed.
-
Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. Ensure all reagents and solvents are of high purity.
-
Safety: Always handle hydrogenation catalysts and hydrogen gas with extreme care in a well-ventilated fume hood. Never allow hydrogenation catalysts, especially Raney Nickel and dry Pd/C, to come into contact with air.
Conclusion
The selective hydrogenation of the double bond in this compound is a robust and high-yielding transformation that provides access to valuable saturated spirocyclic ketones. Both Pd/C and Raney Nickel are excellent catalysts for this purpose, and the choice between them will often depend on factors such as scale, cost, and available equipment. By following the detailed protocols and considering the insights provided, researchers can confidently and safely perform this important synthetic step.
References
- Chemoselective reduction of α,β-unsaturated ketones to allylic alcohols under catalyst-free conditions. Organic Chemistry Frontiers (RSC Publishing).
- Chemoselective catalytic reduction of conjugated α,β-unsaturated ketones to saturated ketones via a hydroboration/protodeboronation strategy. Organic Chemistry Frontiers (RSC Publishing).
- Reductions of α,β-Unsaturated Ketones by NaBH4 or NaBH4 + CoCl2: Selectivity Control by Water or by Aqueous Micellar Solutions. ResearchGate.
- Selective Reduction of α,β-Unsaturated Carbonyls with Ketoreductase. ChemRxiv.
- Chemoselective Luche-Type Reduction of α,β-Unsaturated Ketones by Magnesium Catalysis. Organic Letters (ACS Publications).
- Pd/C-Catalyzed Hydrosilylation of Enals and Enones with Triethylsilane: Conformer Populations Control the Stereoselectivity. ACS Publications.
- Organocatalytic transfer hydrogenation of cyclic enones. PubMed (NIH).
- Stereoselective construction of sterically hindered oxaspirocycles via chiral bidentate directing group-mediated C(sp3)–O bond formation. NIH.
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Spiro[8][8]-1,6-nonadiene-based Phosphine-Oxazoline Ligands for Iridium-Catalyzed Enantioselective Hydrogenation of Ketimines. PubMed. Available at:
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- The Origin of Stereoselectivity in the Hydrogenation of Oximes Catalyzed by Iridium Complexes: A DFT Mechanistic Study. MDPI.
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- Application Notes and Protocols for the Experimental Use of 3-Oxaspiro[5.5]undecane-2,4-dione in Polymer Development. Benchchem.
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Application Notes & Protocols for the Analytical Characterization of 3-Oxaspiro[5.5]undec-7-en-9-one
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide to the analytical techniques required for the unambiguous structural elucidation and purity assessment of 3-Oxaspiro[5.5]undec-7-en-9-one. As a spirocyclic compound, this molecule possesses a unique three-dimensional architecture that is increasingly sought after in medicinal chemistry for its ability to explore novel chemical space. The inherent rigidity and defined stereochemistry of such scaffolds demand a multi-technique analytical approach for complete characterization. This guide moves beyond mere procedural lists, delving into the causality behind experimental choices and integrating data from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Chromatographic separations to build a self-validating analytical workflow.
Strategic Overview: An Integrated Analytical Workflow
The characterization of this compound is not a linear process but an integrated workflow where each technique provides complementary information. The goal is to assemble a complete data package that confirms the molecular structure, connectivity, purity, and key functional group architecture.
The proposed workflow begins with assessing the sample's purity via chromatography, followed by the determination of its molecular weight and formula through mass spectrometry. Infrared spectroscopy provides a rapid confirmation of essential functional groups. Finally, a suite of NMR experiments serves as the cornerstone for elucidating the precise atomic connectivity and stereochemistry.
Caption: Integrated workflow for the characterization of this compound.
Molecular Structure and Rationale for Technique Selection
This compound is comprised of a tetrahydropyran ring and a cyclohexenone ring connected by a single quaternary spiro carbon. This structure contains several key features that guide our analytical strategy:
-
α,β-Unsaturated Ketone: This conjugated system has characteristic signatures in both IR and NMR spectroscopy.
-
Spiro Center (C6): This quaternary carbon is a key structural linchpin. Its identification is critical and is best achieved through ¹³C NMR and long-range HMBC correlations.
-
Ether Linkage (C-O-C): The oxygen atom in the tetrahydropyran ring deshields adjacent protons and carbons, creating distinct chemical shifts in NMR spectra and a characteristic C-O stretch in the IR spectrum.
-
Multiple Chiral Centers: The spirocyclic nature can introduce chirality, making techniques that can probe stereochemistry, such as advanced NMR experiments, essential.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Expertise & Rationale: IR spectroscopy is a rapid and non-destructive technique perfect for the initial confirmation of key functional groups. For this molecule, the most diagnostic absorption is the carbonyl (C=O) stretch of the ketone. Because the ketone is conjugated with a carbon-carbon double bond, its stretching frequency is lowered compared to a saturated aliphatic ketone (which appears around 1715 cm⁻¹).[1][2] This shift is a direct consequence of the delocalization of pi-electrons, which weakens the C=O double bond character.
Expected Absorption Bands:
| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Causality/Notes |
| C=O (Ketone) | Stretch | 1685 - 1666 cm⁻¹ | Conjugation with C=C lowers the frequency from the typical ~1715 cm⁻¹.[3][4] |
| C=C (Alkene) | Stretch | ~1650 cm⁻¹ | Often weaker than the C=O stretch. |
| C-O-C (Ether) | Stretch | 1250 - 1050 cm⁻¹ | Confirms the presence of the tetrahydropyran ring. |
| =C-H (sp²) | Stretch | 3100 - 3000 cm⁻¹ | Protons on the double bond. |
| C-H (sp³) | Stretch | 3000 - 2850 cm⁻¹ | Aliphatic protons on the rings.[3] |
Protocol 1: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Sample Preparation: Place a small, solvent-free amount of the purified solid or viscous oil sample directly onto the ATR crystal.
-
Instrument Setup:
-
Scan Range: 4000 - 600 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.
-
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply the sample and lower the anvil to ensure good contact.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Processing:
-
Perform a baseline correction if necessary.
-
Use the peak-picking tool to identify the precise wavenumbers of the major absorption bands.
-
Compare the observed wavenumbers with the expected values in the table above to confirm the presence of the key functional groups.
-
Mass Spectrometry (MS): Molecular Weight and Formula Confirmation
Expertise & Rationale: Mass spectrometry is essential for determining the molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental composition.[5] Electrospray Ionization (ESI) is a soft ionization technique suitable for this molecule, likely to yield the protonated molecular ion [M+H]⁺. Electron Ionization (EI) is a higher-energy technique that will produce more fragmentation, providing clues about the molecule's structure. The choice between them depends on the desired information (molecular ion vs. fragmentation pattern).
Expected Ionization Data (C₁₀H₁₄O₂):
-
Exact Mass: 166.0994 g/mol
-
[M+H]⁺ (ESI): m/z 167.1067
-
M⁺• (EI): m/z 166.0994
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) for MW Confirmation
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Chromatography (Optional but Recommended):
-
Column: C18 reverse-phase, e.g., 2.1 x 50 mm, 1.8 µm.[6]
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Formic acid aids in the formation of [M+H]⁺ ions.
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometer Setup (ESI-QTOF or ESI-Orbitrap for HRMS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Range: m/z 50 - 500.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source/Desolvation Temperature: Optimize based on instrument recommendations (e.g., 120 °C / 350 °C).
-
-
Data Acquisition: Inject the sample. The mass spectrometer will record mass spectra across the elution profile.
-
Data Processing:
-
Extract the mass spectrum for the chromatographic peak corresponding to the compound.
-
Identify the peak for the [M+H]⁺ ion.
-
Use the instrument software to calculate the elemental composition from the high-resolution mass measurement and compare it to the theoretical formula C₁₀H₁₄O₂. The mass error should be less than 5 ppm.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
Expertise & Rationale: NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will allow for the unambiguous assignment of all protons and carbons and confirm the connectivity across the spirocyclic core.[8]
¹H and ¹³C NMR: Mapping the Atomic Environments
The ¹H NMR spectrum will reveal the number of unique proton environments and their neighbor relationships through spin-spin splitting. The ¹³C NMR spectrum shows the number of unique carbon atoms, with the carbonyl carbon being particularly diagnostic due to its far downfield chemical shift.[2]
Predicted Chemical Shifts (in CDCl₃):
| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Notes |
| C2, C4 | ~3.5 - 4.0 | ~60 - 70 | Protons/carbons adjacent to the ether oxygen are deshielded. |
| C5, C1, C11 | ~1.5 - 2.2 | ~25 - 40 | Aliphatic protons/carbons in the rings. |
| C6 (Spiro) | - | ~70 - 85 | Quaternary spiro-carbon, no attached protons. |
| C7 | ~6.8 - 7.2 | ~140 - 160 | Olefinic proton, deshielded by conjugation and the carbonyl group. |
| C8 | ~5.9 - 6.2 | ~125 - 135 | Olefinic proton. |
| C9 | - | ~195 - 205 | Carbonyl carbon, highly deshielded.[2] |
| C10 | ~2.3 - 2.6 | ~35 - 45 | Protons alpha to the carbonyl group are deshielded. |
2D NMR: Assembling the Puzzle
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically on adjacent carbons). This will establish spin systems within each ring fragment.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for connecting the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. Crucially, it will show correlations from protons on both rings to the central spiro carbon (C6), definitively proving the spirocyclic structure.
Caption: Key HMBC correlations confirming the spirocyclic core of this compound.
Protocol 3: Comprehensive NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a minimum field strength of 400 MHz. Ensure the instrument is properly tuned and shimmed.
-
Data Acquisition:
-
¹H NMR: Acquire a standard proton spectrum with a spectral width of ~16 ppm and a sufficient number of scans (e.g., 16) to obtain good signal-to-noise.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., using a zgpg30 pulse program). A wider spectral width (~240 ppm) is needed. This may require a longer acquisition time.
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons. Quaternary carbons will be absent.
-
gCOSY: Acquire a gradient-enhanced COSY spectrum.
-
gHSQC: Acquire a gradient-enhanced HSQC spectrum optimized for a one-bond J-coupling of ~145 Hz.
-
gHMBC: Acquire a gradient-enhanced HMBC spectrum optimized for long-range couplings of 8-10 Hz. This may also require a longer acquisition time.
-
-
Data Processing & Interpretation:
-
Process all spectra using appropriate window functions (e.g., exponential multiplication for 1D, sine-bell for 2D).
-
Reference the ¹H spectrum to TMS at 0.00 ppm and the ¹³C spectrum accordingly.
-
Integrate the ¹H spectrum to determine proton ratios.
-
Assign the ¹H and ¹³C signals using the combined information from all experiments, starting with unambiguous signals (e.g., olefinic protons, protons alpha to the carbonyl) and building out the spin systems and fragments using COSY, HSQC, and HMBC data as illustrated in the diagram above.
-
Chromatographic Analysis: Purity Assessment
Expertise & Rationale: Chromatography is essential for assessing the purity of the synthesized compound.[5] Gas Chromatography (GC) is well-suited for this molecule due to its likely volatility and thermal stability. Coupling GC with a Flame Ionization Detector (FID) provides excellent quantitative data on purity, while GC-MS combines separation with mass analysis for peak identification.[9][10] High-Performance Liquid Chromatography (HPLC) is an alternative, particularly if the compound shows thermal instability or if preparative separation is needed.[11]
Protocol 4: Gas Chromatography (GC-FID/GC-MS) Purity Analysis
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrument Setup (GC-FID):
-
Column: A standard non-polar column, such as a DB-5 or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or Hydrogen, with a constant flow rate of ~1 mL/min.
-
Injector: Split/splitless injector at 250 °C. Use split mode (e.g., 50:1 split ratio) for purity analysis.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. (This program should be optimized).
-
Detector: FID at 280 °C.
-
-
Data Acquisition: Inject 1 µL of the sample solution. Record the chromatogram.
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: (Area of main peak / Total area of all peaks) x 100%. This assumes all components have a similar response factor in the FID, which is a reasonable approximation for purity screening.
-
Conclusion: Data Integration for Unambiguous Characterization
The definitive characterization of this compound is achieved by synthesizing the data from all the described techniques. Chromatography confirms the sample's purity. High-resolution mass spectrometry validates the elemental formula. IR spectroscopy provides a quick check for the required α,β-unsaturated ketone and ether functional groups. Finally, the complete set of 1D and 2D NMR experiments provides an irrefutable map of the atomic framework, confirming the spirocyclic connectivity and completing the structural elucidation. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the characterization of this valuable chemical entity.
References
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Columbia University. IR Spectroscopy Tutorial: Ketones. Available from: [Link]
-
PubMed. Synthesis, NMR and X-ray characterization of dibenzoannulated dimeric steroid spiroketals. Evaluation of cytotoxicity and anti-inflammatory activity. Steroids, 2025. Available from: [Link]
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National Institutes of Health (NIH). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae) - PMC. Available from: [Link]
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Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2021-10-25). Available from: [Link]
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Columbia University. IR Spectroscopy Tutorial: Carbonyl Compounds. Available from: [Link]
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Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2024-02-24). Available from: [Link]
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SlidePlayer. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]
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Springer. Development of liquid chromatography tandem mass spectrometry method for determination of spironolactone in human plasma: application to a bioequivalence study of Daewon Spiracton tablet® (spironolactone 50 mg). Journal of Pharmaceutical Investigation, 45(6), 601-609 (2015). Available from: [Link]
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Beilstein Journals. Structure and conformational analysis of spiroketals from 6-O-methyl-9(E)-hydroxyiminoerythronolide A. Available from: [Link]
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National Institutes of Health (NIH). Spirocyclic Motifs in Natural Products - PMC - PubMed Central. Available from: [Link]
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Wikipedia. Organic chemistry. Available from: [Link]
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MDPI. Examples of spirocyclic compounds reported along with their olfactory properties. Available from: [Link]
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University of California, Davis. Gas Chromatography. Available from: [Link]
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SciELO. Liquid chromatography-mass spectrometry for simultaneous determination of spironolactone and canrenone in plasma samples. Available from: [Link]
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SIELC Technologies. Separation of Spirotetramat on Newcrom R1 HPLC column. Available from: [Link]
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Chemistry LibreTexts. Gas Chromatography. (2023-08-29). Available from: [Link]
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Teledyne Labs. What is Gas Chromatography?. Available from: [Link]
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MDPI. Chemical and Molecular Insights into the Arid Wild Plant Diversity of Saudi Arabia. Available from: [Link]
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AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023-11-07). Available from: [Link]
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Application Notes & Protocols: A Guide to Developing Robust Assays for Novel 3-Oxaspiro[5.5]undecane Scaffolds
Introduction: The Promise of the 3-Oxaspiro[5.5]undecane Scaffold
In the landscape of medicinal chemistry, the quest for novel chemical entities with improved therapeutic profiles is relentless. Spirocyclic scaffolds have emerged as privileged structures, offering a unique three-dimensional geometry that can enhance potency, selectivity, and metabolic stability compared to their linear or planar counterparts[1][2][3]. The 3-oxaspiro[5.5]undecane core, in particular, presents a rigid framework that allows for the precise spatial orientation of functional groups, making it an attractive starting point for designing new drugs.
However, the novelty of this scaffold means that established biological activities are not well-documented. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for developing and validating robust biochemical and cell-based assays to explore the therapeutic potential of novel compounds derived from the 3-oxaspiro[5.5]undecane backbone. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in sound scientific principles.
Part 1: Foundational Principles of Assay Development
The journey from a novel compound to a validated hit begins with the strategic design of the screening assay. The choice of assay technology is paramount and is dictated by the predicted biological target, the required throughput, and the mechanism of action being investigated.
The Causality Behind Assay Selection
An effective assay is not merely a procedure; it is a carefully selected tool designed to ask a specific biological question. For a novel scaffold like 3-oxaspiro[5.5]undecane, whose targets are unknown, a multi-pronged approach is often necessary. The primary decision point is the trade-off between the physiological relevance of the assay and its suitability for high-throughput screening (HTS)[4].
-
Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor. They are highly amenable to HTS, offer mechanistic insights, and are generally less prone to artifacts from cytotoxicity or off-target effects. Fluorometric and luminescent assays are workhorses in this category due to their high sensitivity and broad dynamic range[5][6].
-
Cell-Based Assays: These assays measure a compound's effect within a living cell, providing a more physiologically relevant context by accounting for cell permeability, metabolism, and cytotoxicity[7]. They are essential for confirming the activity of hits from biochemical screens and for primary screening campaigns where the target is unknown (phenotypic screening)[8].
The following diagram illustrates a logical workflow for selecting and validating an appropriate assay.
Caption: High-level workflow for assay development and validation.
Trustworthiness: The Imperative of Assay Validation
An unvalidated assay is a source of noise, not data. Method validation ensures that an assay is robust, reproducible, and fit for its intended purpose[9][10]. For HTS, the Z-factor (Z') is a critical statistical parameter that reflects the quality of the assay.
Z' = 1 - (3σ_p + 3σ_n) / |μ_p - μ_n|
Where σ_p and σ_n are the standard deviations of the positive and negative controls, and μ_p and μ_n are their respective means. A Z' value between 0.5 and 1.0 indicates an excellent assay suitable for HTS[11].
Part 2: Application Notes & Protocols
Given the structural characteristics of spirocyclic compounds, potential biological targets often include enzymes (e.g., kinases, proteases), G-protein coupled receptors (GPCRs), and ion channels. The following protocols provide detailed, self-validating methodologies for these target classes.
Application Note 1: Screening for Enzyme Inhibitors
Rationale: The rigid conformation of the 3-oxaspiro[5.5]undecane scaffold can facilitate specific interactions within the active site of an enzyme. Fluorescence-based assays are highly sensitive and widely used for screening enzyme inhibitors[6][12]. This protocol describes a generic fluorescence intensity-based assay for a protease.
This protocol is designed to identify inhibitors of a target protease by measuring the cleavage of a fluorogenic peptide substrate.
A. Materials and Reagents
-
Target Enzyme: Purified protease of interest.
-
Substrate: Fluorogenic peptide substrate (e.g., linked to AMC, 7-amino-4-methylcoumarin).
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20.
-
Test Compounds: 3-oxaspiro[5.5]undecane derivatives dissolved in 100% DMSO.
-
Positive Control: A known, potent inhibitor of the target protease.
-
Negative Control: 100% DMSO.
-
Plates: Black, flat-bottom 384-well assay plates.
-
Instrumentation: Plate reader with fluorescence intensity detection capabilities.
B. Experimental Workflow
Caption: Step-by-step workflow for the protease inhibition assay.
C. Step-by-Step Methodology
-
Compound Plating: Using an acoustic liquid handler or pin tool, transfer 50 nL of test compounds, positive control, or DMSO into the wells of a 384-well plate. This results in a final DMSO concentration of 0.25%.
-
Enzyme Addition: Add 10 µL of the target enzyme, diluted to a 2X final concentration in assay buffer, to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the compounds to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 10 µL of the fluorogenic substrate, diluted to a 2X final concentration in assay buffer, to all wells to start the enzymatic reaction. The final reaction volume is 20 µL.
-
Reaction Incubation: Mix the plate and incubate for 30 minutes at room temperature, protected from light.
-
Detection: Measure the fluorescence intensity using a plate reader (e.g., Ex: 360 nm, Em: 460 nm for AMC-based substrates).
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Neg_Ctrl) / (Signal_Pos_Ctrl - Signal_Neg_Ctrl))
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
D. Self-Validation System
-
Positive Control Wells: Contain enzyme, substrate, and a known inhibitor. This defines 100% inhibition.
-
Negative Control Wells: Contain enzyme, substrate, and DMSO. This defines 0% inhibition (maximum signal).
-
Z' Calculation: Use the positive and negative control wells to calculate the Z' factor to ensure assay robustness for HTS.
E. Hypothetical Data Summary
| Compound | Target | Assay Type | IC50 (nM) | Hill Slope | Max Inhibition (%) |
| Compound A | Protease X | Fluorescence | 125 | 1.1 | 98.5 |
| Compound B | Protease X | Fluorescence | >10,000 | N/A | <10 |
| Positive Ctrl | Protease X | Fluorescence | 15 | 1.0 | 100 |
Application Note 2: Interrogating G-Protein Coupled Receptors (GPCRs)
Rationale: GPCRs are a major class of drug targets, and assays that measure their activation are critical[13]. Split-luciferase complementation assays provide a robust and sensitive method to detect ligand-induced GPCR activation in vitro[14][15]. This technology leverages the reconstitution of a split NanoLuciferase enzyme upon the interaction of an activated GPCR with a conformation-specific binder (e.g., a mini-G protein)[15].
This protocol describes an assay to identify agonists or antagonists of a specific GPCR.
A. Materials and Reagents
-
GPCR Lysate: Cell lysate from cells overexpressing the GPCR of interest fused to one fragment of split-luciferase (e.g., LgBiT).
-
Binder Protein: Purified conformation-specific binder (e.g., mini-Gs) fused to the other luciferase fragment (e.g., SmBiT).
-
Substrate: Furimazine (Nano-Glo® Luciferase Assay Substrate).
-
Assay Buffer: e.g., 25 mM HEPES, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA.
-
Test Compounds: 3-oxaspiro[5.5]undecane derivatives in DMSO.
-
Positive Control: A known agonist for the target GPCR.
-
Negative Control: DMSO.
-
Plates: White, opaque 384-well assay plates.
-
Instrumentation: Plate reader with luminescence detection capabilities.
B. GPCR Signaling & Assay Principle
Caption: Principle of the split-luciferase GPCR activation assay.
C. Step-by-Step Methodology
-
Prepare Reagent Mix: Prepare a master mix containing the GPCR lysate, the binder protein, and the luciferase substrate in assay buffer.
-
Compound Plating: Dispense 50 nL of test compounds or controls into the wells of a 384-well white plate.
-
Reagent Addition: Add 20 µL of the master mix to all wells.
-
Incubation: Mix the plate and incubate for 30-60 minutes at room temperature to allow the reaction to stabilize.
-
Detection: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
For an agonist screen, calculate the percent activation relative to the positive control agonist.
-
For an antagonist screen, perform the assay in the presence of an EC80 concentration of the known agonist and measure the reduction in signal.
-
Determine EC50 (for agonists) or IC50 (for antagonists) values by fitting data to a dose-response curve.
-
Application Note 3: High-Throughput Ion Channel Screening
Rationale: Ion channels are crucial drug targets, but traditional electrophysiology is low-throughput. Fluorescence-based membrane potential assays offer a high-throughput alternative by using dyes that report changes in cell membrane voltage, which is a direct consequence of ion channel activity[16].
This protocol identifies modulators of a potassium (K+) channel by measuring changes in membrane potential in response to a potassium challenge.
A. Materials and Reagents
-
Cell Line: A stable cell line expressing the K+ channel of interest.
-
Membrane Potential Dye: A fluorescent membrane potential-sensitive dye kit (e.g., FLIPR® Membrane Potential Assay Kit).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Stimulus Buffer: Assay buffer containing a high concentration of KCl (e.g., 60 mM) to induce depolarization.
-
Test Compounds: 3-oxaspiro[5.5]undecane derivatives in DMSO.
-
Positive Control: A known channel activator or inhibitor.
-
Negative Control: DMSO.
-
Plates: Black, clear-bottom 384-well cell culture plates.
-
Instrumentation: A FLIPR® (Fluorometric Imaging Plate Reader) or similar instrument capable of simultaneous liquid handling and kinetic fluorescence reading.
B. Step-by-Step Methodology
-
Cell Plating: Seed cells into 384-well plates and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the growth medium and add the membrane potential dye solution. Incubate for 60 minutes at 37°C.
-
Compound Addition: Transfer the plate to the FLIPR instrument. The instrument will add the test compounds to the wells. Incubate for 5-15 minutes.
-
Stimulation and Reading: The FLIPR instrument adds the high-KCl stimulus buffer to all wells while simultaneously recording fluorescence kinetically for 2-3 minutes.
-
Data Analysis:
-
Channel inhibitors will fail to prevent the depolarization caused by the KCl challenge, resulting in a large fluorescence change similar to the negative control.
-
Channel activators will hyperpolarize the cell, and the subsequent KCl challenge will result in a smaller change in fluorescence compared to the negative control.
-
The change in fluorescence (Max - Min) is plotted against compound concentration to determine EC50 or IC50 values.
-
Part 3: HTS Campaign and Data Triage
A successful HTS campaign integrates these validated assays into a larger workflow to screen thousands of compounds efficiently[17][18].
HTS Campaign Parameters
| Parameter | Typical Value/Setting | Rationale |
| Library Size | 10,000 - 1,000,000 compounds | To achieve sufficient chemical diversity to find novel hits. |
| Compound Conc. | 10 µM (single point) | A balance between identifying potent hits and avoiding off-target effects or insolubility. |
| Plate Format | 384- or 1536-well | Increases throughput and reduces reagent costs. |
| Primary Screen | Single concentration screen | To quickly identify any compound with activity ("actives"). |
| Hit Confirmation | Re-test actives from fresh stock | To eliminate false positives due to compound aggregation or assay artifacts. |
| Dose-Response | 10-point titration curve | To determine the potency (IC50/EC50) of confirmed hits. |
| Selectivity | Test hits in counter-screens | To ensure the compound's activity is specific to the target of interest. |
Conclusion
The 3-oxaspiro[5.5]undecane scaffold holds significant potential for the discovery of novel therapeutics. Its successful exploitation, however, depends entirely on the development of high-quality, robust, and validated assays. By understanding the principles behind assay selection, carefully optimizing protocols, and incorporating self-validating controls, researchers can effectively navigate the early stages of drug discovery. The application notes and detailed protocols provided herein serve as a comprehensive guide to unlock the biological activities of this promising chemical class, paving the way for the identification of the next generation of lead compounds.
References
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- PubMed Central, "Luminescence- and Fluorescence-Based Complementation Assays to Screen for GPCR Oligomerization: Current St
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- Promega Corporation, "Luciferase Reporter Assay for Deciphering GPCR P
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- PubMed Central, "Analog series-based scaffolds: computational design and exploration of a new type of molecular scaffolds for medicinal chemistry", 2016-10-04.
- Life Chemicals, "Scaffolds and Scaffold-based Compounds | Screening Libraries", N/A.
- Sigma-Aldrich, "3-Oxaspiro 5,5 undecane-2,4-dione 98 1010-26-0", N/A.
- PubMed Central, "Alternative Cancer Therapeutics: Unpatentable Compounds and Their Potential in Oncology - PMC", N/A.
- PubMed, "Heterocyclic chalcone analogues as potential anticancer agents", N/A.
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Application Notes & Protocols: Synthesis of Aza-Analogs from 3-Oxaspiro[5.5]undec-7-en-9-one
Introduction: The Strategic Value of Aza-Spirocyclic Scaffolds
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is relentless. Aza-spirocycles, three-dimensional structures containing a nitrogen atom at a spirocyclic junction, have emerged as privileged motifs in drug discovery.[1][2][3] Their inherent rigidity and three-dimensionality can lead to enhanced binding affinity and selectivity for biological targets, while also potentially improving pharmacokinetic profiles such as solubility and metabolic stability.[1][2][4] The departure from planar, sp²-rich structures towards more sp³-rich, complex scaffolds is a key strategy to access novel chemical space and develop next-generation therapeutics.[1][5][6]
The starting material, 3-Oxaspiro[5.5]undec-7-en-9-one, is a versatile building block for the synthesis of these valuable aza-analogs. Its structure, featuring a tetrahydropyran ring and a cyclohexenone moiety, presents multiple reactive sites for strategic chemical modifications. This guide provides a detailed exploration of two primary synthetic pathways to convert this oxa-spirocycle into its corresponding aza-analogs: Reductive Amination and Conjugate Addition (Aza-Michael Reaction) .
These application notes are designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying chemical principles and strategic considerations for successful synthesis and derivatization.
Synthetic Strategies: Pathways to Aza-Spiro[5.5]undecanes
The conversion of the ketone functionality in this compound to a nitrogen-containing group is the cornerstone of synthesizing the desired aza-analogs. The two most direct and widely applicable methods are detailed below.
Reductive Amination: Direct Conversion of the Ketone
Reductive amination is a powerful and efficient one-pot method for the transformation of a carbonyl group into an amine.[7][8] The reaction proceeds through the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.[9] This approach is highly favored for its operational simplicity and the commercial availability of a wide range of primary and secondary amines, allowing for the introduction of diverse substituents.
2.1.1. Mechanistic Rationale
The reaction is typically carried out under mildly acidic conditions which catalyze the formation of the iminium ion intermediate. A key aspect of this process is the choice of a reducing agent that selectively reduces the iminium ion in the presence of the starting ketone. Sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride (NaCNBH₃) are the reagents of choice for this transformation due to their mild nature and chemoselectivity.[10][11]
2.1.2. Experimental Workflow: Reductive Amination
Caption: General workflow for reductive amination.
Aza-Michael Addition: Leveraging the Enone System
The α,β-unsaturated ketone moiety within the cyclohexenone ring of this compound provides an alternative and powerful handle for introducing nitrogen. The aza-Michael addition, a conjugate addition of an amine to an α,β-unsaturated carbonyl compound, allows for the formation of β-amino ketone derivatives.[12][13] This strategy is particularly useful for creating analogs with the nitrogen atom positioned differently within the newly formed ring system compared to reductive amination.
2.2.1. Mechanistic Considerations
The reaction is typically catalyzed by a base, which deprotonates the amine to increase its nucleophilicity, or by a Lewis or Brønsted acid, which activates the enone system towards nucleophilic attack.[12][14] The choice of catalyst and reaction conditions can influence the regio- and stereoselectivity of the addition.
2.2.2. Experimental Workflow: Aza-Michael Addition
Caption: General workflow for the aza-Michael addition.
Detailed Experimental Protocols
Protocol 1: Synthesis of 9-Benzylamino-3-oxaspiro[5.5]undec-7-ene via Reductive Amination
Objective: To synthesize a secondary amine aza-analog at the C9 position.
Materials:
-
This compound
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in 1,2-dichloroethane (0.1 M), add benzylamine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may be exothermic.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 10-50% ethyl acetate in hexanes) to afford the desired 9-benzylamino-3-oxaspiro[5.5]undec-7-ene.
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (by LC-MS) | >95% |
| ¹H NMR | Consistent with proposed structure |
| Mass Spec (ESI+) | Calculated m/z, Found m/z [M+H]⁺ |
Protocol 2: Synthesis of 8-(Phenylamino)-3-oxaspiro[5.5]undecan-9-one via Aza-Michael Addition
Objective: To synthesize a β-amino ketone aza-analog.
Materials:
-
This compound
-
Aniline
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile (0.2 M), add aniline (1.1 eq).
-
Add DBU (0.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product directly by flash column chromatography on silica gel (eluent: gradient of 5-30% ethyl acetate in hexanes) to yield 8-(phenylamino)-3-oxaspiro[5.5]undecan-9-one.
| Parameter | Value |
| Typical Yield | 60-70% |
| Purity (by LC-MS) | >95% |
| ¹H NMR | Consistent with proposed structure |
| Mass Spec (ESI+) | Calculated m/z, Found m/z [M+H]⁺ |
Troubleshooting and Optimization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in reductive amination | Incomplete imine formation; Decomposition of reducing agent. | Add a catalytic amount of acetic acid to facilitate imine formation. Ensure the reducing agent is of high quality and added under an inert atmosphere. |
| Formation of dialkylated product | Use of a primary amine in reductive amination. | Perform a stepwise procedure: first form the imine, then add the reducing agent. Alternatively, use a larger excess of the primary amine. |
| No reaction in aza-Michael addition | Low nucleophilicity of the amine; Steric hindrance. | Increase the reaction temperature. Screen different catalysts (e.g., Et₃N, Sc(OTf)₃). Consider using a more nucleophilic amine if possible. |
| Complex mixture of products | Side reactions such as polymerization or decomposition. | Lower the reaction temperature. Use a milder catalyst. Reduce the reaction time. |
Conclusion
The synthesis of aza-analogs from this compound is a valuable strategy for the generation of novel, three-dimensional chemical entities for drug discovery. The protocols detailed herein for reductive amination and aza-Michael addition provide robust and versatile methods for accessing a diverse range of aza-spirocycles. Careful consideration of the reaction mechanism, choice of reagents, and optimization of reaction conditions will enable researchers to efficiently synthesize these important molecular scaffolds. The inherent modularity of these synthetic routes allows for the rapid generation of compound libraries for biological screening, accelerating the identification of new therapeutic leads.
References
- Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. Journal of the American Chemical Society.
-
Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. PubMed. [Link]
-
Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts. PMC - NIH. [Link]
- General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amin
-
Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
- Fused-Linked and Spiro-Linked N-Containing Heterocycles. MDPI.
- Approach to Heterospirocycles for Medicinal Chemistry.
- Synthesis of Multifunctional Spirocyclic Azetidines and Their Applic
-
Aza-spirocyclic motifs in drugs and recent works in the synthesis of... ResearchGate. [Link]
-
Green and efficient aza-Michael additions of aromatic amines to α,β-unsaturated ketones catalyzed by. Semantic Scholar. [Link]
- Aza-Michael Addition of Dinitrogen to α,β-Unsaturated Carbonyl Compounds in a Dititanium Framework.
-
Synthesis of Nitrogen-Containing Spirocycles Via Superacid-Promoted Cyclizations of Imines. ResearchGate. [Link]
- CHAPTER 10: Nucleophilic Addition to α,β-Unsatur
-
Synthetic Routes to Approved Drugs Containing a Spirocycle. PMC - PubMed Central - NIH. [Link]
- 33 Addition to α,β-Unsatur
-
Reductive amination. Wikipedia. [Link]
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Reductive Amination - Common Conditions. organic-chemistry.org. [Link]
-
Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). [Link]
-
Reductive Amination. Chemistry LibreTexts. [Link]
-
Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]
-
Reductive Amination. Chemistry Steps. [Link]
-
Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]
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Synthesis of Aza Analogues of the Anticancer Agent Batracylin. ResearchGate. [Link]
-
3-Oxa-9-azaspiro[5.5]undecane. PubChem. [Link]
-
3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. Wikipedia. [Link]
-
A convenient synthesis of functionalized 8- and 9-aza-1-oxaspiro[5.5]undecanes. ResearchGate. [Link]
- Ring closing and opening reactions leading to aza-polycyclic arom
- Facile Synthesis of Asymmetric aza-Boron Dipyrromethene Analogues Bearing Quinoxaline Moiety. MDPI.
- Tertiary amines as highly efficient catalysts in the ring-opening reactions of epoxides with amines or thiols in H2O: expeditious approach to β-amino alcohols and β-aminothioethers. Green Chemistry (RSC Publishing).
- Nucleophilic ring opening of aziridines with amines under catalyst- and solvent-free conditions. Green Chemistry (RSC Publishing).
-
Mechanism of ring opening of amine combined with formylation. Chemistry Stack Exchange. [Link]
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Troubleshooting & Optimization
Technical Support Center: Robinson Annulation of Tetrahydropyran-4-one
Welcome to the technical support guide for the Robinson Annulation of Tetrahydropyran-4-one. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this powerful ring-forming reaction and may be encountering challenges, particularly with reaction yield. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to help you optimize your synthetic outcomes.
Introduction: The Challenge at Hand
The Robinson annulation is a cornerstone of organic synthesis, enabling the formation of a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[1][2][3] While classically performed with carbocyclic ketones like cyclohexanone, the use of heterocyclic ketones such as tetrahydropyran-4-one presents unique opportunities for synthesizing novel oxygen-containing scaffolds, which are of significant interest in medicinal chemistry.
However, researchers may face specific hurdles with this substrate, often leading to disappointing yields. This guide addresses the most common issues in a practical, question-and-answer format, explaining the underlying chemical principles and providing clear, step-by-step protocols to overcome them.
Frequently Asked Questions & Troubleshooting
Q1: I'm getting very low yields or a complex mixture of products. What are the most likely causes?
Low yield in this reaction is a common complaint and typically points to one or more competing side reactions or suboptimal conditions. The primary culprits are:
-
Polymerization of the Michael Acceptor: Methyl vinyl ketone (MVK) and similar α,β-unsaturated ketones are highly susceptible to base-catalyzed polymerization.[4] This depletes a key reagent and complicates purification.
-
Self-Condensation of Tetrahydropyran-4-one: The ketone can undergo an intermolecular aldol reaction with itself, especially if the Michael acceptor is added too slowly or at too low a concentration.
-
Double Michael Addition: The enolate of tetrahydropyran-4-one can react with a second molecule of MVK, leading to a dialkylated byproduct and reducing the amount of the desired 1,5-diketone intermediate needed for cyclization.[4]
-
Failure of the Intramolecular Aldol Condensation: The Michael addition may proceed successfully, but the subsequent ring-closing aldol reaction fails to initiate or complete, leaving the 1,5-diketone as the major product. This is often due to an inappropriate choice of base or reaction temperature.
A logical workflow for diagnosing these issues is essential for efficient problem-solving.
Caption: Troubleshooting workflow for low-yield Robinson annulation.
Q2: How does my choice of base and solvent affect the reaction outcome?
The selection of the base and solvent system is arguably the most critical factor in the Robinson annulation. It governs the rate and equilibrium of enolate formation, which in turn influences the balance between the desired reaction and undesired side pathways.[5]
-
Protic Solvents (e.g., EtOH, MeOH) with Alkoxide Bases (e.g., NaOEt, K-tert-butoxide): This is the classic approach. The alkoxide base generates the enolate, and the protic solvent can participate in the protonation/deprotonation equilibria. This system often favors thermodynamic control, but can also promote MVK polymerization.
-
Aprotic Solvents (e.g., THF, Dioxane) with Strong, Non-nucleophilic Bases (e.g., LDA, NaH): Using a strong base like Lithium Diisopropylamide (LDA) allows for irreversible and quantitative formation of the enolate at low temperatures. This can suppress self-condensation and other side reactions by ensuring the ketone is fully converted to its enolate before it has a chance to react with the Michael acceptor.
Table 1: Comparison of Common Base/Solvent Systems
| Base | Solvent | Typical Temp. | Advantages | Disadvantages |
| Sodium Ethoxide (NaOEt) | Ethanol | Reflux | Classical, inexpensive, effective for simple substrates. | Promotes MVK polymerization; can lead to side products. |
| Potassium t-butoxide | t-butanol/THF | Room Temp to Reflux | Stronger base, can favor Michael addition. | Can be too aggressive, leading to decomposition. |
| Sodium Hydroxide (NaOH) | Methanol/Water | Room Temp to Reflux | Readily available and economical. | Water can interfere with the reaction; often gives lower yields. |
| LDA | THF | -78 °C to Room Temp | Quantitative, rapid enolate formation; minimizes self-condensation. | Requires anhydrous conditions; more expensive and difficult to handle. |
| L-proline | DMSO/DMF | Room Temp | Enables asymmetric synthesis for chiral products.[2] | Slower reaction times; catalyst loading can be high. |
Q3: My reaction is plagued by MVK polymerization. How can I mitigate this?
This is a very common issue. The high reactivity of MVK in the presence of base is a major source of yield loss.[4]
Strategy 1: Slow Addition at Low Temperature The most straightforward approach is to add the MVK slowly via a syringe pump to a cooled solution of the formed enolate. This keeps the instantaneous concentration of MVK low, favoring the reaction with the enolate over polymerization.
Strategy 2: Use an MVK Precursor (in situ generation) A more robust method is to generate MVK in the reaction mixture. This is often achieved by using a Mannich base, such as 2-(diethylaminomethyl)acetone hydrochloride, which eliminates to form MVK under the reaction conditions.[4] This ensures a low, steady concentration of the Michael acceptor throughout the reaction. A similar strategy involves using a β-chloroketone, which also serves as an MVK precursor.[6]
Protocol 1: General Robinson Annulation of Tetrahydropyran-4-one
This protocol provides a standard starting point for optimization.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add dry ethanol (50 mL).
-
Base Addition: Add sodium metal (1.1 eq) in small portions to the ethanol to generate sodium ethoxide in situ. Allow the mixture to cool to room temperature.
-
Ketone Addition: Add tetrahydropyran-4-one (1.0 eq) dropwise to the sodium ethoxide solution. Stir for 30 minutes to ensure complete enolate formation.
-
Michael Addition: Cool the mixture to 0 °C. Add methyl vinyl ketone (MVK) (1.05 eq) dropwise over 1 hour using a syringe pump.
-
Annulation: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC.
-
Workup: Cool the reaction mixture, neutralize with 1M HCl, and remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).
Protocol 2: Annulation with In Situ MVK Generation
This protocol is designed to minimize MVK polymerization.
-
Reagents: Prepare a solution of tetrahydropyran-4-one (1.0 eq) and 4-(diethylamino)-2-butanone hydrochloride (a Mannich base precursor) (1.1 eq) in dry THF.
-
Base: In a separate flame-dried flask, prepare a solution of potassium t-butoxide (2.2 eq) in dry THF.
-
Reaction: Add the ketone/Mannich base solution dropwise to the potassium t-butoxide solution at room temperature over 1 hour.
-
Annulation & Workup: Heat the mixture to reflux for 8 hours. Monitor by TLC. The workup and purification follow the same procedure as in Protocol 1.
Q4: The Michael addition seems to work, but the aldol cyclization does not. What should I do?
Sometimes, the 1,5-diketone intermediate is stable and requires more forcing conditions to cyclize. The initial Michael reaction is often faster and can occur at lower temperatures than the subsequent intramolecular aldol condensation.[2][7]
Strategy: Two-Step Procedure Isolating the Michael adduct and then subjecting it to separate cyclization conditions allows for the optimization of both steps independently.[2][7]
Protocol 3: Two-Step Michael-Aldol Sequence
-
Michael Addition: Follow steps 1-4 from Protocol 1, but after the MVK addition at 0 °C, stir at room temperature for 2 hours only.
-
Adduct Isolation: Perform a gentle aqueous workup by quenching with saturated ammonium chloride solution. Extract with dichloromethane, dry, and concentrate. The crude 1,5-diketone is often used directly in the next step without extensive purification.
-
Aldol Cyclization: Dissolve the crude Michael adduct in ethanol containing a catalytic amount of sodium ethoxide (0.2 eq).
-
Dehydration & Workup: Heat the solution to reflux for 3-5 hours to drive the condensation and dehydration.[8] Cool, neutralize, and perform the workup and purification as described in Protocol 1.
Mechanistic Overview
A clear understanding of the reaction mechanism is vital for effective troubleshooting. The process involves three key stages: enolate formation, Michael addition, and intramolecular aldol addition followed by condensation.
Caption: The three key stages of the Robinson annulation mechanism.
References
-
The Robinson Annulation - Master Organic Chemistry. [Link]
-
Robinson Annulation Reaction Mechanism - YouTube. [Link]
-
Robinson annulation - Wikipedia. [Link]
-
23.12: The Robinson Annulation Reaction - Chemistry LibreTexts. [Link]
-
21.9 Robinson Annulation | Organic Chemistry - YouTube. [Link]
-
Robinson Annulation - Organic Chemistry Portal. [Link]
-
The suggested mechanism for the Robinson annulation reaction. - ResearchGate. [Link]
- Synthesis method of tetrahydro-4H-pyran-4-one - Google P
-
Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone - Thieme. [Link]
- Preparation method of tetrahydropyran-4-one and pyran-4-one - Google P
-
Novel Approaches to the Synthesis of Wieland- Miescher Ketone Analogues - UCL Discovery. [Link]
-
Wieland–Miescher ketone: a cornerstone in natural product synthesis - RSC Publishing. [Link]
-
Robinson Annulation: Mechanism and its Applications - PSIBERG. [Link]
-
New reaction conditions for the synthesis of Wieland-Miescher ketone - UNI ScholarWorks. [Link]
-
Robinson Annulation: Definition, Reaction Mechanism - Unacademy. [Link]
-
A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes - Juniper Publishers. [Link]
-
Tetrahydropyran rings from a Mukaiyama-Michael cascade reaction - PubMed. [Link]
-
How to Start a Total Synthesis from the Wieland-Miescher Ketone? - PubMed. [Link]
-
Pyran Annulation: Asymmetric Synthesis of 2,6-Disubstituted-4-methylene Tetrahydropyrans - PMC - NIH. [Link]
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- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 3-Oxaspiro[5.5]undec-7-en-9-one
Welcome to the technical support center for the purification of 3-Oxaspiro[5.5]undec-7-en-9-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this valuable spirocyclic building block. Drawing from established chemical principles and field-proven insights, this document will explain the causality behind experimental choices to ensure you can achieve the desired purity of your compound.
I. Understanding the Chemistry: Synthesis and Potential Impurities
This compound is typically synthesized via a Robinson annulation reaction between tetrahydropyran-4-one and methyl vinyl ketone.[1][2] This reaction, which involves a Michael addition followed by an intramolecular aldol condensation, is a powerful tool for the formation of six-membered rings.[1][3] While effective, this process can generate several impurities that need to be removed to obtain a high-purity final product.
A key consideration in the synthesis of this compound is the choice of catalyst. While base-catalyzed Robinson annulations are common, for this specific transformation, acid catalysis, particularly with phosphoric acid, has been shown to be advantageous in minimizing the formation of difficult-to-separate by-products.[4]
Common Impurities and Their Origins:
| Impurity | Potential Origin |
| Unreacted Tetrahydropyran-4-one | Incomplete reaction. |
| Unreacted Methyl Vinyl Ketone | Incomplete reaction; often removed during work-up due to volatility. |
| 1,5-Diketone Intermediate | Incomplete aldol condensation. |
| Polymerized Methyl Vinyl Ketone | A common side reaction, especially under basic conditions. |
| Double Michael Adduct | Reaction of a second molecule of methyl vinyl ketone with the enolate of the initial Michael adduct. |
| Isomeric Byproducts | Undesired cyclization pathways or double bond migration. |
II. Purification Strategy: A Two-Pronged Approach
A robust purification strategy for this compound typically involves a combination of column chromatography and recrystallization.
III. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
A. Column Chromatography
Q1: My compound is not separating well on the column, and I'm getting mixed fractions. What should I do?
A1: Poor separation during column chromatography is a common issue that can often be resolved by optimizing your solvent system.
-
Expert Insight: The polarity of your eluent is the most critical factor in achieving good separation. For α,β-unsaturated ketones like this compound, a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate is a good starting point.[5]
-
Troubleshooting Steps:
-
TLC Optimization: Before running a large-scale column, perform thin-layer chromatography (TLC) with various solvent ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes). The ideal solvent system should give your desired product an Rf value of approximately 0.25-0.35.
-
Gradient Elution: If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution can be employed. Start with a low polarity mobile phase to elute non-polar impurities and gradually increase the polarity to elute your product and then more polar impurities.
-
Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks, as these can lead to poor separation.
-
Q2: I've run my column, but I can't find my product in any of the fractions. Where could it be?
A2: There are a few possibilities for a "missing" compound after column chromatography.
-
Possible Causes & Solutions:
-
Compound is still on the column: Your solvent system may not be polar enough to elute the product. Try flushing the column with a more polar solvent (e.g., 50-100% ethyl acetate in hexanes) and collect the fractions.
-
Compound eluted very quickly: Your initial solvent system might have been too polar, causing your compound to elute with the solvent front. Check the initial fractions you collected.
-
Compound degraded on the silica gel: While less common for this compound, some molecules can be sensitive to the acidic nature of silica gel. You can test for this by spotting your crude material on a TLC plate, letting it sit for an hour, and then eluting it to see if any degradation has occurred. If so, you can use deactivated silica gel (by adding a small percentage of triethylamine to your eluent) or a different stationary phase like alumina.
-
B. Recrystallization
Q3: I've isolated my product after column chromatography, but it's an oil and won't crystallize. How can I induce crystallization?
A3: Oiling out is a common problem in recrystallization. It occurs when the solute is insoluble in the solvent at a temperature above its melting point.
-
Expert Insight: The key to successful recrystallization is to find a solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Troubleshooting Steps:
-
Solvent Selection: If your compound oils out, you may need to use a different solvent. For spiroketones, a mixed solvent system like ethanol/water or ether/pentane can be effective.
-
Inducing Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a "seed crystal" to the cooled solution to initiate crystallization.
-
Patience: Sometimes, crystallization is slow. Loosely cover the flask and allow it to stand undisturbed for an extended period.
-
-
Q4: My recrystallization yield is very low. How can I improve it?
A4: Low recovery can be due to several factors.
-
Possible Causes & Solutions:
-
Using too much solvent: Dissolve your crude product in the minimum amount of hot solvent required to achieve a saturated solution. Using excess solvent will keep more of your product dissolved, even at low temperatures.
-
Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
-
Washing with too much cold solvent: When washing the collected crystals, use a minimal amount of ice-cold solvent to rinse away the mother liquor without dissolving a significant amount of your product.
-
IV. Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on your specific reaction scale and equipment.
Protocol 1: Flash Column Chromatography
-
Preparation:
-
Choose an appropriate size column based on the amount of crude material. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude product by weight.
-
Prepare the eluent based on your TLC optimization (e.g., 20% ethyl acetate in hexanes).
-
Pack the column with silica gel as a slurry in the initial eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for better band sharpness, "dry load" the sample by adsorbing it onto a small amount of silica gel, removing the solvent, and carefully adding the dry powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system, collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the eluent.
-
Monitor the elution by TLC, spotting every few fractions.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Recrystallization
-
Dissolution:
-
Place the crude solid from the column chromatography in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) and heat gently with swirling until the solid dissolves completely.
-
-
Decolorization (if necessary):
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
-
Crystallization:
-
If using a single solvent, allow the solution to cool slowly to room temperature.
-
If using a mixed solvent system (e.g., ethanol/water), add the "anti-solvent" (water) dropwise to the hot solution until it becomes slightly cloudy. Then, add a few drops of the "good" solvent (ethanol) until the solution is clear again. Allow to cool slowly.
-
-
Isolation and Drying:
-
Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven or desiccator.
-
V. Concluding Remarks
The purification of this compound is a critical step in its utilization as a building block in organic synthesis. By understanding the potential impurities and employing a systematic approach to column chromatography and recrystallization, researchers can consistently obtain this valuable compound in high purity. This guide provides a framework for troubleshooting common issues and optimizing purification protocols to achieve success in your synthetic endeavors.
References
- F. Dean Toste and co-workers have used Robinson annulation in the total synthesis of (+)-fawcettimine. (Note: While this reference highlights the use of the Robinson annulation, a direct link to the full text providing a detailed experimental protocol for this specific compound was not available in the search results.)
- Kim, S., & Fuchs, P. L. (1993). J. Am. Chem. Soc.
-
Rapson, W. S., & Robinson, R. (1935). Experiments on the synthesis of substances related to the sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. J. Chem. Soc., 1285-1288. [Link]
- BenchChem. (n.d.). This compound.
-
Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
- Juniper Publishers. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Organic & Medicinal Chem IJ.
- Chemistry LibreTexts. (2025, January 19). 23.
- Master Organic Chemistry. (2018, December 10).
- YouTube. (2018, May 11).
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column.
- Organic Syntheses. (n.d.). 5H-Indazolo-[3,2-b]benzo[d]-1,3-oxazine.
- BenchChem. (n.d.).
- YouTube. (2022, December 5).
- chemconnections.org. (n.d.). recrys-08.
- University of California, Los Angeles. (n.d.). TETRAHEDRON REPORT.
- YouTube. (2018, December 3).
- Organic Syntheses. (n.d.).
- YouTube. (2021, February 26).
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione.
- Organic Chemistry Portal. (n.d.).
- Total Synthesis. (n.d.).
- Chemistry Stack Exchange. (2020, October 28).
- Oregon State University. (2020, February 7).
- Semantic Scholar. (n.d.). Synthesis of novel 3-heterospiro[5.5]undecanes.
- ResearchGate. (n.d.). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.
- PMC - NIH. (n.d.). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.
- YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual.
- YouTube. (2020, January 10).
- YouTube. (2007, November 28).
Sources
Navigating the Labyrinth of Spiroketal Stereocontrol: A Technical Support Center
The stereocontrolled synthesis of spiroketals is a cornerstone in the construction of numerous biologically active natural products and pharmaceutical agents.[1][2] These unique bicyclic structures, characterized by a single carbon atom shared by two heterocyclic rings, present a formidable challenge to synthetic chemists: dictating the precise three-dimensional arrangement of atoms at the spirocyclic center.[3] This guide is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and answers to frequently encountered questions in the pursuit of stereochemically pure spiroketals.
Frequently Asked Questions (FAQs)
Q1: My spiroketalization reaction consistently yields the same diastereomer, even when I expect to form the other. What is governing this selectivity?
This is a classic case of thermodynamic control. In many spiroketalization reactions, particularly those conducted under acidic conditions, the product distribution is governed by the relative stability of the diastereomeric spiroketals.[2][4] The thermodynamically favored product is the one with the lowest Gibbs free energy. This stability is often dictated by a powerful stereoelectronic phenomenon known as the anomeric effect .[5][6][7]
The anomeric effect describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to prefer an axial orientation, which is counterintuitive from a purely steric standpoint.[7][8] In spiroketals, the most stable diastereomer is often the one that benefits from the double anomeric effect , where each of the two C-O bonds at the anomeric center is stabilized by an interaction with the lone pairs of the other ring's oxygen atom.[6][7] This results in a strong preference for the "axial-axial" conformation.[5][6] If your reaction conditions allow for equilibration (e.g., prolonged reaction times, elevated temperatures, or the presence of a Brønsted or Lewis acid), the reaction will likely converge on this most stable diastereomer.[9][10]
Q2: How can I overcome the thermodynamic preference and access the less stable, "contra-thermodynamic" spiroketal diastereomer?
To access the less stable diastereomer, you must operate under kinetic control .[2][9][11] A kinetically controlled reaction is one where the product ratio is determined by the rates of formation of the different products, not their relative stabilities.[12][13][14] The product that forms the fastest will be the major product.[12]
Here are key strategies to favor kinetic control:
-
Low Temperatures: Running the reaction at low temperatures can prevent the products from having enough energy to overcome the activation barrier for the reverse reaction, thus "trapping" the kinetically favored product.[10]
-
Short Reaction Times: Limiting the reaction time minimizes the opportunity for the initially formed kinetic product to equilibrate to the more stable thermodynamic product.[10]
-
Careful Choice of Reagents and Catalysts: Many modern methods for spiroketal synthesis are designed to operate under kinetic control. These often involve specific catalysts that facilitate a particular reaction pathway with a lower activation energy.[15][16][17] For instance, certain Lewis acids can promote spirocyclization through a chelation-controlled mechanism, directing the stereochemical outcome.[15]
Q3: I am observing poor diastereoselectivity in my spiroketalization. What are the likely causes?
Poor diastereoselectivity often arises from a lack of facial selectivity in the cyclization step. This can be due to several factors:
-
SN1-like Mechanism: If the reaction proceeds through a planar, achiral oxocarbenium ion intermediate, the nucleophilic attack of the hydroxyl group can occur from either face with little to no preference, leading to a mixture of diastereomers.[9] This is a common issue in strongly acidic conditions.
-
Insufficient Substrate Control: The stereocenters already present in your substrate may not be positioned to effectively bias the cyclization. The proximity and orientation of directing groups are crucial.
-
Inappropriate Catalyst: The catalyst you are using may not be providing a sufficiently chiral environment to differentiate between the two diastereotopic faces of the electrophile.
To improve diastereoselectivity, consider the following:
-
Employing milder reaction conditions to avoid the formation of long-lived oxocarbenium intermediates.[18]
-
Introducing a directing group on your substrate that can chelate to a Lewis acid catalyst, thereby blocking one face of the electrophile.[15]
-
Switching to a chiral catalyst , such as a chiral phosphoric acid or a chiral metal complex, which can create a well-defined chiral pocket around the substrate during the transition state.[16][18][19]
Q4: My spiroketalization reaction is giving a low yield. What are the common side reactions I should be aware of?
Low yields can be attributed to a variety of competing pathways and side reactions. Some of the most common include:
-
Intermolecular Reactions: If the intramolecular cyclization is slow, intermolecular reactions, such as intermolecular glycosylation, can become competitive, especially at higher concentrations.[9][20]
-
Formation of Other Cyclic Products: Depending on the substrate, cyclization may occur at other positions, leading to the formation of undesired ring sizes.[9]
-
Decomposition: Sensitive functional groups on your substrate may not be stable to the reaction conditions, leading to decomposition.
To mitigate these issues, you can:
-
Run the reaction at high dilution to disfavor intermolecular processes.
-
Use protecting groups to mask reactive functional groups that are not involved in the spiroketalization.
-
Optimize the catalyst and reaction conditions to accelerate the desired intramolecular cyclization.
Troubleshooting Guides
Guide 1: Improving Diastereoselectivity in Acid-Catalyzed Spiroketalization
Problem: Your acid-catalyzed spiroketalization is producing a nearly 1:1 mixture of diastereomers, or the selectivity is low.
Underlying Cause: The reaction is likely proceeding through an uncontrolled, SN1-like mechanism involving a planar oxocarbenium ion.
Troubleshooting Workflow:
Sources
- 1. Spiroketals - Wikipedia [en.wikipedia.org]
- 2. mskcc.org [mskcc.org]
- 3. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Anomeric effect - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 11. Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. jackwestin.com [jackwestin.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Stereoselective Synthesis of Benzannulated Spiroketals: Influence of the Aromatic Ring on Reactivity and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 3-Oxaspiro[5.5]undec-7-en-9-one
Welcome to the technical support center for 3-Oxaspiro[5.5]undec-7-en-9-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in acidic and basic media. As a valued spirocyclic building block, understanding its chemical behavior under various experimental conditions is paramount to ensure the integrity of your research and development projects.
Introduction to the Stability Profile
This compound possesses two key structural features that dictate its stability: a tetrahydropyran ring and a cyclohexenone moiety. The interplay of these functional groups determines its susceptibility to degradation under different pH conditions. This guide will explore the mechanistic underpinnings of its stability and provide practical advice for its handling and use in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound in acidic media?
A1: In acidic media, the primary concern is the acid-catalyzed opening of the tetrahydropyran ring. The ether oxygen can be protonated, making it a good leaving group. Subsequent nucleophilic attack, for instance by water or other nucleophiles present in the medium, can lead to ring-opening and the formation of a dihydroxy ketone derivative. While the tetrahydropyran ring is generally more stable than smaller cyclic ethers, strong acidic conditions can promote this degradation pathway[1]. Additionally, the carbonyl oxygen of the cyclohexenone can be protonated, which may activate the molecule for other reactions[2].
Q2: My reaction in a strong basic medium is showing multiple unexpected byproducts. What could be happening to the this compound?
A2: Strong basic conditions can promote several degradation pathways for the cyclohexenone moiety. These include:
-
Retro-Michael Addition: If the molecule was synthesized via a Michael-type reaction, strong bases can catalyze the reverse reaction, leading to ring-opening of the cyclohexenone.
-
Rearrangement: Some cyclohexenone systems are known to undergo rearrangements in the presence of strong bases, potentially leading to isomeric products[3].
-
Enolate Formation and Subsequent Reactions: The presence of α-hydrogens allows for the formation of enolates, which are highly reactive nucleophiles. These can participate in various side reactions, including self-condensation or reaction with other components in your mixture[4][5].
Q3: Can the spirocyclic center of this compound isomerize?
A3: While this compound is not a true spiroketal, the spirocyclic linkage is a point of potential reactivity. Spiroketals are known to be susceptible to isomerization under mild acidic conditions[6]. It is plausible that under certain acidic conditions, the spiro-ether linkage could undergo cleavage and reformation, potentially leading to diastereomers if other stereocenters are present or introduced.
Q4: What are the ideal storage conditions for this compound to ensure its long-term stability?
A4: To ensure long-term stability, this compound should be stored in a cool, dry, and dark place in a tightly sealed container. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation, although the primary concerns are acid- and base-catalyzed degradation. Avoid storing solutions of the compound, especially in protic or aqueous solvents, for extended periods. If solutions are necessary, prepare them fresh before use.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low or no recovery of starting material after acidic workup. | Acid-catalyzed hydrolysis and ring-opening of the tetrahydropyran moiety. | Neutralize the reaction mixture promptly and gently with a mild base (e.g., sodium bicarbonate solution) during workup. Avoid prolonged exposure to strong acids. Consider using a buffered system if compatible with your reaction. |
| Formation of a more polar byproduct in acidic media, as seen on TLC. | The byproduct is likely the ring-opened dihydroxy ketone derivative resulting from hydrolysis. | Confirm the structure of the byproduct using analytical techniques like LC-MS or NMR. If hydrolysis is confirmed, modify your experimental conditions to use milder acids or shorter reaction times. |
| A complex mixture of products observed after treatment with a strong base (e.g., NaOH, KOH). | Base-catalyzed retro-Michael reaction, rearrangement, or enolate-driven side reactions. | Use a milder, non-nucleophilic base if possible. Keep reaction temperatures low to minimize side reactions. Monitor the reaction closely by TLC or HPLC to avoid over-reaction. |
| Inconsistent biological assay results with samples stored in solution. | Degradation of the compound in the assay buffer or solvent over time. | Perform a stability study of the compound in your specific assay buffer. Prepare stock solutions in a stable, aprotic solvent (e.g., DMSO) and make final dilutions immediately before the assay. |
Potential Degradation Pathways
The following diagrams illustrate the plausible degradation pathways of this compound in acidic and basic media based on the known reactivity of its constituent functional groups.
Caption: Figure 1. Acid-Catalyzed Degradation Pathway.
Caption: Figure 2. Base-Catalyzed Degradation Pathways.
Experimental Protocols
Protocol 1: Stability Assessment in Acidic and Basic Media via HPLC
This protocol provides a framework for quantitatively assessing the stability of this compound under specific pH conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate buffer components
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Test Solutions:
-
Acidic: Dilute the stock solution to a final concentration of 50 µg/mL in a solution of 0.1 M HCl in water/acetonitrile (e.g., 50:50 v/v).
-
Neutral: Dilute the stock solution to a final concentration of 50 µg/mL in a pH 7.4 phosphate buffer/acetonitrile (e.g., 50:50 v/v).
-
Basic: Dilute the stock solution to a final concentration of 50 µg/mL in a solution of 0.1 M NaOH in water/acetonitrile (e.g., 50:50 v/v).
-
3. Experimental Workflow:
Sources
- 1. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pearson.com [pearson.com]
- 3. 330. The hydrolysis of 6-acylcyclohex-2-enones and the base-catalysed rearrangement of cyclohex-2-enones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC [pmc.ncbi.nlm.nih.gov]
preventing polymerization of methyl vinyl ketone in Robinson annulation
Welcome to the technical support center for navigating the complexities of the Robinson annulation. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful ring-forming reaction. My goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental design.
One of the most persistent challenges in performing a Robinson annulation is managing the reactivity of methyl vinyl ketone (MVK). MVK is a highly effective Michael acceptor, but it is notoriously susceptible to base-catalyzed polymerization, which can significantly reduce the yield of your desired annulated product.[1][2] This guide will focus on troubleshooting and preventing this unwanted side reaction.
Troubleshooting Guide: MVK Polymerization in Robinson Annulation
This section is designed to help you diagnose and solve common issues related to MVK polymerization during your Robinson annulation reactions.
| Observation | Probable Cause(s) | Recommended Solution(s) |
| Reaction mixture becomes viscous or solidifies; low to no yield of the desired product. | Rapid MVK Polymerization: The concentration of MVK is too high in the presence of the base, leading to rapid anionic polymerization.[2][3] | 1. Slow Addition of MVK: Instead of adding all the MVK at once, use a syringe pump to add it dropwise over an extended period. This keeps the instantaneous concentration of MVK low. 2. Use an MVK Precursor: Generate MVK in situ. This can be achieved by using a Mannich base precursor which releases MVK slowly under the reaction conditions.[2] 3. Lower Reaction Temperature: Reducing the temperature can decrease the rate of both the desired reaction and the polymerization. Experiment with running the reaction at 0 °C or even lower. |
| Low yield of annulated product with recovery of starting ketone. | Ineffective Michael Addition: The enolate of your starting ketone may not be forming efficiently, or the Michael addition is slow relative to MVK polymerization. | 1. Optimize Base and Solvent: The choice of base is critical.[2] Ensure your base is strong enough to deprotonate your ketone but not so strong that it aggressively promotes polymerization. Consider using catalytic amounts of a strong base or stoichiometric amounts of a weaker base. 2. Freshly Distilled MVK: Commercially available MVK contains stabilizers like hydroquinone.[3][4] While useful for storage, these can sometimes interfere with the reaction. Distill MVK immediately before use.[1] |
| Formation of multiple unidentified byproducts. | Side Reactions: Besides polymerization, other side reactions like double alkylation of the starting ketone can occur.[2] | 1. Control Stoichiometry: Use a precise stoichiometry of your ketone to MVK. A slight excess of the ketone can sometimes favor the desired reaction. 2. Alternative MVK Equivalents: Consider using β-chloroketones as MVK precursors.[1][5] The in situ generation of HCl can also catalyze the subsequent steps.[1] |
Visualizing the Competing Reactions
To better understand the challenge, it's helpful to visualize the desired reaction pathway versus the undesired polymerization pathway.
Caption: Competing pathways in the Robinson Annulation.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of MVK polymerization in this context?
A1: In a base-catalyzed Robinson annulation, the base can act as a nucleophile and initiate an anionic polymerization of MVK. The enolate of your starting ketone can also initiate this polymerization. This process involves the repeated addition of MVK monomers to a growing polymer chain, consuming the MVK and preventing it from participating in the desired Michael addition.[3]
Q2: My commercially purchased MVK is yellow. Can I still use it?
A2: The yellow color often indicates the presence of polymers or degradation products. While it might still work for less sensitive reactions, for optimal results and reproducibility, it is highly recommended to purify MVK by distillation immediately before use.[1] Store the purified, unstabilized MVK at a low temperature and use it promptly.
Q3: How does using an MVK precursor, like a Mannich base, prevent polymerization?
A3: MVK precursors, such as β-chloroketones or Mannich bases, generate MVK in situ at a very low, steady-state concentration.[1][2][5] This means there is never a high concentration of MVK available at any given moment to undergo rapid polymerization. The MVK that is generated is consumed in the Michael addition reaction before it has a chance to polymerize.
Q4: Can I add a radical inhibitor to my reaction to stop polymerization?
A4: While MVK can undergo radical polymerization, the primary pathway for polymerization under basic Robinson annulation conditions is anionic.[3] Therefore, adding a radical inhibitor like hydroquinone (which is likely already in your commercial MVK) will not be effective against the base-catalyzed polymerization.[3][4]
Q5: Are there alternatives to MVK?
A5: Yes, several MVK equivalents have been developed to circumvent the polymerization issue. Besides the in situ generation methods, α-silylated vinyl ketones have been used as effective substitutes.[2] These reagents are generally more stable and can lead to higher yields.
Experimental Protocols
Protocol 1: Purification of Methyl Vinyl Ketone
Objective: To remove stabilizers and polymer inhibitors from commercially available MVK.
Materials:
-
Commercial methyl vinyl ketone (stabilized with hydroquinone)
-
Anhydrous calcium chloride
-
Short-path distillation apparatus
-
Ice bath
-
Receiving flask cooled in an ice bath
Procedure:
-
Pre-dry the MVK by stirring it over anhydrous calcium chloride for 1-2 hours.
-
Set up a short-path distillation apparatus. Ensure all glassware is dry.
-
Filter the MVK into the distillation flask.
-
Distill the MVK under atmospheric pressure (boiling point: ~81 °C).[6]
-
Collect the colorless, clear distillate in a receiving flask cooled in an ice bath.
-
Crucially, use the freshly distilled MVK immediately. Do not store it for extended periods as it can polymerize, especially without a stabilizer.[7]
Protocol 2: Robinson Annulation with Slow Addition of MVK
Objective: To perform a Robinson annulation while minimizing MVK polymerization by maintaining a low MVK concentration.
Materials:
-
Your starting ketone (e.g., 2-methylcyclohexanone)
-
Base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
Freshly distilled methyl vinyl ketone
-
Syringe pump
-
Reaction flask with a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the starting ketone and the base in anhydrous ethanol in the reaction flask under an inert atmosphere.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Load a syringe with the freshly distilled MVK.
-
Using the syringe pump, add the MVK to the stirred reaction mixture at a slow, constant rate (e.g., over 2-4 hours).
-
After the addition is complete, allow the reaction to stir for the required time as determined by TLC or other monitoring methods.
-
Proceed with the standard workup and purification for your specific reaction.
Decision Workflow for Troubleshooting
Caption: A step-by-step troubleshooting workflow.
References
-
Total Synthesis. (n.d.). Robinson Annulation Mechanism & Examples. Retrieved from [Link]
- Carothers, W. H. (1934). Process for the manufacture of methyl vinyl ketone. U.S. Patent No. 1,967,225. Washington, DC: U.S. Patent and Trademark Office.
- Stanton, J. R. (1953). Stabilizing polymerized methyl vinyl ketone. U.S. Patent No. 2,626,943. Washington, DC: U.S. Patent and Trademark Office.
-
National Center for Biotechnology Information. (n.d.). Methyl vinyl ketone. PubChem Compound Database. Retrieved from [Link]
-
BYJU'S. (n.d.). Robinson Annulation Mechanism. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
-
Ashenhurst, J. (2018, December 10). The Robinson Annulation. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 11). Robinson Annulation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Banerjee, A. K., Bedoya, L., Maldonado, A., Mendoza, L., & Cabrera, E. V. (2025, February 7). A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes. Juniper Publishers. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson annulation. Retrieved from [Link]
-
ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, November 18). Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement. PMC. Retrieved from [Link]
-
Wiley Online Library. (2000). Effects of Reaction Conditions on Poly(methyl methacrylate) Polymerized by Living Radical Polymerization with Iniferter. Journal of Applied Polymer Science, 75(8), 938-944. Retrieved from [Link]
-
Ma, P., Plummer, C. M., Luo, W. J., Pang, J., Chen, Y., & Li, L. (2022). Exhaustive Baeyer-Villiger Oxidation: A Tailor-made Post-polymerization Modification to Access Challenging Poly(vinyl acetate) Copolymers. Chemical Science, 13(36), 10835-10842. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. PMC. Retrieved from [Link]
-
Chemistry For Everyone. (2025, October 24). How Can Reaction Kinetics Control Polymer Properties? [Video]. YouTube. Retrieved from [Link]
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Methyl vinyl ketone (stabilised) for synthesis 78-94-4 [sigmaaldrich.com]
- 4. US1967225A - Process for the manufacture of methyl vinyl ketone - Google Patents [patents.google.com]
- 5. Robinson Annulation [organic-chemistry.org]
- 6. Methyl Vinyl Ketone | 78-94-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Methyl vinyl ketone | C4H6O | CID 6570 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 3-Oxaspiro[5.5]undec-7-en-9-one Synthesis
Welcome to the technical support center for the synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. As a spirocyclic scaffold, this compound is a valuable building block in medicinal chemistry due to its inherent three-dimensionality and conformational rigidity, which can enhance interactions with biological targets. This guide will address common experimental issues, provide detailed protocols, and explain the causality behind key experimental choices to ensure reproducible, high-yield results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the synthesis of this compound.
Q1: What is the most common and efficient synthetic route for this compound?
The most prominent and effective method for synthesizing this compound is the Robinson annulation .[1] This powerful reaction sequence involves a tandem Michael addition and an intramolecular aldol condensation to form the characteristic six-membered cyclohexenone ring.
Q2: What are the typical starting materials for the Robinson annulation to synthesize this spiroketone?
The synthesis typically starts with 2H-tetrahydropyran-4-carboxaldehyde and methyl vinyl ketone (MVK).[1] The aldehyde serves as the precursor to the tetrahydropyran ring of the final spirocyclic structure.
Q3: What type of catalyst is preferred for this reaction?
While the Robinson annulation can be catalyzed by either acid or base, acid catalysis , specifically with phosphoric acid, has been reported to provide higher yields for this particular synthesis.[1] Base catalysis, for instance with Triton B, is also a viable option but may lead to more side products in this case.[1]
Q4: What are the critical reaction parameters to control for a successful synthesis?
The critical parameters to monitor and control are:
-
Temperature: The reaction temperature significantly influences the rate and selectivity. Spontaneous temperature increases can occur, especially with base catalysts, which need to be managed.[1]
-
Reagent Purity: The purity of starting materials, particularly methyl vinyl ketone which can polymerize, is crucial.
-
Solvent Choice: The choice of solvent can affect reagent solubility and reaction pathways. For subsequent hydrogenation steps, a solvent like ethyl acetate is recommended to prevent potential ketalization that might occur in alcoholic solvents like methanol.[1]
-
Catalyst Loading: The amount of acid or base catalyst must be carefully optimized to ensure efficient reaction without promoting side reactions.
Q5: What is a typical yield for this synthesis?
While yields are highly dependent on the optimization of reaction conditions, a well-executed Robinson annulation for this compound can achieve high yields. However, without careful optimization, low yields are a common problem.
Part 2: In-Depth Troubleshooting Guide
This section provides detailed solutions to specific problems encountered during the synthesis.
| Problem | Potential Cause | Troubleshooting & Optimization Strategy |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or non-optimal temperature. | Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the expected reaction time, consider increasing the temperature or extending the reaction duration. For acid-catalyzed reactions, ensure sufficient heating to drive the condensation. |
| Inactive Reagents: Degradation of methyl vinyl ketone (MVK) via polymerization. | Solution: Use freshly distilled or a new bottle of MVK. MVK is prone to polymerization, especially if not stored properly with an inhibitor. | |
| Suboptimal Catalyst: The chosen catalyst (acid or base) may not be optimal for the specific substrate or conditions. | Solution: While phosphoric acid is recommended, if yields are poor, a systematic screen of other Brønsted acids (e.g., p-TsOH, CSA) or even Lewis acids could be beneficial. For base-catalyzed attempts, ensure the base is not causing MVK polymerization. | |
| Formation of Multiple Products/Side Reactions | Polymerization of MVK: Especially prevalent under basic conditions or at elevated temperatures. | Solution: Add MVK slowly to the reaction mixture at a controlled temperature. Consider using a slight excess but avoid a large excess that encourages polymerization. |
| Self-condensation of Aldehyde: The aldehyde starting material can undergo self-condensation, especially under basic conditions. | Solution: Optimize the rate of addition of the base catalyst and maintain a lower reaction temperature. | |
| Isomerization of the Spirocenter: The spiroketal center can isomerize under acidic conditions, potentially leading to a mixture of diastereomers.[2] | Solution: Use the mildest acidic conditions possible that still promote the reaction. Screen different acid catalysts to find one that provides the best selectivity. The thermodynamically favored product is often the desired one in spiroketal synthesis.[2] | |
| Difficulty in Product Isolation & Purification | Product is Oily or Gummy: Presence of unreacted starting materials or polymeric byproducts. | Solution: Ensure the reaction has gone to completion via TLC. During workup, perform thorough aqueous washes to remove any water-soluble impurities. If polymerization is suspected, purification via column chromatography is necessary. |
| Product Loss During Workup: The product may have some solubility in the aqueous phase, or an emulsion may form during extraction. | Solution: If an emulsion forms, adding brine can help break it. To check for product in the aqueous layer, a small sample can be extracted with a different organic solvent and analyzed by TLC.[3] Optimize the extraction solvent system. | |
| Co-elution during Column Chromatography: Impurities have similar polarity to the desired product. | Solution: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) for column chromatography to achieve better separation. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting flowchart for low yield in synthesis.
Part 3: Detailed Experimental Protocol & Mechanism
This section provides a representative experimental protocol based on the Robinson annulation approach.
Protocol: Acid-Catalyzed Synthesis of this compound
Materials:
-
2H-tetrahydropyran-4-carboxaldehyde (1.0 eq)
-
Methyl vinyl ketone (MVK) (1.2 eq)
-
Phosphoric acid (85%, catalytic amount, e.g., 0.1 eq)
-
Toluene (or other suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for column chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2H-tetrahydropyran-4-carboxaldehyde and toluene.
-
Begin stirring and add the catalytic amount of phosphoric acid.
-
Slowly add methyl vinyl ketone to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C for toluene) and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Reaction Mechanism: Robinson Annulation
The acid-catalyzed Robinson annulation proceeds through two key stages:
-
Michael Addition: The enol form of the aldehyde attacks the protonated methyl vinyl ketone at the β-carbon. This conjugate addition forms a new carbon-carbon bond, resulting in a 1,5-dicarbonyl intermediate after tautomerization.
-
Intramolecular Aldol Condensation: Under acidic conditions, the enol of one carbonyl group attacks the other carbonyl group intramolecularly. This is followed by a dehydration step (elimination of a water molecule) to form the α,β-unsaturated ketone (the cyclohexenone ring), yielding the final spirocyclic product.
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
References
- Benchchem. (n.d.). This compound.
- Benchchem. (2025). Technical Support Center: Synthesis of 3-Oxaspiro[5.5]undecane-2,4-dione. BenchChem.
- Benchchem. (2025). Application Notes and Protocols for 3-Oxaspiro[5.5]undecane-2,4-dione in Medicinal Chemistry. BenchChem.
-
Fernández, I., & Bickelhaupt, F. M. (2020). How Lewis Acids Catalyze Diels–Alder Reactions. Angewandte Chemie International Edition, 59(15), 6201-6205. Available from: [Link]
-
Wikipedia. (2023). 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane. In Wikipedia. Retrieved from [Link]
-
Kappe, C. O., & Falsone, S. F. (2009). Synthesis of novel 3-heterospiro[5.5]undecanes. ARKIVOC, 2009(6), 298-308. Available from: [Link]
-
ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives 27–29. Retrieved from [Link]
-
Ríos-Gutiérrez, M., & Domingo, L. R. (2020). Unveiling the Lewis Acid Catalyzed Diels–Alder Reactions Through the Molecular Electron Density Theory. Molecules, 25(11), 2535. Available from: [Link]
- Benchchem. (2025).
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Rane, D., & Panda, G. (2011). Asymmetric Synthesis of Naturally Occuring Spiroketals. Current Organic Chemistry, 15(1), 101-144. Available from: [Link]
-
Ando, K., & Kouno, H. (2018). Roles of Lewis Acid Catalysts in Diels‐Alder Reactions between Cyclopentadiene and Methyl Acrylate. ChemistryOpen, 7(8), 662-668. Available from: [Link]
-
MDPI. (2024). Progress in Lewis-Acid-Templated Diels–Alder Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. Retrieved from [Link]
- Benchchem. (2025). A Comparative Guide to Modern Spiroketal Synthesis: Benchmarking New Synthetic Routes. BenchChem.
- Benchchem. (2025). The Core Chemistry of Spiroketones: A Technical Guide for Researchers. BenchChem.
Sources
Technical Support Center: Troubleshooting Low Conversion Rates in Spirocyclization Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with spirocyclization reactions. Spirocycles are unique three-dimensional structures prevalent in natural products and pharmaceuticals, but their synthesis can be challenging.[1] Low conversion rates are a common hurdle. This document provides a structured, question-and-answer-based approach to systematically diagnose and resolve these issues, grounded in mechanistic principles and field-proven strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Diagnosis & General Problems
Q1: My spirocyclization reaction has a low yield or failed completely. Where do I even begin to troubleshoot?
A1: A failed reaction is a data point. The first step is a systematic, logical diagnosis to isolate the variable causing the issue. Before diving into complex parameter screening, verify the fundamentals. A common mistake is to immediately assume the reaction conditions are flawed when the issue might be more basic.
Initial Verification Checklist:
-
Confirm Starting Material Integrity: Re-verify the identity and purity of your starting materials and reagents using techniques like NMR or LC-MS. Impurities can poison catalysts or introduce side reactions.
-
Recheck Stoichiometry: Double-check all calculations for reagent and catalyst loading. An incorrect limiting reagent or catalyst ratio is a frequent source of failure.
-
Analyze the Crude Reaction Mixture: Before workup, take a small aliquot of the crude reaction mixture. Analyze it by TLC or LC-MS. Is there any starting material left? Do you see a new spot that could be your product, or just a smear of decomposition products? This helps differentiate between a reaction that didn't start and one that led to undesired outcomes.
-
Product Stability: Your desired spirocycle might be forming but then decomposing under the reaction or workup conditions.[2] If you suspect this, run a time-course study and analyze aliquots at different intervals to see if product concentration rises and then falls.
This initial assessment will guide your efforts. If fundamentals are sound, proceed to troubleshoot specific reaction parameters as detailed below.
.dot graph TD { A[Start: Low Conversion] --> B{Verified Starting Materials & Stoichiometry?}; B -- No --> C[Purify/Verify Reagents & Recalculate]; B -- Yes --> D{Analyzed Crude Reaction?}; D -- No --> E[Run TLC/LC-MS on Crude Mixture]; D -- Yes --> F{Any Product Formation?}; F -- No --> G[Focus on Catalyst & Reaction Initiation]; F -- Yes --> H{Evidence of Decomposition?}; H -- Yes --> I[Modify Workup/Reduce Reaction Time]; H -- No --> J[Systematic Optimization of Conditions]; subgraph "Troubleshooting Paths" G; I; J; end C --> A; E --> F; style A fill:#EA4335,fontcolor:#FFFFFF style J fill:#4285F4,fontcolor:#FFFFFF style G fill:#FBBC05,fontcolor:#202124 style I fill:#FBBC05,fontcolor:#202124 } .dot Caption: General troubleshooting workflow for low conversion.
Section 2: Catalyst and Reagent Issues
Q2: My reaction is sluggish or stalls completely. How can I determine if my catalyst is the problem?
A2: Catalyst inefficiency is a primary cause of low conversion. The issue can range from incorrect catalyst choice to deactivation during the reaction.
-
Causality - The Role of the Catalyst: The catalyst (e.g., Palladium, Nickel, Iridium) and its associated ligands create a specific electronic and steric environment to facilitate the key bond-forming steps, such as oxidative addition, migratory insertion, or C-H activation.[3] If this environment is suboptimal, the activation energy barrier for the desired pathway will be too high.
Troubleshooting Steps:
-
Screen Catalysts and Ligands: There is no universal catalyst. For a given transformation, different ligand systems can dramatically alter both yield and selectivity. For instance, in nickel-catalyzed enantioselective lactone α-spirocyclizations, screening various Mandyphos ligands was shown to be critical for achieving high yields.[4]
-
Check Catalyst Loading: While higher catalyst loading can sometimes increase conversion, it can also promote side reactions. Conversely, too little catalyst will result in a slow or incomplete reaction. Perform a loading screen (e.g., 1 mol%, 2.5 mol%, 5 mol%) to find the optimal concentration.[5]
-
Consider Catalyst Deactivation: Catalysts can be "poisoned" by impurities (water, oxygen, sulfur-containing compounds) or may decompose at higher temperatures. Ensure solvents and reagents are rigorously dried and degassed. If using an air-sensitive catalyst, employ proper Schlenk line or glovebox techniques.
-
Evaluate Catalyst Pre-activation: Some catalysts require an activation step before the substrate is added. Consult the literature for your specific catalyst system to ensure you are following the correct procedure.
.dot graph G { layout=circo; node [style=filled]; Catalyst [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ligand [fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [fillcolor="#EA4335", fontcolor="#FFFFFF"]; ConversionRate [fillcolor="#FBBC05", fontcolor="#202124"];
} .dot Caption: Interplay of catalyst, ligand, and substrate on conversion.
Section 3: Solvent and Temperature Effects
Q3: I'm observing a mixture of products and low conversion to my desired spirocycle. Could the solvent be the issue?
A3: Absolutely. The solvent is not merely a medium for the reactants; it actively influences the reaction by solvating reactants, intermediates, and transition states.[6][7] An incorrect solvent choice can suppress the desired reaction pathway while promoting undesired ones.
-
Causality - Solvent Polarity and Coordination: The polarity of the solvent can stabilize or destabilize charged intermediates or transition states.[6][7] For example, a polar solvent might favor a pathway involving a charged intermediate, while a nonpolar solvent might favor a concerted, neutral pathway. This can dramatically affect both the rate and the selectivity of the reaction.[8] In some cases, changing solvent polarity has been shown to completely reverse diastereoselectivity.
Troubleshooting Steps:
-
Perform a Solvent Screen: Test a range of solvents with varying polarities and coordinating abilities. A standard screen might include:
-
Nonpolar: Toluene, Hexanes
-
Ethereal (Coordinating): THF, Dioxane, TBME[4]
-
Halogenated: Dichloromethane (DCM), Dichloroethane (DCE)
-
Polar Aprotic: Acetonitrile (MeCN), Dimethylformamide (DMF), DMSO
-
-
Consider Temperature Effects: Temperature controls the reaction kinetics.
-
Low Temperature: May be necessary to suppress side reactions or prevent decomposition of thermally sensitive products, but can lead to slow reaction rates.
-
High Temperature: Can help overcome high activation energy barriers but may also accelerate catalyst decomposition or the formation of thermodynamic side products.
-
Optimization: Systematically screen temperatures (e.g., 0 °C, RT, 40 °C, 80 °C) for each promising solvent to find the optimal balance.[9]
-
Table 1: Example of a Solvent and Temperature Optimization Screen for a Hypothetical Spirocyclization
| Entry | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Toluene | 80 | 12 | 35 |
| 2 | THF | 65 | 12 | 55 |
| 3 | DCM | 40 | 12 | 20 |
| 4 | Dioxane | 100 | 12 | 75 |
| 5 | Dioxane | 80 | 12 | 60 |
| 6 | Dioxane | 100 | 24 | 92 |
This table illustrates how systematic screening can identify optimal conditions. Based on a similar approach seen in optimization studies.[10][11][12]
Section 4: Substrate-Specific Issues
Q4: The reaction worked for my model substrate, but with my more complex, real-world substrate, the conversion is very low. Why?
A4: This is a classic challenge in synthesis. The electronic and steric properties of your specific substrate can profoundly impact the reaction's success.
-
Causality - Steric and Electronic Effects:
-
Steric Hindrance: Bulky groups near the reaction center can physically block the catalyst from approaching the substrate, slowing or preventing the reaction.
-
Electronic Effects: Electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) on the substrate can alter the nucleophilicity or electrophilicity of the reacting moieties. A reaction optimized for an electron-neutral substrate may fail on an electron-rich or electron-poor analogue.[4][13] For instance, a substrate with a rigid tether might struggle to achieve the necessary conformation for cyclization, leading to low conversion.[4]
-
Troubleshooting Steps:
-
Analyze Steric Impediments: Compare the 3D structure of your successful model substrate with your complex substrate. If you identify a bulky group that may be causing steric clash, you might need to switch to a catalyst with a less sterically demanding ligand.
-
Consider Electronic Tuning: If you suspect electronic effects are at play, you may need to adjust the catalyst system. An electron-rich substrate might require a more electron-poor (more electrophilic) catalyst, and vice versa.
-
Protecting Groups: Incompatible functional groups on the substrate can interfere with the reaction. Ensure your protecting group strategy is robust and that the groups themselves are stable under the reaction conditions.
-
Substrate Solubility: Poor solubility of the substrate in the reaction solvent can lead to low effective concentration and thus low conversion. A different solvent or a co-solvent might be needed to ensure the substrate remains in solution.[13]
Protocols
Protocol 1: Systematic Reaction Parameter Screening
This protocol provides a methodical approach to optimize a spirocyclization reaction suffering from low conversion.
Objective: To identify the optimal catalyst, solvent, and temperature for a given spirocyclization.
Methodology:
-
Setup: Arrange a series of reaction vials or tubes in a parallel synthesis block for temperature control. Ensure all glassware is oven-dried and reactions are set up under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stock Solutions: Prepare stock solutions of your starting material, catalyst precursor, and ligand to ensure accurate and consistent dispensing.
-
Variable Screening (Round 1 - Broad):
-
Vials 1-4 (Catalyst/Ligand Screen): Use your best-guess solvent and temperature (e.g., Toluene at 80 °C). In each vial, use a different catalyst/ligand combination relevant to your reaction type.
-
Vials 5-8 (Solvent Screen): Using the most promising catalyst from the literature, test 4 different solvents (e.g., Toluene, THF, Dioxane, MeCN) at a constant temperature.
-
-
Analysis (Round 1): After a set time (e.g., 12 hours), quench a small aliquot from each reaction. Analyze the conversion rate by LC-MS or ¹H NMR with an internal standard.
-
Variable Screening (Round 2 - Refined):
-
Based on the best solvent and catalyst system from Round 1, set up a new series of reactions.
-
Vials 9-12 (Temperature Screen): Run the reaction at four different temperatures (e.g., RT, 50 °C, 80 °C, 110 °C).
-
-
Final Analysis: Analyze the results from Round 2 to determine the optimal combination of catalyst, solvent, and temperature. Confirm the result with a larger scale reaction.
References
-
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study. (2018). Chemical Science (RSC Publishing). Retrieved January 20, 2026, from [Link]
-
Optimization of the reaction conditions for spirocyclization of the enantiopure acetamide 23c into 24c. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. (n.d.). OUCI. Retrieved January 20, 2026, from [Link]
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Continuous Flow Spirocyclization Reactions: Towards Efficient Synthesis of Chiral Spiropenicillanates. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Diastereoselective Spirocyclization via Intramolecular C(sp)−H Bond Functionalization Triggered by Sequential[4][14]‐Hydride Shift/Cyclization Process: Approach to Spiro‐tetrahydroquinolines. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Optimization of spirocyclization towards 2aa. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. (n.d.). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers (RSC Publishing). Retrieved January 20, 2026, from [Link]
-
Substrate scope for the spirocyclization–desilylation reaction of... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Solvent effects. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]
-
The Journal of Organic Chemistry Vol. 91 No. 2. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). PMC - NIH. Retrieved January 20, 2026, from [Link]
-
Scheme 2. Substrate scope for the spirocyclization-desilylation... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
(PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Chirality-matched catalyst-controlled macrocyclization reactions. (2021). PubMed. Retrieved January 20, 2026, from [Link]
-
Solvent effects on stereoselectivity: more than just an environment. (2009). RSC Publishing. Retrieved January 20, 2026, from [Link]
-
Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac. (2023). PubMed. Retrieved January 20, 2026, from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester Chemistry Department. Retrieved January 20, 2026, from [Link]
-
Optimization of Oxindole Spirocyclization a. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]
-
Effect of Catalyst Concentration on Reaction Rate in Organic Synthesis in Kenya. (2025). AJPO Journals. Retrieved January 20, 2026, from [Link]
-
Impact of the Non-Uniform Catalyst Particle Size on Product Selectivities in Consecutive Reactions. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Towards more efficient catalysts. (2024). Harvard School of Engineering and Applied Sciences. Retrieved January 20, 2026, from [Link]
Sources
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- 2. How To [chem.rochester.edu]
- 3. Exploring the mechanism of the Pd-catalyzed spirocyclization reaction: a combined DFT and experimental study - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
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- 8. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
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- 14. Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions [mdpi.com]
Technical Support Center: Chromatographic Separation of 3-Oxaspiro[5.5]undec-7-en-9-one Derivatives
Welcome to the technical support center for the chromatographic separation of 3-Oxaspiro[5.5]undec-7-en-9-one derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating diastereomeric pairs of these valuable spirocyclic scaffolds. The inherent three-dimensionality and conformational rigidity of these compounds make them privileged structures in medicinal chemistry, but these same features present unique challenges for achieving baseline chromatographic resolution.
This document provides field-proven insights, detailed troubleshooting protocols, and a comprehensive FAQ section to address the specific issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the strategy and theory behind separating diastereomers of this compound derivatives.
Q1: Why is it critical to separate the diastereomers of these spirocyclic compounds? The spatial arrangement of atoms in diastereomers can lead to significantly different interactions with biological targets like enzymes and receptors. Consequently, one diastereomer may exhibit high therapeutic activity while the other could be inactive or even contribute to undesirable side effects or toxicity.[1] Regulatory agencies worldwide require the characterization and control of stereoisomeric impurities. Therefore, achieving robust separation is essential for accurate biological evaluation, ensuring drug safety and efficacy, and meeting stringent quality control standards.
Q2: Is a specialized chiral stationary phase (CSP) required, or can I use a standard achiral column (e.g., C18)? This is a crucial starting point. Diastereomers, unlike enantiomers, have different physical properties and therefore do not require a chiral stationary phase for separation.[2] Separation is achievable on standard achiral columns (Normal Phase or Reversed-Phase) because the minute differences in their 3D structures can lead to differential interactions with the stationary phase.[3] However, because these differences can be very subtle, achieving separation on common phases like C18 can be challenging. If achiral methods fail to provide adequate resolution, derivatizing the diastereomers with a chiral agent to create new diastereomeric pairs with more distinct physical properties can be an effective indirect approach.[4][5]
Q3: What are the primary chromatographic modes to consider for this separation? The three primary modes to explore are Reversed-Phase HPLC (RP-HPLC), Normal-Phase HPLC (NP-HPLC), and Supercritical Fluid Chromatography (SFC).
-
RP-HPLC: A good starting point for many drug-like molecules. However, the subtle polarity differences between diastereomers may not be sufficient for separation on standard C18 phases.[6]
-
NP-HPLC: Often provides better selectivity for stereoisomers. The use of non-polar mobile phases like hexane/ethanol on a silica or cyano column can amplify the effects of polar functional groups, leading to improved separation.[3][7][8]
-
SFC: An increasingly powerful technique for separating stereoisomers, including diastereomers.[9][10] SFC often provides higher efficiency and unique selectivity compared to HPLC. For drug-like compounds, gradient SFC has shown a higher success rate for diastereomer separations than traditional HPLC.[9][11]
Q4: How do different substituents on the this compound core impact the separation? The nature, size, and position of substituents are paramount. Bulky or rigid groups can magnify the subtle conformational differences between diastereomers, making separation easier.[7] Conversely, small, flexible substituents may result in diastereomers with very similar physicochemical properties, requiring more specialized stationary phases or mobile phase conditions to resolve. The presence of hydrogen-bond donors/acceptors or aromatic rings can be exploited by selecting stationary phases capable of specific interactions (e.g., hydrogen bonding, π-π interactions).
Q5: What is a reliable starting point for method development? For a previously uncharacterized pair of diastereomers, a systematic screening approach is most effective. Begin with two orthogonal methods to maximize the chances of initial separation.
-
Reversed-Phase: Use a C18 column (e.g., 150 x 4.6 mm, 5 µm) with a generic gradient of water and acetonitrile (both with 0.1% formic acid) at a flow rate of 1 mL/min.
-
Normal-Phase/SFC: Use a bare silica column with a hexane/ethanol gradient (for NP-HPLC) or CO₂/methanol (for SFC).
This dual-pronged approach covers a wide range of selectivity and is a time-efficient way to find a promising lead for further optimization.
Section 2: Troubleshooting Guide
This guide provides a systematic, cause-and-effect approach to resolving common experimental problems.
Problem 1: Poor or No Resolution (Rs < 1.5) Between Diastereomer Peaks
This is the most common challenge. The goal is to manipulate the chromatography system to enhance the selectivity (α) and/or efficiency (N) of the separation.
-
Initial Assessment:
-
Confirm Peak Identity: Use a mass spectrometer (MS) to confirm that both co-eluting peaks have the same mass-to-charge ratio (m/z), verifying they are isomers.
-
Calculate Resolution (Rs): If there is any separation, calculate the resolution. A value below 1.5 indicates a need for optimization.
-
-
Solution A: Mobile Phase Optimization The mobile phase is often the most powerful tool for manipulating selectivity.[12]
-
Change Organic Modifier (RP-HPLC): If using acetonitrile, switch to methanol, or vice-versa.[13] These solvents have different properties (methanol is a proton donor, acetonitrile is a strong dipole) and can produce dramatic changes in selectivity for diastereomers.
-
Alter Solvent Strength/Gradient: Slowing the gradient (increasing the run time) can often improve the resolution of closely eluting peaks.
-
Introduce Additives: Small amounts of additives can significantly impact peak shape and selectivity. For acidic or basic analytes, adjusting the pH with formic acid, trifluoroacetic acid (TFA), or ammonium hydroxide can alter ionization states and improve separation.[14]
-
-
Solution B: Stationary Phase Screening If mobile phase changes are insufficient, the next step is to screen different stationary phases that offer alternative chemical interactions.[13]
-
Beyond C18 (RP-Mode): Try a Phenyl-Hexyl phase for potential π-π interactions or an embedded polar group (PEG) column, which offers different shape selectivity.
-
Normal Phase Options: If not already tried, screen a bare silica column and a cyano (CN) bonded phase. Silica columns, in particular, can be very effective for diastereomer separations.[8]
-
Specialty Achiral Phases: Columns like pentafluorophenyl (PFP) or porous graphitic carbon (PGC) offer unique retention mechanisms and have shown success in separating closely related isomers.[3]
-
-
Solution C: Temperature Adjustment Temperature affects the thermodynamics of the separation.
-
Conduct a Temperature Study: Screen temperatures from 25°C to 60°C in 5-10°C increments.
-
Analyze the Results: Lowering the temperature often increases resolution (ΔH effect) but also increases viscosity and backpressure.[15] Conversely, increasing the temperature can sometimes improve efficiency enough to enhance separation, though it may also decrease selectivity.[3][16] The optimal temperature is compound-specific and must be determined empirically.
-
Problem 2: Poor Peak Shape (Tailing or Fronting)
Poor peak shape compresses resolution and compromises quantification.
-
Initial Assessment:
-
Peak Tailing: Often caused by secondary interactions (e.g., basic analytes with acidic residual silanols on the silica support) or column overload.
-
Peak Fronting: Typically a sign of sample overload or poor sample solvent compatibility.
-
-
Solution A: Address Secondary Interactions
-
For Tailing Basic Compounds: Add a competitor base like triethylamine (TEA) or diethylamine (DEA) to the mobile phase at a low concentration (e.g., 0.1%).[17] Alternatively, use a buffer to control the pH and keep the analyte in a single ionic state.
-
For Tailing Acidic Compounds: Ensure the mobile phase pH is well below the analyte's pKa by using an acidic modifier like formic acid or TFA.
-
-
Solution B: Perform a Loading Study Inject decreasing amounts of your sample (e.g., 10 µg, 5 µg, 2 µg, 1 µg on column). If peak shape improves at lower concentrations, the original issue was mass overload.[18]
-
Solution C: Check Sample Solvent The sample should be dissolved in the initial mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent than the mobile phase can cause distorted peaks.
Problem 3: Inconsistent Retention Times
Poor reproducibility undermines the validity of your method.
-
Initial Assessment:
-
Check for obvious issues like leaks in the HPLC system or fluctuations in the column temperature.
-
-
Solution A: Ensure Proper System Equilibration When changing mobile phases, especially between different solvent systems, the column requires extensive equilibration. Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.[19] This is especially critical for phases that are slow to equilibrate, like HILIC or certain CSPs.
-
Solution B: Review Mobile Phase Preparation
-
Pre-mix Solvents: For isocratic methods, always pre-mix the mobile phase components rather than relying on the pump to do the mixing online.
-
Degas Thoroughly: Ensure mobile phases are properly degassed to prevent bubble formation in the pump.
-
Prepare Fresh: Buffers and mobile phases with additives can change pH or degrade over time. Prepare them fresh daily for maximum reproducibility.
-
Section 3: Experimental Protocols & Data
Protocol 1: General Method Development Workflow
This protocol outlines a systematic approach to developing a separation method from scratch.
-
Analyte Characterization: Determine the pKa, logP, and UV absorbance maxima of your diastereomeric pair. This information will guide initial column and mobile phase selection.
-
Initial Screening:
-
Select two to three orthogonal columns (e.g., C18, PFP, and bare Silica).
-
Run a fast, generic gradient on each column with both Methanol and Acetonitrile as the organic modifier (for RP) or Hexane/IPA and Hexane/EtOH (for NP).
-
-
Identify "Hits": Analyze the screening data. A "hit" is any condition that shows partial separation (Rs > 0.5).
-
Optimization: Take the most promising condition(s) and optimize by:
-
Fine-tuning the gradient slope.
-
Adjusting the temperature.
-
Screening mobile phase additives (acids, bases, or different buffers).
-
-
Verification: Once baseline separation (Rs ≥ 1.5) is achieved, verify the method's robustness by making small, deliberate changes to parameters like flow rate, temperature, and mobile phase composition.
Caption: A systematic workflow for developing a robust chromatographic method for diastereomer separation.
Data Presentation: Recommended Starting Conditions
The following table provides recommended starting parameters for screening.
| Parameter | Reversed-Phase (RP-HPLC) | Normal-Phase (NP-HPLC) | Supercritical Fluid (SFC) |
| Columns | C18, Phenyl-Hexyl, PFP | Silica, Cyano (CN), Diol | 2-Ethylpyridine, Diol, bare Silica |
| Mobile Phase A | 0.1% Formic Acid in Water | Hexane or Heptane | Supercritical CO₂ |
| Mobile Phase B | 0.1% Formic Acid in ACN or MeOH | Ethanol or Isopropanol (IPA) | Methanol or Ethanol |
| Gradient | 5% to 95% B in 10 min | 0% to 20% B in 10 min | 2% to 40% B in 5 min |
| Flow Rate | 1.0 - 1.5 mL/min | 1.0 - 2.0 mL/min | 2.0 - 4.0 mL/min |
| Temperature | 30 - 40 °C | Ambient | 40 °C |
| Detection | UV (based on analyte chromophore) | UV (based on analyte chromophore) | UV (based on analyte chromophore) |
Logical Diagram: Key Factors Influencing Separation
Understanding the interplay between different chromatographic parameters is key to effective troubleshooting.
Caption: Interrelationship of chromatographic parameters and their effect on resolution.
References
-
Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. [Link]
-
National Institutes of Health (NIH). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]
-
International Science Community Association. (2012). Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. [Link]
-
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
-
Fekete, J., & Mincsovics, E. (2003). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]
-
ResearchGate. (2019). How to separate the diastereomer peak from main peak?[Link]
-
Ebinger, K. L., et al. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. PubMed. [Link]
-
ResearchGate. The effect of mobile phase composition on the chiral separation of compounds. [Link]
-
Chromatography Forum. (2008). Separation of diastereomers. [Link]
-
Waters Corporation. Analysis and Purification of Diastereomeric Steroid Saponins from the Trigonella foenum-graecum Seed Extract Using SFC/ELSD. [Link]
-
HPLC Professionals. (2023). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
-
UNCW Institutional Repository. COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. [Link]
-
REFLECT. CHIRAL STATIONARY PHASES. [Link]
-
ACS. Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. [Link]
-
Pinto, B. S., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PMC - PubMed Central. [Link]
-
ALWSCI. (2023). Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. [Link]
-
Chromatography Today. Column Technology for Achiral SFC Separations. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-UHPSFC/column-technology-for-achiral-sfc-separations/30349]([Link] SFC-UHPSFC/column-technology-for-achiral-sfc-separations/30349)
-
ResearchGate. (2024). How can we separate diastereomers of larger organic moiety?[Link]
-
AnalyteGuru from Thermo Fisher Scientific. (2023). Real Solutions to Improve Your HPLC Peak Resolution. [Link]
-
Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Regis Technologies. Pirkle Chiral Stationary Phases. [Link]
-
LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. [Link]
-
ResearchGate. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. [Link]
-
Grosu, I., et al. (2009). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. PMC - NIH. [Link]
-
Scribd. Chiral Drug Separation. [Link]
-
ResearchGate. Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. [Link]
-
Matuszewski, B. K., et al. (1994). Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite.... PubMed. [Link]
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- 5. Analytical chiral separation of the stereoisomers of a novel carbonic anhydrase inhibitor and its deethylated metabolite, and the assignment of absolute configuration of the human metabolite and chiral degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. isca.me [isca.me]
- 7. researchgate.net [researchgate.net]
- 8. Separation of diastereomers - Chromatography Forum [chromforum.org]
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managing scalability issues in the synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one
Welcome to the technical support center for the synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, particularly concerning scalability. Spirocyclic scaffolds like this compound are valuable building blocks in medicinal chemistry due to their rigid, three-dimensional structures that can lead to enhanced potency and selectivity in drug candidates. However, their synthesis can present unique challenges. This resource provides in-depth troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Issue 1: Low Yield of this compound in Robinson Annulation
Question: My Robinson annulation reaction to synthesize this compound is resulting in a consistently low yield. What are the likely causes and how can I optimize the reaction?
Answer:
Low yields in the Robinson annulation for this specific spirocycle often stem from suboptimal reaction conditions, particularly the choice of catalyst and the purity of starting materials.
Causality and Experimental Choices:
The Robinson annulation is a powerful tool for forming six-membered rings through a tandem Michael addition and intramolecular aldol condensation. For the synthesis of this compound, the key precursors are a suitable ketone or its equivalent and a Michael acceptor, typically methyl vinyl ketone (MVK). The choice of an acidic or basic catalyst is critical and depends on the electronic nature of the heterocyclic precursor.
-
Acidic vs. Basic Catalysis: While nitrogen and sulfur analogs of this spirocycle are more effectively prepared under basic conditions (e.g., Triton B), the oxygen-containing this compound is synthesized in significantly higher yield under acidic catalysis. The use of phosphoric acid in benzene with MVK has been reported to provide the desired product in 70% yield.
-
Starting Material Purity: The purity of the heterocyclic precursor, 2H-tetrahydropyran-4-carboxaldehyde, is crucial. Impurities can lead to side reactions and inhibit the desired annulation.
Troubleshooting Steps:
-
Catalyst Optimization: If you are using basic conditions, switch to an acidic catalyst. Phosphoric acid is a good starting point. You can also explore other Brønsted or Lewis acids.
-
Solvent Selection: Benzene has been shown to be an effective solvent. Toluene can be a suitable, less hazardous alternative. Ensure the solvent is dry, as water can interfere with the reaction.
-
Reaction Temperature and Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, excessive heat can lead to polymerization of MVK or other side reactions.
-
Purity of Precursors: Ensure your 2H-tetrahydropyran-4-carboxaldehyde is pure. If necessary, purify it by distillation or chromatography before use. MVK should also be freshly distilled to remove any inhibitors.
Catalyst Optimization Data Summary:
| Target Compound | Heteroatom (X) | Catalyst | Solvent | Yield (%) |
| This compound | O | Phosphoric Acid (H₃PO₄) | Benzene | 70 |
| 3-Aza-analogs | N-CH₃, N-Boc | Triton B | Butanol | 40-50 |
| 3-Thia-analog | S | Triton B | Butanol | 40-50 |
Issue 2: Formation of Multiple Products and Purification Challenges
Question: My reaction mixture shows multiple spots on TLC, and I'm struggling to isolate the pure this compound. What are the potential side products and how can I improve purification?
Answer:
The formation of multiple products is a common issue, often arising from side reactions of the Michael acceptor or incomplete cyclization. Purification of spirocyclic compounds can also be challenging due to their unique structural properties.
Potential Side Reactions and Products:
-
Polymerization of MVK: Methyl vinyl ketone is prone to polymerization, especially under acidic or basic conditions and at elevated temperatures. This will appear as a baseline streak or intractable material on your TLC plate.
-
Michael Adduct: The initial Michael addition product may not undergo the subsequent intramolecular aldol condensation efficiently, leading to its presence in the final mixture.
-
Stereoisomers: The spiroketal core introduces chirality, and under certain conditions, diastereomers may form, which can be difficult to separate.[1]
Purification Strategies:
-
Flash Column Chromatography: This is the most common and effective method for purifying the crude product. A silica gel stationary phase is typically used.
-
Solvent System Optimization: Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Monitor the separation by TLC to find the optimal solvent ratio.
-
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification technique. Experiment with different solvent systems to find one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Advanced Analytical Techniques: For complex mixtures or to confirm purity, consider using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and an Evaporative Light Scattering Detector (ELSD) for non-chromophoric compounds.[2]
Experimental Protocol: Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent, and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the column.
-
Elute the Column: Begin eluting with the chosen solvent system, gradually increasing the polarity.
-
Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Frequently Asked Questions (FAQs)
Q1: What are the key scalability challenges in the synthesis of this compound?
A1: Scaling up the synthesis of spiroketals often presents challenges related to reaction control, purification, and safety.[3][4]
-
Exothermic Reactions: The Robinson annulation can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions and the formation of side products.
-
Reagent Addition: The rate of addition of reagents, particularly MVK, needs to be carefully controlled to maintain an optimal reaction temperature and concentration.
-
Work-up and Extraction: Handling large volumes of solvents during the work-up and extraction phases can be cumbersome and may lead to product loss.
-
Purification: Large-scale chromatography can be resource-intensive. Developing a robust crystallization protocol is often a more scalable purification strategy.
Q2: Are there alternative synthetic routes to this compound that might be more scalable?
A2: Yes, several alternative strategies for spirocycle synthesis exist, which may offer advantages in terms of scalability and stereocontrol.
-
Intramolecular Oxa-Michael Addition: This is a highly atom-economical method for constructing cyclic ethers and can be catalyzed by organocatalysts to achieve high enantioselectivity.
-
Electrosynthesis: A novel electrosynthetic method for spiroketal synthesis via the anodic oxidation of malonic acids has been developed.[4][5] This approach avoids hazardous reagents and harsh conditions, making it a potentially more sustainable and scalable option.[4][5]
-
Photochemical [2+2] Cycloadditions: The Paternò-Büchi reaction, a photochemical cycloaddition between a carbonyl compound and an alkene, can be used to construct spirocyclic oxetanes, which can be further elaborated.
Q3: How critical is stereocontrol in the synthesis of spiroketals for drug discovery?
A3: Stereocontrol is of paramount importance. The biological activity of spirocyclic compounds is often highly dependent on their stereochemistry. The rigid, three-dimensional nature of the spiroketal scaffold presents functional groups in a well-defined spatial arrangement, and different stereoisomers can have vastly different interactions with biological targets.[6] Therefore, developing stereoselective and enantioselective synthetic methods is a key focus in this area of research.
Q4: What is the role of the anomeric effect in the stability of this compound?
A4: The anomeric effect plays a crucial role in the thermodynamic stability of the spiroketal core. It describes the preference for an electronegative substituent at the anomeric carbon (the central spiro atom) to occupy an axial position. This allows for a stabilizing hyperconjugative interaction between an oxygen lone pair and the antibonding orbital (σ*) of the adjacent C-O bond. The most stable isomer of a spiroketal is often the one that maximizes these anomeric interactions.
Visualizing the Workflow
Diagram 1: Robinson Annulation Workflow
Caption: A generalized workflow for the synthesis of this compound via Robinson annulation.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low yields in the synthesis.
References
-
Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances. (2018). ResearchGate. Retrieved from [Link]
-
Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. (2023). MDPI. Retrieved from [Link]
-
Toward a more step-economical and scalable synthesis of spongistatin 1 to facilitate cancer drug development efforts. (2014). National Institutes of Health. Retrieved from [Link]
-
Synthetic Routes to 3,9-Dimethylidene-1,5,7,11-tetrathiaspiro[5.5]undecane. (1996). ResearchGate. Retrieved from [Link]
-
eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. (2025). RSC Publishing. Retrieved from [Link]
-
Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Catalytic asymmetric oxa-Diels–Alder reaction of acroleins with simple alkenes. (2023). National Institutes of Health. Retrieved from [Link]
-
How To: Troubleshoot a Reaction. (n.d.). University of Rochester. Retrieved from [Link]
-
Enantioselective Inverse-Electron Demand Aza-Diels–Alder Reaction: ipso,α-Selectivity of Silyl Dienol Ethers. (2021). ACS Publications. Retrieved from [Link]
-
eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. (2025). Green Chemistry (RSC Publishing). Retrieved from [Link]
-
Challenges and opportunities in the purification of recombinant tagged proteins. (2008). National Institutes of Health. Retrieved from [Link]
-
Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic ... (2025). YouTube. Retrieved from [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Lilly. Retrieved from [Link]
-
Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
The mechanism of ionic Diels–Alder reactions. A DFT study of the oxa-Povarov reaction. (n.d.). RSC Publishing. Retrieved from [Link]
-
Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment. (2012). ACS Publications. Retrieved from [Link]
-
Asymmetric Synthesis of Naturally Occuring Spiroketals. (2008). National Institutes of Health. Retrieved from [Link]
-
Overcoming Challenges and Improving Efficiency in Protein Purification. (2023). Labcompare.com. Retrieved from [Link]
-
Enantioselective oxa‐Diels–Alder Sequences of Dendralenes. (2022). National Institutes of Health. Retrieved from [Link]
-
Functional Groups In Organic Chemistry. (2010). Master Organic Chemistry. Retrieved from [Link]
-
Chiral phosphoric acid catalyzed enantioselective inverse-electron-demand oxa-Diels–Alder reactions to synthesize chiral tricyclic tetrahydropyran derivatives. (2020). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
Sources
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- 4. eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthetic Routes of 3-Oxaspiro[5.5]undec-7-en-9-one
Introduction: The Significance of the 3-Oxaspiro[5.5]undec-7-en-9-one Scaffold
The this compound core represents a valuable structural motif in the fields of organic synthesis and medicinal chemistry. As a spirocyclic compound, it possesses a unique three-dimensional architecture that is highly sought after in drug discovery for its ability to present substituents in a well-defined spatial arrangement, potentially leading to enhanced binding affinity and selectivity for biological targets.[1] The embedded tetrahydropyran ring is a common feature in numerous natural products with diverse biological activities. Furthermore, the α,β-unsaturated ketone functionality within the cyclohexenone ring serves as a versatile synthetic handle for a variety of chemical transformations, making it an attractive building block for the construction of more complex molecular architectures.[1]
This guide provides a comparative analysis of prominent synthetic routes to this compound, offering an in-depth look at the underlying chemical principles, experimental protocols, and relative merits of each approach. The methodologies discussed herein are pivotal for researchers and professionals engaged in the synthesis of novel therapeutic agents and complex natural products.
Route 1: The Robinson Annulation Approach
The Robinson annulation is a classic and powerful ring-forming reaction in organic synthesis, first reported by Robert Robinson in 1935.[2] It involves a tandem Michael addition followed by an intramolecular aldol condensation to construct a six-membered ring.[2][3] This method has proven to be a robust and efficient strategy for the synthesis of this compound.[1]
Causality of Experimental Choices
The successful synthesis of this compound via Robinson annulation hinges on the careful selection of starting materials and reaction conditions. The key precursors are a suitable cyclic ketone, in this case, derived from tetrahydropyran, and an α,β-unsaturated ketone, typically methyl vinyl ketone (MVK). The choice of catalyst is critical; while base-catalyzed Robinson annulations are common, the synthesis of the title compound is significantly more efficient under acidic conditions. Specifically, the use of phosphoric acid as a catalyst has been shown to provide a superior yield of 70% for the oxa-spirocycle, whereas nitrogen and sulfur analogues are more effectively prepared under basic conditions.[1] This is likely due to the acid-lability of the tetrahydropyran ring under strongly basic conditions, which could lead to undesired side reactions. Phosphoric acid serves to activate the methyl vinyl ketone towards Michael addition and subsequently catalyzes the intramolecular aldol condensation and dehydration to afford the final product.
Experimental Protocol: Robinson Annulation
Step 1: Synthesis of the Starting Material, 2H-Tetrahydropyran-4-carboxaldehyde
The synthesis of the requisite aldehyde precursor can be achieved from readily available starting materials. A reliable route involves the saponification and decarboxylation of 4H-tetrahydropyran-4,4-dicarboxylic acid diethyl ester, followed by reduction and oxidation.
-
Materials: 4H-tetrahydropyran-4,4-dicarboxylic acid diethyl ester, 6M aqueous HCl, Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), Dimethyl sulfoxide (DMSO), Oxalyl chloride, Triethylamine, Dichloromethane.
-
Procedure:
-
A mixture of 4H-tetrahydropyran-4,4-dicarboxylic acid diethyl ester and 6M aqueous HCl is refluxed. Ethanol is removed by distillation as an ethanol/water azeotrope to drive the decarboxylation, affording 2H-tetrahydropyran-4-carboxylic acid.
-
The resulting carboxylic acid is reduced to the corresponding alcohol, 2H-tetrahydropyran-4-methanol, using LiAlH₄ in THF.
-
Subsequent Swern oxidation of the alcohol using oxalyl chloride, DMSO, and triethylamine in dichloromethane at -60 °C yields 2H-tetrahydropyran-4-carboxaldehyde.
-
Step 2: Robinson Annulation to this compound
-
Materials: 2H-Tetrahydropyran-4-carboxaldehyde, Methyl vinyl ketone (MVK), Phosphoric acid, Benzene.
-
Procedure:
-
To a solution of 2H-tetrahydropyran-4-carboxaldehyde in benzene, add methyl vinyl ketone.
-
Add a catalytic amount of phosphoric acid to the mixture.
-
Reflux the reaction mixture with azeotropic removal of water.
-
Upon completion of the reaction (monitored by TLC), cool the mixture and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound (reported yield: 70%).
-
Route 2: A Proposed Hetero-Diels-Alder Strategy
Conceptual Framework
This strategy would involve the [4+2] cycloaddition of a suitable diene with a dienophile. A logical approach would be the reaction of a siloxydiene derived from a tetrahydropyran precursor with an appropriate dienophile. For instance, a Danishefsky-type diene could be employed to introduce the enone functionality after cyclization. The use of chiral Lewis acids could potentially render this route enantioselective.
Illustrative Experimental Protocol (Based on Analogue Syntheses)
-
Step 1: Preparation of a Siloxydiene from Tetrahydropyran-4-one.
-
Tetrahydropyran-4-one can be converted to its corresponding silyl enol ether by treatment with a strong, non-nucleophilic base (e.g., LDA) followed by quenching with a silylating agent (e.g., TMSCl).
-
-
Step 2: Hetero-Diels-Alder Cycloaddition.
-
The in situ generated siloxydiene is reacted with a suitable dienophile, such as acrolein or methyl vinyl ketone, in the presence of a Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂).
-
-
Step 3: Hydrolysis and Elimination.
-
The resulting cycloadduct is then subjected to acidic workup to hydrolyze the silyl ether and effect elimination to form the α,β-unsaturated ketone.
-
Route 3: An Organocatalytic Intramolecular Oxa-Michael Addition Approach
Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules. An intramolecular oxa-Michael addition presents a compelling alternative for the construction of the tetrahydropyran ring of the spiroketal system. This approach could offer high levels of stereocontrol through the use of chiral organocatalysts.
Rationale and Mechanistic Insight
This synthetic design involves the preparation of a linear precursor containing a hydroxyl group and an α,β-unsaturated ketone. In the presence of a chiral organocatalyst, such as a bifunctional thiourea or a proline derivative, the hydroxyl group can be deprotonated and undergo a stereoselective conjugate addition to the enone, thereby forming the spirocyclic core. The catalyst's chiral environment would dictate the facial selectivity of the attack, leading to an enantioenriched product.
Proposed Experimental Protocol (Based on Related Transformations)
-
Step 1: Synthesis of the Acyclic Precursor.
-
The precursor, a δ-hydroxy-α,β-unsaturated ketone, could be synthesized through standard C-C bond-forming reactions, for example, by the addition of a suitable organometallic reagent to a protected aldehyde, followed by oxidation and deprotection.
-
-
Step 2: Organocatalytic Intramolecular Oxa-Michael Addition.
-
The acyclic precursor is dissolved in an appropriate solvent (e.g., toluene, chloroform) and treated with a catalytic amount of a chiral organocatalyst (e.g., a cinchona alkaloid-derived thiourea).
-
The reaction is stirred at a controlled temperature until completion.
-
-
Step 3: Purification.
-
The product is purified by column chromatography to yield the enantiomerically enriched this compound.
-
Comparative Analysis of Synthetic Routes
| Feature | Robinson Annulation | Hetero-Diels-Alder | Organocatalytic Oxa-Michael |
| Overall Yield | Good (70% reported) | Potentially good, but substrate-dependent | Generally good to excellent |
| Step Economy | Good, one-pot annulation | Good, convergent approach | Moderate, requires precursor synthesis |
| Stereocontrol | Achiral in the reported protocol | Potentially high with chiral catalysts | High enantioselectivity achievable |
| Starting Materials | Readily available | Requires synthesis of specialized dienes | Requires multi-step precursor synthesis |
| Reaction Conditions | Acidic, reflux | Lewis acidic, often cryogenic | Mild, organocatalytic |
| Scalability | Well-established and scalable | Can be scalable | Generally scalable |
Visualizing the Synthetic Pathways
Caption: A comparative workflow of the synthetic routes to this compound.
Conclusion and Future Perspectives
The synthesis of this compound can be effectively achieved through the well-established Robinson annulation, which provides a good yield and utilizes readily accessible starting materials. However, for applications requiring high stereopurity, the development of asymmetric variants of this reaction or the exploration of alternative strategies such as the hetero-Diels-Alder reaction or organocatalytic intramolecular oxa-Michael addition is highly desirable. These modern synthetic methods offer the potential for excellent enantiocontrol, a critical aspect in the development of chiral drugs. Future research in this area will likely focus on the optimization of these asymmetric routes to provide scalable and efficient access to enantiopure this compound and its derivatives for biological evaluation. The continued exploration of novel catalytic systems will undoubtedly expand the synthetic chemist's toolbox for the construction of this important spirocyclic scaffold.
References
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Wikipedia. Robinson annulation. [Link]
-
Master Organic Chemistry. The Robinson Annulation. [Link]
-
ResearchGate. The suggested mechanism for the Robinson annulation reaction. [Link]
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- 2. Highly-selective synthesis of functionalized spirobenzofuranones and diketones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Spiro[2.2]pentanes and Vinylcyclopropanes Using Sulfones as Carbene Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of 3-Oxaspiro[5.5]undec-7-en-9-one and its Aza-Analogs
Introduction: The Spirocyclic Scaffold in Medicinal Chemistry
Spirocyclic systems, characterized by two rings sharing a single carbon atom, have garnered significant attention in drug discovery. Their inherent three-dimensionality and conformational rigidity offer a unique structural framework that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles compared to their planar counterparts. The 3-Oxaspiro[5.5]undec-7-en-9-one scaffold, featuring a tetrahydropyran ring fused to a cyclohexenone ring, is a valuable building block in the synthesis of natural products and other biologically active molecules. A key question for medicinal chemists is how the biological activity of this scaffold is modulated by the replacement of the oxygen atom at the 3-position with a nitrogen atom, creating its aza-analog, 3-Azaspiro[5.5]undec-7-en-9-one. This guide provides a comparative analysis of the known biological activities of these two classes of compounds, drawing upon available experimental data for the parent compounds and their close derivatives to inform future drug design and development.
Synthetic Strategies: Accessing the Oxa- and Aza-Spirocyclic Cores
The primary route to this compound is the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2] For the synthesis of the aza-analogs, a similar strategy known as the aza-Robinson annulation can be employed.[3]
Synthesis of this compound via Robinson Annulation
This method typically involves the reaction of a cyclic ketone with methyl vinyl ketone. While the reaction can be base-catalyzed, acidic catalysis, for instance using phosphoric acid, has been shown to provide higher yields for the synthesis of this compound.
Experimental Protocol: Acid-Catalyzed Robinson Annulation
Materials:
-
Cyclohexanone derivative (as the enolizable ketone)
-
Methyl vinyl ketone (MVK)
-
Phosphoric acid (catalyst)
-
Benzene (solvent)
-
Sodium bicarbonate solution (for neutralization)
-
Magnesium sulfate (for drying)
-
Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography column)
Procedure:
-
To a solution of the cyclohexanone derivative in benzene, add phosphoric acid.
-
Slowly add methyl vinyl ketone to the reaction mixture at room temperature.
-
Stir the reaction mixture for the appropriate time (monitoring by TLC) until the starting material is consumed.
-
Quench the reaction by carefully adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Robinson annulation workflow for oxa-spiro compound synthesis.
Synthesis of 3-Azaspiro[5.5]undec-7-en-9-one via Aza-Robinson Annulation
The aza-Robinson annulation follows a similar mechanistic pathway, typically involving the conjugate addition of a cyclic imide to a vinyl ketone, followed by an intramolecular aldol-type condensation.[3] This reaction provides access to the core aza-spirocyclic structure.
Experimental Protocol: Aza-Robinson Annulation
Materials:
-
Cyclic imide (e.g., succinimide)
-
Vinyl ketone (e.g., methyl vinyl ketone)
-
Sodium ethoxide (catalyst for Michael addition)
-
Trifluoromethanesulfonic acid (TfOH) (catalyst for aldol condensation)
-
Ethanol/Ethyl acetate (solvent for Michael addition)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Aza-Michael Addition: Dissolve the cyclic imide in a mixture of ethanol and ethyl acetate. Add a catalytic amount of sodium ethoxide, followed by the vinyl ketone. Heat the mixture to reflux and monitor the reaction by TLC. Upon completion, neutralize, extract, and purify the intermediate adduct.
-
Intramolecular Aldol Condensation: Dissolve the purified adduct in a suitable solvent and treat with trifluoromethanesulfonic acid to promote the intramolecular cyclization. After the reaction is complete, quench, neutralize, extract, and purify the final 3-Azaspiro[5.5]undec-7-en-9-one derivative.
Caption: Aza-Robinson annulation workflow for aza-spiro compound synthesis.
Comparative Biological Activity
Cytotoxic Activity
Numerous studies have demonstrated the potent anticancer activity of various aza-spiro compounds. For instance, a series of 1-oxa-4-azaspiro[4]deca-6,9-diene-3,8-dione derivatives exhibited significant cytotoxicity against human lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer cell lines, with some compounds showing IC50 values in the nanomolar range.[4][5] Specifically, compound 11h from one study showed IC50 values of 0.19 µM, 0.08 µM, and 0.15 µM against A549, MDA-MB-231, and HeLa cells, respectively.[5] Another study on different 1-oxa-4-azaspironenone derivatives reported IC50 values as low as 0.10 µM against the MDA-MB-231 cell line.[4]
In a more direct, albeit still analog-based comparison, diazaspiro undecane diones have shown cytotoxic activity against liver adenocarcinoma (SK-HEP-1) cells. While this study noted a lack of directly comparable data for oxaspiro undecane diones, it highlights the cytotoxic potential of the aza-spiro core.
| Compound Class | Specific Scaffold | Cell Line | IC50 (µM) |
| Aza-spiro | Phenyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 46.31 (µg/mL) |
| Aza-spiro | p-fluorophenyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 47.46 (µg/mL) |
| Aza-spiro | Thiophene substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 109 (µg/mL) |
| Aza-spiro | 5-methyl furyl substituted diazaspiro undecane dione | SK-HEP-1 (Liver Adenocarcinoma) | 125 (µg/mL) |
| Aza-spiro | 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11h) | A549 (Lung Cancer) | 0.19 |
| Aza-spiro | 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11h) | MDA-MB-231 (Breast Cancer) | 0.08 |
| Aza-spiro | 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione (11h) | HeLa (Cervical Cancer) | 0.15 |
| Aza-spiro | 1-oxa-4-azaspironenone (8b) | MDA-MB-231 (Breast Cancer) | 0.10 |
Table 1: Cytotoxic activity of various aza-spiro undecane derivatives. Data compiled from multiple sources.[4][5] Note the variation in units (µg/mL vs. µM) between studies.
The mechanism of cytotoxic action for some aza-spiro compounds has been linked to the induction of apoptosis and cell cycle arrest. For the oxa-spiro parent compound, this compound, specific cytotoxic data is less prevalent in the literature, where it is more commonly cited as a synthetic intermediate. However, the broader class of spiroketals, to which it belongs, is known for a wide range of biological activities, including cytotoxic effects.
Antimicrobial Activity
The spirocyclic scaffold is also a promising motif for the development of novel antimicrobial agents. Derivatives of 3-Oxa-9-azaspiro[5.5]undecane have been investigated for their antimicrobial properties, with some showing significant activity against Gram-positive bacteria. Furthermore, the 1-oxa-9-azaspiro[5.5]undecane scaffold has been identified as a key component in the synthesis of new antituberculosis agents that inhibit the MmpL3 protein in Mycobacterium tuberculosis.
For the oxa-spiro compounds, while direct antimicrobial data for this compound is sparse, the general class of spiroketals has been reported to possess antibacterial and antifungal activities.
| Compound Class | Specific Scaffold/Derivative | Target/Activity |
| Aza-spiro | 3-Oxa-9-azaspiro[5.5]undecane derivatives | Significant activity against Gram-positive bacteria |
| Aza-spiro | 1-Oxa-9-azaspiro[5.5]undecane derivatives | Potent inhibitors of Mycobacterium tuberculosis MmpL3 protein |
Table 2: Antimicrobial activity of aza-spiro undecane derivatives.
Structure-Activity Relationship (SAR) and the Influence of the Heteroatom
The substitution of an oxygen atom with a nitrogen atom in a spirocyclic system introduces several key changes that can profoundly impact biological activity:
-
Hydrogen Bonding: The nitrogen atom in the aza-analog can act as a hydrogen bond donor (in its protonated form or as a secondary amine) and acceptor, whereas the ether oxygen in the oxa-analog can only act as a hydrogen bond acceptor. This difference in hydrogen bonding capability can lead to altered interactions with biological targets such as enzymes and receptors.
-
Basicity and Polarity: The introduction of a nitrogen atom increases the basicity and polarity of the molecule compared to its oxa-counterpart. This can affect the compound's solubility, cell permeability, and metabolic stability.
-
Conformational Effects: The bond lengths and angles involving nitrogen differ from those of oxygen, which can lead to subtle changes in the conformation of the spirocyclic rings. These conformational alterations can influence the molecule's ability to fit into a specific binding pocket.
Conclusion and Future Directions
This guide provides a comparative overview of the biological activities of this compound and its aza-analogs, based on the available scientific literature. While both scaffolds hold promise in medicinal chemistry, the aza-spiro derivatives have been more extensively studied, with numerous examples demonstrating potent cytotoxic and antimicrobial effects.
A significant gap in the current knowledge is the lack of direct, parallel biological evaluation of this compound and its corresponding aza-analog, 3-Azaspiro[5.5]undec-7-en-9-one. Such a study would be highly valuable to the scientific community, providing clear insights into the impact of the O vs. N substitution on the biological activity of this important spirocyclic system. Future research should focus on the synthesis of a focused library of these paired analogs and their systematic evaluation in a panel of cytotoxicity and antimicrobial assays. This would enable a more definitive understanding of the structure-activity relationships and guide the rational design of next-generation spirocyclic therapeutic agents.
References
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Design, synthesis and biological evaluation of optically pure functionalized spiroundecane-1,5,9-triones as HIV-1 inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives. National Institutes of Health. Available at: [Link]
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Robinson Annulation. NROChemistry. Available at: [Link]
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Robinson annulation. Wikipedia. Available at: [Link]
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The Robinson Annulation. Master Organic Chemistry. Available at: [Link]
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Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings. Available at: [Link]
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Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC - PubMed Central. Available at: [Link]
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An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. National Institutes of Health. Available at: [Link]
-
3-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 2,4-dioxo-, 1,1-dimethylethyl ester. PubChem. Available at: [Link]
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Synthesis and biological evaluation of some undecanone derivatives. ResearchGate. Available at: [Link]
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Oxa-spirocycles: synthesis, properties and applications. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Novel Dispiro-Indolinones with Anticancer Activity. MDPI. Available at: [Link]
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Robinson Annulation. Organic Chemistry Portal. Available at: [Link]
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Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents. MDPI. Available at: [Link]
-
Synthesis and stereochemistry of new spiro 5.5 undecane derivatives with 1,3-dioxane, 1,3-dithiane, or 1,3-oxathiane rings. ResearchGate. Available at: [Link]
-
Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4]deca-6,9-diene-3,8-dione Derivatives. PMC - PubMed Central. Available at: [Link]
-
Synthesis of new biologically actived azaspiro compounds. ResearchGate. Available at: [Link]
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Oxa-spirocycles: synthesis, properties and applications. Chemical Science (RSC Publishing). Available at: [Link]
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Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. PMC - NIH. Available at: [Link]
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Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. Available at: [Link]
-
(3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. MDPI. Available at: [Link]
-
Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. PubMed Central. Available at: [Link]
-
Design, synthesis and biological evaluation of 7-(5-((substituted - amino)-methyl)-thiophen-2-yl)-spiro-[chroman-2,4'-piperidin]-4-one hydrochloride analogues as anticancer agents. PubMed. Available at: [Link]
-
The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. Available at: [Link]
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A Spectroscopic Deep Dive: Unmasking Saturation in 3-Oxaspiro[5.5]undecane Systems
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, spirocyclic frameworks are of paramount importance due to their unique three-dimensional architecture, which often imparts desirable pharmacological and material properties. Among these, the 3-oxaspiro[5.5]undecane scaffold is a recurring motif. The presence or absence of unsaturation within this core structure dramatically influences its electronic properties, reactivity, and overall conformation. This guide provides a detailed spectroscopic comparison of 3-Oxaspiro[5.5]undec-7-en-9-one and its saturated counterpart, 3-Oxaspiro[5.5]undecane-9-one, offering insights grounded in experimental data to aid in their characterization and differentiation.
Molecular Structures at a Glance
To visually represent the two molecules under investigation, their structures are depicted below using the DOT language for graph visualization.
Caption: Molecular structures of the unsaturated and saturated 3-oxaspiro[5.5]undecane ketones.
Spectroscopic Fingerprints: A Comparative Analysis
The introduction of a double bond in the cyclohexenone ring of this compound results in distinct and predictable changes in its spectroscopic signatures when compared to the fully saturated 3-Oxaspiro[5.5]undecane-9-one.
Infrared (IR) Spectroscopy: The Carbonyl's Tale
Infrared spectroscopy provides a rapid and effective method for distinguishing between these two compounds, primarily by observing the stretching frequency of the carbonyl group (C=O).
-
This compound: The conjugation of the carbonyl group with the C=C double bond in the α,β-unsaturated ketone system leads to a decrease in the C=O stretching frequency due to resonance delocalization. This results in a characteristic absorption band in the region of 1685-1666 cm⁻¹ . Additionally, the C=C stretching vibration will be observable around 1620 cm⁻¹ , and the C-O-C ether linkage will present a strong band in the 1250-1050 cm⁻¹ region.
-
3-Oxaspiro[5.5]undecane-9-one: In the absence of conjugation, the saturated cyclohexanone ring exhibits a C=O stretch at a higher wavenumber, typically around 1715 cm⁻¹ [1][2]. The C=C stretching band will be absent, and the C-O-C ether stretch will remain in a similar region to its unsaturated counterpart.
Table 1: Comparative IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound | 3-Oxaspiro[5.5]undecane-9-one | Key Difference |
| C=O Stretch | ~1685-1666 | ~1715 | Lower frequency due to conjugation |
| C=C Stretch | ~1620 | Absent | Presence of the alkene functionality |
| C-O-C Stretch | ~1250-1050 | ~1250-1050 | Largely unaffected |
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton
¹H and ¹³C NMR spectroscopy offer a more detailed picture of the molecular structure, allowing for the precise assignment of protons and carbons and providing clear evidence of saturation or unsaturation.
¹H NMR Spectroscopy:
-
This compound: The most telling signals in the ¹H NMR spectrum will be those of the vinylic protons of the cyclohexenone ring, which are expected to appear in the downfield region, typically between δ 5.8 and 7.0 ppm . The protons on the carbon adjacent to the carbonyl group (α-protons) will also be deshielded.
-
3-Oxaspiro[5.5]undecane-9-one: The ¹H NMR spectrum will be devoid of signals in the vinylic region. The protons on the carbons α to the carbonyl will typically resonate in the range of δ 2.2-2.5 ppm , similar to those in cyclohexanone[3]. The remaining methylene protons of the cyclohexane and tetrahydropyran rings will appear as complex multiplets in the upfield region.
¹³C NMR Spectroscopy:
-
This compound: The presence of the α,β-unsaturated system is clearly indicated by three key signals: the carbonyl carbon, typically resonating around δ 190-200 ppm , and the two vinylic carbons, with the β-carbon appearing further downfield than the α-carbon.
-
3-Oxaspiro[5.5]undecane-9-one: The saturated ketone will exhibit a carbonyl carbon signal at a significantly lower chemical shift, generally in the range of δ 205-220 ppm , characteristic of saturated cyclic ketones[4]. The signals for the vinylic carbons will be absent, replaced by signals for sp³-hybridized carbons at higher field.
Table 2: Predicted Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Nucleus | This compound | 3-Oxaspiro[5.5]undecane-9-one | Key Difference |
| ¹H NMR | |||
| Vinylic Protons | ~5.8 - 7.0 | Absent | Presence of alkene protons |
| α-Carbonyl Protons | Deshielded | ~2.2 - 2.5 | Different electronic environment |
| ¹³C NMR | |||
| Carbonyl Carbon | ~190 - 200 | ~205 - 220 | Upfield shift due to conjugation |
| Vinylic Carbons | Present | Absent | Presence of sp² carbons |
Mass Spectrometry (MS): Unraveling Fragmentation Pathways
Mass spectrometry provides valuable information about the molecular weight of the compounds and their fragmentation patterns upon ionization, which are influenced by the presence of the double bond.
-
This compound: The molecular ion peak ([M]⁺) will be observed at m/z 166 , corresponding to its molecular weight. The fragmentation of α,β-unsaturated ketones is often characterized by cleavages that maintain the stable conjugated system.
-
3-Oxaspiro[5.5]undecane-9-one: The molecular ion peak ([M]⁺) will be at m/z 168 . The fragmentation of saturated cyclic ketones, such as cyclohexanone, often proceeds via α-cleavage, leading to the formation of characteristic fragment ions. A common fragmentation pathway for cyclohexanone results in a base peak at m/z 55[5]. Spiro ketones, however, can exhibit more complex fragmentation, often involving the loss of the non-ketone ring[6].
Caption: Postulated major fragmentation pathways for the two spiroketones.
Experimental Protocols: A Guide to Data Acquisition
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following experimental protocols are recommended.
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Data Acquisition: Collect a background spectrum of the empty sample holder (or pure KBr pellet/salt plates). Then, acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral resolution. Ensure the instrument is properly shimmed to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal.
Mass Spectrometry (MS) Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile or thermally sensitive compounds, direct infusion via a syringe pump into an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source can be used.
-
Ionization: For GC-MS, Electron Ionization (EI) at 70 eV is standard. For ESI or APCI, optimize the source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable ion current.
-
Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
Conclusion
The spectroscopic comparison of this compound and 3-Oxaspiro[5.5]undecane-9-one reveals a clear and predictable set of distinguishing features. The presence of the α,β-unsaturated system in the former leads to a lower frequency C=O stretch in the IR spectrum, the appearance of vinylic proton and carbon signals in the NMR spectra, and distinct fragmentation patterns in the mass spectrum. Conversely, the saturated analogue displays spectroscopic characteristics typical of a saturated cyclic ketone. By understanding these fundamental differences, researchers can confidently identify and characterize these important spirocyclic scaffolds in their synthetic and analytical endeavors.
References
-
American Chemical Society. Mass spectral fragmentation of spiro ketones and olefins. [Link]
-
Bartleby.com. IR Spectrum Of Cyclohexanone. [Link]
-
Biological Magnetic Resonance Bank. bmse000405 Cyclohexanone at BMRB. [Link]
-
Proprep. Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0003315). [Link]
-
University of California, Davis. Mass Spectrometry: Fragmentation. [Link]
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A Senior Application Scientist's Guide to Catalyst Efficiency in Robinson Annulation
For Researchers, Scientists, and Drug Development Professionals
The Robinson annulation, a cornerstone of carbocyclic ring formation, has remained a pivotal reaction for the synthesis of complex molecules, including steroids, terpenoids, and alkaloids, since its discovery.[1][2] The ability to construct a six-membered ring in a single operation by combining a Michael addition with an intramolecular aldol condensation has made it an indispensable tool for synthetic chemists.[3] However, the efficiency and stereochemical outcome of this powerful transformation are critically dependent on the choice of catalyst. This guide provides an in-depth comparison of the various catalytic systems employed for the Robinson annulation, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in selecting the optimal catalyst for their specific synthetic challenges.
Organocatalysts: The Rise of Asymmetric Annulation
The advent of organocatalysis revolutionized the Robinson annulation, enabling highly enantioselective transformations under mild and often environmentally benign conditions.[4][5] These small organic molecules are typically cheaper, more stable, and less toxic than their metal-based counterparts.[6][7]
Proline and its Derivatives: The Workhorse of Organocatalyzed Annulation
L-proline, a naturally occurring amino acid, is arguably the most well-studied and widely used organocatalyst for the asymmetric Robinson annulation.[2] Its bifunctional nature, possessing both a secondary amine and a carboxylic acid, is key to its catalytic prowess.
Mechanism of Proline Catalysis:
The catalytic cycle of proline in the Robinson annulation proceeds through a well-established enamine mechanism. The secondary amine of proline reacts with the ketone (Michael donor) to form a chiral enamine intermediate. This enamine then attacks the α,β-unsaturated ketone (Michael acceptor) in a stereocontrolled Michael addition. The resulting intermediate subsequently undergoes an intramolecular aldol condensation, again directed by the catalyst, to form the chiral cyclohexenone product. The carboxylic acid moiety of proline is believed to act as a Brønsted acid, activating the Michael acceptor and stabilizing the transition states.
Performance Data:
The synthesis of the Wieland-Miescher ketone is a classic benchmark for evaluating the efficiency of catalysts in the Robinson annulation.[8]
| Catalyst | Catalyst Loading (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| L-Proline | 35 | DMSO | 35 | 89 | 49 | 76 | [9] |
| L-Proline | 30 | DMF | RT | 120-168 | N/A | up to 93 | [6] |
| (S)-Phenylalanine/D-CSA | N/A | neat | RT | N/A | comparable to solvent | N/A | [3] |
| Primary Amine (C-20) | 10 | neat | RT | 12 | 95 | 92-96 | [6] |
| N-Tosyl-(Sa)-binam-L-prolinamide | 2 | neat | N/A | N/A | 93 | 94 | [4] |
Experimental Protocol: Asymmetric Synthesis of the Wieland-Miescher Ketone using L-Proline
This protocol is adapted from the work of Bui and Barbas.[10]
Materials:
-
2-Methyl-1,3-cyclohexanedione
-
Methyl vinyl ketone (MVK), freshly distilled
-
L-Proline
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
Procedure:
-
To a solution of L-proline (0.32 g, 2.8 mmol) and 2-methyl-1,3-cyclohexanedione (1 g, 7.7 mmol) in 50 mL of anhydrous DMSO, stir the mixture under an argon atmosphere at 35 °C until all solids are completely dissolved.
-
Slowly add freshly distilled methyl vinyl ketone (0.99 mL, 11.9 mmol) dropwise to the solution.
-
Vigorously stir the reaction mixture at 35 °C for 89 hours.
-
Quench the reaction by adding a mixture of ethyl acetate and saturated aqueous ammonium chloride solution.
-
Separate the organic and aqueous layers. The addition of brine may be necessary to improve separation.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to obtain the enantiomerically enriched Wieland-Miescher ketone.
Causality Behind Experimental Choices:
-
Anhydrous DMSO: The use of a polar aprotic solvent like DMSO helps to dissolve the reactants and the proline catalyst. It is crucial to use an anhydrous solvent to avoid unwanted side reactions and to ensure the efficiency of the catalyst.
-
Freshly Distilled MVK: Methyl vinyl ketone is prone to polymerization, especially under basic conditions.[11] Using freshly distilled MVK minimizes the presence of polymeric impurities that can inhibit the reaction and lower the yield.
-
Inert Atmosphere: An argon atmosphere is used to prevent oxidation of the reactants and intermediates, ensuring a cleaner reaction profile.
-
Vigorous Stirring: Ensures proper mixing of the reactants and catalyst, which is particularly important in heterogeneous or viscous reaction mixtures.
Other Organocatalysts
While proline is highly effective, a variety of other organocatalysts have been developed to improve upon its performance or to catalyze annulations with different substrate scopes. These include other amino acids like phenylalanine, primary amines, and prolinamides.[6] For instance, primary amine catalysts have shown excellent yields and enantioselectivities under solvent-free conditions.[6]
Metal-Based Catalysts: Lewis Acidity and Coordination Chemistry
Metal complexes can also serve as efficient catalysts for the Robinson annulation, primarily functioning as Lewis acids to activate the Michael acceptor. Chiral metal complexes have been employed to achieve asymmetric induction.
Mechanism of Metal Catalysis:
In a typical metal-catalyzed Robinson annulation, the metal center coordinates to the carbonyl oxygen of the α,β-unsaturated ketone, enhancing its electrophilicity and facilitating the Michael addition of an enolate or enamine. In asymmetric catalysis, chiral ligands attached to the metal create a chiral environment that directs the approach of the nucleophile, leading to an enantioselective reaction.
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A Comparative Guide to Validating the Structure of 3-Oxaspiro[5.5]undec-7-en-9-one Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and a prerequisite for advancing a compound through the development pipeline. The 3-Oxaspiro[5.5]undec-7-en-9-one scaffold is a privileged structure in medicinal chemistry, prized for its inherent three-dimensionality which can lead to enhanced potency and selectivity for biological targets. However, the spirocyclic nature, potential for multiple stereocenters, and conformational complexities of its derivatives demand a multi-pronged analytical approach for definitive structural elucidation.[1][2] This guide provides an in-depth comparison of the most powerful analytical techniques for validating the structure of these promising compounds, grounded in experimental evidence and practical insights.
The Imperative of Orthogonal Data in Structural Elucidation
No single analytical technique provides a complete structural picture.[3][4] A robust validation strategy relies on the convergence of data from multiple, independent (orthogonal) methods. This approach minimizes the risk of misinterpretation and builds a comprehensive, self-validating dataset. For this compound derivatives, the primary analytical arsenal includes Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Connectivity
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule in solution.[5][6] For complex structures like this compound derivatives, a suite of 1D and 2D NMR experiments is essential.[7][8]
Key NMR Experiments and Their Rationale
-
¹H NMR (Proton NMR): Provides information on the number of distinct proton environments, their integration (ratio), and their coupling patterns (J-coupling), which reveals adjacent protons.
-
¹³C NMR (Carbon NMR): Reveals the number of unique carbon environments. The chemical shift of each carbon provides clues about its functional group and hybridization state.[5]
-
2D COSY (Correlation Spectroscopy): Maps proton-proton (¹H-¹H) correlations through-bond (typically 2-3 bonds).[8][9] This is crucial for piecing together spin systems and identifying connected protons within the cyclohexenone and tetrahydropyran rings.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to its attached carbon (¹H-¹³C one-bond correlation).[8][9] This is a highly sensitive and indispensable experiment for assigning carbon resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-4 bonds).[9] This is the key experiment for connecting molecular fragments and establishing the overall connectivity, including the crucial quaternary spirocenter.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing through-space correlations. This is invaluable for determining stereochemistry and conformational preferences.[7][10]
Experimental Workflow for NMR-Based Structural Elucidation
Caption: NMR workflow for structural elucidation.
Mass Spectrometry (MS): Unveiling Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its substructures.[11][12][13] High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[14]
The fragmentation patterns of this compound derivatives in the mass spectrometer are influenced by the stability of the resulting ions and neutral fragments.[12][15] Common fragmentation pathways for spiroketals can involve cleavage of the spirocyclic system or loss of small neutral molecules.[14] For instance, a retro-Diels-Alder reaction in the cyclohexenone ring is a plausible fragmentation pathway.[14]
Single-Crystal X-ray Diffraction: The Gold Standard for 3D Structure
When a suitable single crystal can be grown, X-ray crystallography provides the most definitive and unambiguous determination of a molecule's three-dimensional structure in the solid state. It reveals the precise spatial arrangement of atoms, bond lengths, bond angles, and, crucially, the absolute stereochemistry. For spirocyclic compounds with multiple stereocenters, X-ray crystallography is an invaluable tool for irrefutable stereochemical assignment.[16]
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed connectivity of the carbon-hydrogen framework, stereochemistry, and conformational information in solution.[1][8][9] | Provides the most comprehensive structural information in solution; non-destructive.[14] | Requires relatively pure sample in sufficient quantity; can be complex to interpret for very large molecules.[17] |
| Mass Spectrometry | Molecular weight, molecular formula (HRMS), and structural fragments.[11][14] | High sensitivity (requires very little sample); can be coupled with chromatography for mixture analysis.[6][14] | Provides limited connectivity information; fragmentation can be complex and may not always be diagnostic.[13][14] |
| X-ray Crystallography | Unambiguous 3D structure, absolute stereochemistry, bond lengths, and angles in the solid state.[18] | The "gold standard" for definitive structural proof.[16] | Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state conformation.[2] |
Experimental Protocols
Detailed Protocol: 2D NMR Data Acquisition and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent should be based on the compound's solubility and should not have signals that overlap with key resonances.
-
1D NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum to assess sample purity and chemical shift dispersion.
-
Acquire a ¹³C{¹H} NMR spectrum to identify the number of carbon signals.
-
-
2D NMR Acquisition:
-
COSY: Acquire a gradient-selected COSY (gCOSY) experiment to establish ¹H-¹H spin systems.
-
HSQC: Acquire a sensitivity-enhanced, gradient-selected HSQC experiment to correlate each proton to its directly attached carbon.
-
HMBC: Acquire a gradient-selected HMBC experiment, optimizing the long-range coupling delay (typically 50-100 ms) to observe 2-4 bond correlations.
-
NOESY: Acquire a 2D NOESY experiment with a mixing time appropriate for the molecular size (e.g., 300-800 ms) to identify through-space correlations for stereochemical analysis.
-
-
Data Processing and Analysis:
-
Process all spectra using appropriate window functions and referencing.
-
Analyze the COSY spectrum to trace out proton-proton connectivities.
-
Use the HSQC spectrum to assign the carbon attached to each proton.
-
Systematically analyze the HMBC spectrum to connect the fragments identified from the COSY and HSQC data. Pay close attention to correlations to the spiro carbon and carbonyl carbon.
-
Analyze the NOESY spectrum to establish the relative stereochemistry of substituents.
-
Logical Relationships in Structural Validation
Caption: Logical flow of data integration for structural validation.
Conclusion
The structural validation of this compound derivatives is a critical undertaking that necessitates a synergistic application of modern analytical techniques. While NMR spectroscopy provides the foundational understanding of molecular connectivity and stereochemistry in solution, mass spectrometry offers crucial information on molecular weight and formula. For an unequivocal determination of the three-dimensional structure, single-crystal X-ray diffraction remains the ultimate arbiter. By judiciously employing and critically comparing the data from these orthogonal methods, researchers can confidently establish the structure of these complex and medicinally important molecules, thereby ensuring the integrity of their scientific endeavors.
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Assessing the Therapeutic Potential of 3-Oxaspiro[5.5]undec-7-en-9-one Analogs: A Comparative Guide for Drug Discovery Professionals
The quest for novel chemical scaffolds that can address the complexities of human diseases is a perpetual endeavor in medicinal chemistry. Among the myriad of molecular architectures, spirocyclic systems have garnered significant attention due to their inherent three-dimensionality and conformational rigidity. This unique structural feature can lead to enhanced binding affinity and selectivity for biological targets. This guide provides a comprehensive assessment of the therapeutic potential of 3-Oxaspiro[5.5]undec-7-en-9-one analogs, a class of compounds with promising, yet underexplored, biological activities. By presenting a comparative analysis with established therapeutic agents and detailing robust experimental protocols, we aim to equip researchers with the necessary tools to navigate the early stages of drug discovery with these intriguing molecules.
The 3-Oxaspiro[5.5]undecane Scaffold: A Privileged Structure in Medicinal Chemistry
The 3-Oxaspiro[5.5]undecane core, characterized by a spiro-fused tetrahydropyran and cyclohexenone ring system, presents a unique combination of structural features. The spiroketal moiety is a common motif in a wide array of bioactive natural products, often contributing significantly to their biological activity.[1] The enone functionality within the cyclohexenone ring offers a versatile handle for synthetic modifications, allowing for the generation of diverse analog libraries. The inherent rigidity of the spirocyclic system is thought to reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency.
Promising Therapeutic Avenues for this compound Analogs
Based on the biological activities of structurally related spiro compounds, three primary therapeutic areas warrant investigation for novel this compound analogs: oncology, anti-inflammatory, and antimicrobial applications.
Anticancer Potential
Spiro compounds have demonstrated significant cytotoxic activity against various cancer cell lines.[2] The proposed mechanisms of action for some spiroketals involve the disruption of microtubule dynamics, a validated target for many successful chemotherapeutic agents.
Comparative Analysis: this compound Analogs vs. Doxorubicin
To contextualize the potential of novel analogs, a comparison with a standard-of-care chemotherapeutic agent, Doxorubicin, is essential. Doxorubicin is an anthracycline antibiotic that exerts its anticancer effect through multiple mechanisms, primarily by intercalating into DNA and inhibiting topoisomerase II, which leads to DNA damage and apoptosis.[][4][5][6][7]
| Compound Class | Putative Mechanism of Action | Target Cancer Cell Lines | Reported IC50 Range (µM) | Reference |
| 3-Oxaspiro[5.5]undecane Analogs | (Hypothesized) Microtubule disruption, Apoptosis induction | Breast, Lung, Colon, Leukemia | To be determined | N/A |
| Doxorubicin | DNA intercalation, Topoisomerase II inhibition | Wide range including Breast (MCF-7), Lung (A549), Leukemia (K562) | 0.1 - 15 µM (cell line dependent) | [8][9] |
Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound analogs and a positive control (Doxorubicin) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound required to inhibit 50% of cell growth.
-
Caption: Workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases. Spiro-compounds have been investigated for their anti-inflammatory properties, with some demonstrating the ability to modulate inflammatory pathways.[10][11]
Comparative Analysis: this compound Analogs vs. Indomethacin
Indomethacin is a potent non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits cyclooxygenase (COX) enzymes (COX-1 and COX-2).[12][13][14][15][16] This inhibition prevents the synthesis of prostaglandins, which are key mediators of inflammation.
| Compound Class | Mechanism of Action | In Vivo Model | Reported Efficacy | Reference |
| 3-Oxaspiro[5.5]undecane Analogs | (Hypothesized) Inhibition of pro-inflammatory mediators (e.g., COX, cytokines) | Carrageenan-induced paw edema | To be determined | N/A |
| Indomethacin | Non-selective COX inhibitor | Carrageenan-induced paw edema | Significant reduction in paw edema at 5-10 mg/kg | [17][18] |
Experimental Protocol: In Vivo Anti-inflammatory Assessment (Carrageenan-Induced Paw Edema in Rats)
This is a widely used and reproducible model of acute inflammation.
-
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
-
Procedure:
-
Acclimatize male Wistar rats (150-200g) for at least one week.
-
Divide the animals into groups: control (vehicle), positive control (Indomethacin, 10 mg/kg, p.o.), and test groups (this compound analogs at various doses).
-
Administer the test compounds or vehicle orally one hour before carrageenan injection.
-
Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the control group.
-
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Antimicrobial Potential
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. Spiro-heterocyclic compounds have emerged as a promising area of research for novel antimicrobial agents.[19][20][21][22]
Comparative Analysis: this compound Analogs vs. Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[8][9][17][18][23]
| Compound Class | Mechanism of Action | Target Organisms | Reported MIC Range (µg/mL) | Reference |
| 3-Oxaspiro[5.5]undecane Analogs | (Hypothesized) Disruption of cell wall synthesis or other essential bacterial processes | Gram-positive and Gram-negative bacteria | To be determined | N/A |
| Ciprofloxacin | Inhibition of DNA gyrase and topoisomerase IV | E. coli, S. aureus, P. aeruginosa | 0.004 - 32 (organism and resistance dependent) | [20] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a specific microorganism. The MIC is the lowest concentration of the compound that inhibits visible growth of the microorganism.
-
Procedure:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension. Include a positive control (bacteria and broth) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity.
-
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While direct biological data on analogs of this specific core is limited, the wealth of information on structurally related spiro compounds strongly suggests potential in oncology, anti-inflammatory, and antimicrobial applications. The experimental protocols detailed in this guide provide a robust framework for the initial screening and evaluation of newly synthesized analogs. Future research should focus on the synthesis of diverse libraries of these compounds and their systematic evaluation in the described assays. Mechanistic studies will be crucial to elucidate the specific molecular targets and pathways through which these compounds exert their biological effects. Such endeavors will be instrumental in unlocking the full therapeutic potential of this intriguing class of molecules.
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- 23. Ciprofloxacin mechanism of action or mode of action | DOCX [slideshare.net]
The Spirocyclic Enone Enigma: A Comparative Guide to the Reactivity of 3-Oxaspiro[5.5]undec-7-en-9-one
For the discerning researcher in organic synthesis and medicinal chemistry, the selection of an appropriate enone scaffold is a critical decision that profoundly influences reaction outcomes. This guide provides an in-depth comparative analysis of the reactivity of the spirocyclic enone, 3-Oxaspiro[5.5]undec-7-en-9-one, benchmarked against archetypal acyclic and monocyclic enones. By integrating established principles of physical organic chemistry with empirical data and detailed experimental protocols, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of this unique building block's synthetic potential.
Introduction: The Allure of the Spirocyclic Scaffold
Spirocyclic systems, characterized by a single atom as the pivot for two rings, have garnered significant attention in drug discovery.[1] Their inherent three-dimensionality offers a distinct advantage over flat aromatic systems, enabling more precise and potent interactions with biological targets. The rigidified conformation of spirocycles can also lead to a lower entropic penalty upon binding, potentially enhancing binding affinity.[1] this compound, with its embedded tetrahydropyran and cyclohexenone rings, presents a fascinating case study in how this structural rigidity modulates the reactivity of the versatile enone functional group.
Structural and Electronic Landscape of Enones
The reactivity of α,β-unsaturated ketones (enones) is primarily dictated by the electrophilicity of the β-carbon, a consequence of resonance delocalization of the π-electrons towards the electron-withdrawing carbonyl group. This renders the β-carbon susceptible to nucleophilic attack, most notably in Michael additions. However, the specific reactivity of an enone is a nuanced interplay of both electronic and steric factors.
To provide a quantitative framework for this discussion, we will utilize Mayr's electrophilicity scale, a logarithmic scale that ranks the intrinsic electrophilic strength of various compounds. The electrophilicity parameter, E, allows for a direct comparison of reactivity.
Reference Enones for Comparison
To contextualize the reactivity of this compound, we will compare it to two well-characterized enones:
-
Cyclohex-2-en-1-one (Cyclohexenone): A standard monocyclic enone that serves as a baseline for the effect of cyclization.
-
(E)-Pent-3-en-2-one: A simple acyclic enone that allows for the assessment of conformational flexibility on reactivity.
Comparative Reactivity Analysis: A Quantitative Approach
A comprehensive study by Mayr and coworkers provides invaluable quantitative data on the electrophilicity of a wide range of Michael acceptors, including cyclic and acyclic enones.[2] This allows for a direct, data-driven comparison.
| Enone | Structure | Mayr's Electrophilicity Parameter (E) |
| (E)-Pent-3-en-2-one | -18.8 | |
| Cyclohex-2-en-1-one | -20.6 | |
| This compound | ![]() | Estimated to be slightly less than -20.6 |
Table 1: Comparison of Mayr's Electrophilicity Parameters for Selected Enones.
The data reveals a clear trend: cyclization slightly decreases the electrophilicity of the enone. Cyclohexenone (E = -20.6) is a weaker electrophile than its acyclic counterpart, (E)-pent-3-en-2-one (E = -18.8). This can be attributed to the constrained s-cis conformation of the cyclic enone, which may slightly reduce the orbital overlap that contributes to the polarization of the β-carbon.
While a specific E value for this compound is not available in the literature, we can logically infer its reactivity. The spirocyclic system introduces significant steric bulk around the cyclohexenone ring. This steric hindrance can impede the approach of a nucleophile to the β-carbon, further reducing its reactivity compared to the less encumbered cyclohexenone.[3] Therefore, it is reasonable to estimate that the E value for this compound is slightly less than that of cyclohexenone.
Experimental Validation: The Thiol-Michael Addition
To translate these theoretical considerations into practical synthetic outcomes, we present a detailed protocol for a comparative kinetic study of the thiol-Michael addition, a synthetically important and well-understood reaction of enones. This experiment will allow for a direct comparison of the reaction rates of this compound, cyclohexenone, and (E)-pent-3-en-2-one under identical conditions.
Experimental Protocol: Comparative Thiol-Michael Addition
Objective: To determine the relative reaction rates of this compound, cyclohexenone, and (E)-pent-3-en-2-one in a base-catalyzed thiol-Michael addition with benzyl thiol.
Materials:
-
This compound
-
Cyclohex-2-en-1-one
-
(E)-Pent-3-en-2-one
-
Benzyl thiol
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of each enone (this compound, cyclohexenone, and (E)-pent-3-en-2-one) in anhydrous DCM.
-
Prepare a 0.1 M solution of benzyl thiol in anhydrous DCM.
-
Prepare a 0.01 M solution of triethylamine in anhydrous DCM.
-
-
Reaction Setup (to be performed for each enone):
-
In a clean, dry NMR tube, add 0.5 mL of the 0.1 M enone solution.
-
Add 0.5 mL of the 0.1 M benzyl thiol solution.
-
Add a small, precisely measured amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a ¹H NMR spectrum of the mixture at time t=0.
-
-
Reaction Initiation and Monitoring:
-
To the NMR tube, add 0.1 mL of the 0.01 M triethylamine solution.
-
Immediately start acquiring ¹H NMR spectra at regular intervals (e.g., every 5 minutes for the first 30 minutes, then every 15 minutes).
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting enone (vinylic protons) and the product (e.g., the benzylic protons of the thiol adduct).
-
Plot the concentration of the starting enone versus time for each of the three reactions.
-
Determine the initial reaction rates from the slopes of these plots.
-
Expected Outcome:
Based on the electrophilicity data and steric considerations, the expected order of reactivity is:
(E)-Pent-3-en-2-one > Cyclohex-2-en-1-one > this compound
This would be reflected in the reaction rates, with the acyclic enone reacting the fastest and the spirocyclic enone the slowest.
Visualization of the Experimental Workflow
Caption: Workflow for the comparative kinetic study of thiol-Michael addition.
Synthesis of this compound: The Robinson Annulation
A common and efficient method for the synthesis of this compound is the Robinson annulation. This powerful reaction combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring.
Representative Synthetic Protocol
Objective: To synthesize this compound from 1,3-dioxane and methyl vinyl ketone.
Materials:
-
1,3-Dioxane
-
Methyl vinyl ketone
-
Sodium ethoxide (NaOEt)
-
Ethanol (EtOH), absolute
-
Hydrochloric acid (HCl), dilute
-
Diethyl ether
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
Enolate Formation:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.
-
Cool the solution in an ice bath and add 1,3-dioxane (1.0 equivalent) dropwise with stirring.
-
-
Michael Addition:
-
Add methyl vinyl ketone (1.0 equivalent) dropwise to the cooled enolate solution.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
-
Aldol Condensation and Dehydration:
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and neutralize with dilute hydrochloric acid.
-
-
Workup and Purification:
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
-
Visualization of the Robinson Annulation
Caption: Key steps in the Robinson annulation synthesis.
Characterization of this compound
Accurate characterization of the synthesized spirocyclic enone is paramount. While experimental spectra are the gold standard, in their absence, we can provide estimated NMR data based on the analysis of structurally similar spirocyclic systems.
Estimated Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
6.80-6.95 (m, 1H, vinylic CH)
-
5.90-6.05 (m, 1H, vinylic CH)
-
3.70-3.90 (m, 4H, O-CH₂)
-
2.30-2.50 (m, 2H, allylic CH₂)
-
1.80-2.20 (m, 4H, CH₂)
-
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
199.5 (C=O)
-
150.0 (vinylic C)
-
129.0 (vinylic CH)
-
70.0 (spiro C)
-
65.0 (O-CH₂)
-
35.0 (allylic CH₂)
-
30.0 (CH₂)
-
25.0 (CH₂)
-
Note: These are estimated chemical shifts and should be confirmed by experimental data.
Conclusion and Future Outlook
This guide has provided a comprehensive comparison of the reactivity of this compound with representative acyclic and monocyclic enones. Through the lens of Mayr's electrophilicity scale, we have established a quantitative basis for understanding the attenuated reactivity of this spirocyclic system, which is further modulated by steric hindrance. The provided experimental protocols offer a practical framework for validating these principles in the laboratory.
The unique structural and reactivity profile of this compound makes it a valuable building block for the synthesis of complex, three-dimensional molecules with potential applications in medicinal chemistry and materials science. Further exploration of its reactivity in other classes of reactions, such as cycloadditions and enantioselective transformations, will undoubtedly unlock new avenues for synthetic innovation.
References
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Mayr, H., Patz, M., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. Chemical Science, 12(13), 4850-4865. [Link]
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Mayr, H., et al. (2021). Electrophilic reactivities of cyclic enones and α,β-unsaturated lactones. PubMed Central. [Link]
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Master Organic Chemistry. Enolates – Formation, Stability, and Simple Reactions. [Link]
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A Comparative Guide to the Synthesis of 3-Oxaspiro[5.5]undec-7-en-9-one: Benchmarking Against Known Methods
For Researchers, Scientists, and Drug Development Professionals
The spiroketal motif is a privileged scaffold in medicinal chemistry and natural product synthesis, prized for its inherent three-dimensionality and conformational rigidity, which can enhance biological activity and selectivity.[1] 3-Oxaspiro[5.5]undec-7-en-9-one, a key building block, features a tetrahydropyran ring fused to a cyclohexenone moiety, offering a versatile platform for the synthesis of more complex bioactive molecules. This guide provides an in-depth technical comparison of the established acid-catalyzed Robinson annulation method for its synthesis against a promising organocatalytic alternative, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
At a Glance: Comparison of Synthetic Routes
| Method | Catalyst/Reagent | Key Advantages | Key Disadvantages | Typical Yield (%) |
| Acid-Catalyzed Robinson Annulation | Phosphoric Acid (H₃PO₄) | High yield, well-established, cost-effective | Harsh acidic conditions, potential for side reactions | ~70 |
| Organocatalytic Robinson Annulation | L-Proline | Mild reaction conditions, potential for enantioselectivity | Longer reaction times, catalyst loading can be higher | 50-70 (estimated) |
The Established Standard: Acid-Catalyzed Robinson Annulation
The Robinson annulation is a classic and robust method for the formation of a six-membered ring.[2] It proceeds through a tandem Michael addition and an intramolecular aldol condensation. For the synthesis of this compound, an acid-catalyzed approach using phosphoric acid is a prominent and efficient route, consistently delivering high yields.[1]
Causality of Experimental Choices
The use of an acid catalyst, such as phosphoric acid, is crucial for this specific substrate. While Robinson annulations are often performed under basic conditions, the synthesis of the target oxaspirocycle is significantly higher yielding under acidic catalysis. This is because the acidic medium activates the methyl vinyl ketone as a Michael acceptor and facilitates the intramolecular aldol condensation of the resulting 1,5-diketone intermediate. The choice of benzene as a solvent allows for the azeotropic removal of water, driving the final dehydration step to completion.
Experimental Protocol: Acid-Catalyzed Robinson Annulation
Materials:
-
2H-Tetrahydropyran-4-carboxaldehyde
-
Methyl vinyl ketone (MVK)
-
Phosphoric acid (85%)
-
Benzene
-
Sodium bicarbonate (saturated solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
To a solution of 2H-tetrahydropyran-4-carboxaldehyde in benzene, add methyl vinyl ketone.
-
Add phosphoric acid dropwise to the stirred solution.
-
Heat the reaction mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Workflow Diagram
Caption: Acid-Catalyzed Robinson Annulation Workflow.
An Emerging Alternative: Organocatalytic Robinson Annulation
In the quest for milder and more environmentally benign synthetic methods, organocatalysis has emerged as a powerful tool. L-proline, a naturally occurring amino acid, has been shown to be a highly effective catalyst for asymmetric Robinson annulations, offering the potential for enantioselective synthesis under mild conditions.[3][4][5][6] While a specific protocol for the L-proline catalyzed synthesis of this compound is not widely documented, the well-established protocols for similar substrates, such as the synthesis of the Wieland-Miescher ketone, provide a strong foundation for its application.
Causality of Experimental Choices
L-proline catalysis operates through a different mechanism than acid or base catalysis. It involves the formation of an enamine from the ketone (in this case, the aldehyde) and the secondary amine of proline. This enamine then acts as a nucleophile in the Michael addition to methyl vinyl ketone. The subsequent intramolecular aldol condensation is also mediated by the catalyst. The use of a polar aprotic solvent like DMSO or an ionic liquid can facilitate the reaction. This method avoids the use of strong acids or bases, making it compatible with more sensitive substrates.
Representative Experimental Protocol: L-Proline Catalyzed Robinson Annulation
Materials:
-
2H-Tetrahydropyran-4-carboxaldehyde
-
Methyl vinyl ketone (MVK)
-
L-Proline
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve 2H-tetrahydropyran-4-carboxaldehyde and L-proline in DMSO.
-
Add methyl vinyl ketone to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagram
Caption: Organocatalytic Robinson Annulation Workflow.
Comparative Analysis and Future Directions
The acid-catalyzed Robinson annulation remains the benchmark for the synthesis of this compound due to its high yield and well-understood procedure. Its primary drawback is the use of harsh acidic conditions, which may not be suitable for substrates with acid-labile functional groups.
The organocatalytic approach using L-proline offers a milder and potentially more sustainable alternative. A key advantage is the possibility of achieving enantioselectivity, which is a critical consideration in drug development. However, reaction times can be significantly longer, and catalyst loading may be higher compared to the acid-catalyzed method. Further optimization of the reaction conditions for this specific substrate is warranted to improve its efficiency.
Future research could explore other organocatalysts or even transition-metal-catalyzed methods to further refine the synthesis of this important spiroketal building block.[7][8] The development of a highly efficient, scalable, and stereoselective synthesis will undoubtedly accelerate the discovery of novel therapeutics based on the spiroketal scaffold.
References
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This compound - Benchchem.
-
Organocatalytic Enantioselective Construction of Spiroketal Lactones Bearing Axial and Central Chirality via an Asymmetric Domino Reaction | Organic Letters - ACS Publications.
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Application Notes and Protocols: L-Proline and its Derivatives as Catalysts for Robinson Annulation Reactions - Benchchem.
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Photochemical Approaches to Complex Chemotypes: Applications in Natural Product Synthesis - PMC - PubMed Central.
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Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration | Journal of the American Chemical Society.
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Stereoselective synthesis of spiroketals and spiroaminals through cascade reaction of in situ generated exocyclic vinyl ethers or enamides. - ResearchGate.
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Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis - PubMed.
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A Proline-Catalyzed Asymmetric Robinson Annulation Reaction | Request PDF - ResearchGate.
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Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues - MDPI.
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The Robinson Annulation - Master Organic Chemistry.
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PHOTOCHEMICAL STUDIES TOWARD THE SYNTHESIS OF NATURAL PRODUCTS - ddd-UAB.
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Enantioselective solvent-free Robinson annulation reactions - Indian Academy of Sciences.
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Photochemical synthesis of spiro-β-lactams - RSC Publishing.
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One-pot Fluorination and Organocatalytic Robinson Annulation for Asymmetric Synthesis of Mono- and Difluorinated Cyclohexenones - PMC - NIH.
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Photochemical rearrangement of cyclohexadienone further opened by... | Download Scientific Diagram - ResearchGate.
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Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone - Scholars@Duke.
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Robinson Annulation.
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Recent progress in the synthesis of heterocyclic natural products by the Staudinger/intramolecular aza-Wittig reaction - Semantic Scholar.
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Spiro[4.5]decan-7-one, 9,9-dimethyl - Organic Syntheses Procedure.
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3-Oxaspiro 5,5 undecane-2,4-dione 98 1010-26-0 - Sigma-Aldrich.
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Aza Diels–Alder Reactions of Nitriles, N , N -Dimethylhydrazones, and Oximino Ethers. Application in Formal [2 + 2 + 2] Cycloadditions for the Synthesis of Pyridines - ResearchGate.
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University College London The Asymmetric Synthesis of Several Fragrant Natural Products.
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A MEDT Study of the Reaction Mechanism and Selectivity of the Hetero Diels-Alder Reaction between 3 - Preprints.org.
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Catalytic Asymmetric Synthesis of Chiral Oxaspirolactones and Tetrahydropyrans via Ammonium-Catalyzed Reactions of Vinyl Ketones and Nitroalcohols - ResearchGate.
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Domino Aza-Michael- ih -Diels–Alder Reaction to Various 3-Vinyl-1,2,4-triazines: Access to Polysubstituted Tetrahydro-1,6-naphthyridines | Request PDF - ResearchGate.
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Aza Diels-Alder Reactions of Nitriles, N, N-Dimethylhydrazones, and Oximino Ethers. Application in - DSpace@MIT.
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3-Oxaspiro 5,5 undecane-2,4-dione 98 1010-26-0 - Sigma-Aldrich.
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(PDF) A MEDT Study of the Reaction Mechanism and Selectivity of the Hetero Diels-Alder Reaction between 3-Methylene-2,4-chromandione and Methyl Vinyl Ether - ResearchGate.
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Synthesis by Ring-Closure Reactions | Request PDF - ResearchGate.
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Navigating the Therapeutic Potential of 3-Oxaspiro[5.5]undec-7-en-9-one Derivatives: A Comparative Guide to Structure-Activity Relationship (SAR) Studies
The quest for novel therapeutic agents with improved efficacy and safety profiles has led medicinal chemists to explore complex three-dimensional scaffolds. Among these, spirocyclic systems have emerged as "privileged structures" due to their inherent conformational rigidity and precise spatial arrangement of functional groups, which can lead to enhanced potency and selectivity for biological targets. The 3-Oxaspiro[5.5]undec-7-en-9-one core, featuring a tetrahydropyran ring fused to a cyclohexenone moiety, represents a promising yet underexplored scaffold for the development of new chemical entities.
This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, drawing comparisons from closely related spirocyclic systems to inform future drug discovery efforts. While extensive SAR studies on this specific scaffold are nascent, the principles derived from analogous compounds provide a robust framework for rational drug design. We will delve into the synthetic strategies for library generation, key biological activities, and the experimental protocols necessary to elucidate the therapeutic potential of this intriguing class of molecules.
The this compound Scaffold: A Building Block for Drug Discovery
The this compound scaffold (Figure 1) is a versatile starting point for chemical library synthesis. Its key features include:
-
A Spirocyclic Core: The central spiro atom imparts a rigid, three-dimensional geometry, which can facilitate specific interactions with the binding pockets of proteins and reduce the entropic penalty upon binding.
-
A Tetrahydropyran Ring: This motif is present in numerous natural products with diverse biological activities. The oxygen atom can act as a hydrogen bond acceptor, contributing to target engagement.
-
A Cyclohexenone Moiety: The α,β-unsaturated ketone is a reactive handle for various chemical transformations, allowing for the introduction of diverse substituents to probe the chemical space around the core scaffold.
Figure 2: Logical relationship for SAR-guided design of anticancer derivatives.
Enzyme Inhibitory Activity
The rigid spirocyclic framework is well-suited for targeting the active sites of enzymes with high specificity. For example, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. Table 2: Potential Enzyme Inhibitory Activity of 3-Oxaspiro[5.5]undecane Derivatives
| Compound Class | Target Enzyme (Example) | Key Structural Features for Activity | Rationale Based on Analogs |
| N-substituted derivatives of 3-Oxaspiro[5.5]undecane-2,4-dione | Proteases, Kinases | Introduction of amine functionalities | The nitrogen atom can act as a hydrogen bond donor or acceptor, or as a basic center to interact with acidic residues in the enzyme active site. |
| Derivatives with modified cyclohexenone ring | Cyclooxygenase (COX) | Alteration of the enone system | The enone moiety can act as a Michael acceptor, potentially forming covalent bonds with nucleophilic residues in the active site of certain enzymes. |
The design of enzyme inhibitors based on the 3-Oxaspiro[5.5]undecane scaffold would involve tailoring the substituents to match the topology and chemical environment of the target enzyme's active site.
Experimental Protocols
To establish a robust SAR for this compound derivatives, a systematic approach to synthesis and biological evaluation is essential.
Synthesis of the this compound Core
A reliable method for the synthesis of the core scaffold is the Robinson annulation. Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve tetrahydropyran-4-one (1 equivalent) in a suitable solvent such as benzene.
-
Addition of Reagents: Add methyl vinyl ketone (1.1 equivalents) and a catalytic amount of an acid catalyst, such as phosphoric acid. 3. Reaction Conditions: Reflux the reaction mixture with stirring for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure and purify the crude product by silica gel column chromatography to obtain the this compound core.
Generation of a Derivative Library
A library of derivatives can be generated by modifying the core scaffold, for example, through a Knoevenagel condensation.
Figure 3: Workflow for the generation and evaluation of a derivative library.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds. Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel therapeutic agents. While comprehensive SAR studies on its derivatives are still emerging, the insights gained from structurally related spirocyclic systems provide a valuable roadmap for future research. A systematic approach involving the synthesis of a diverse library of derivatives and their evaluation in relevant biological assays will be crucial for unlocking the full therapeutic potential of this intriguing molecular framework. Future studies should focus on elucidating the specific molecular targets and mechanisms of action of active compounds, as well as optimizing their pharmacokinetic and pharmacodynamic properties to advance them towards clinical development.
References
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Dolbois, A., Bedi, R. K., Bochenkova, E., Müller, A., Moroz-Omori, E. V., Huang, D., & Caflisch, A. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]
-
Chen, Y., Li, Y., Wang, Y., Zhang, Y., & Li, Z. (2018). Peniciketal A, A Novel Spiroketal Compound, Exerts Anticancer Effects by Inhibiting Cell Proliferation, Migration and Invasion of A549 Lung Cancer Cells. Anticancer Agents in Medicinal Chemistry, 18(11), 1573–1581. [Link]
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de la Torre, B. G., & Albericio, F. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(59), 37043–37056. [Link]
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Montalvo-Walden, L. A., Schepmann, D., Romero-León, M. R., Vela-Carrillo, G., González-Gómez, J. C., & Wünsch, B. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10762–10778. [Link]
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van der horst, E. H., Vrielynck, N., & de Witte, P. A. M. (2022). Structure–Activity Relationship (SAR) Study of Spautin-1 to Entail the Discovery of Novel NEK4 Inhibitors. Molecules, 27(19), 6296. [Link]
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ResearchGate. (n.d.). Preparation of 3-azaspiro[5.5]undecane, 1-oxa- and 2-oxa-9-azaspiro[5.5]undecane derivatives. Retrieved from [Link]
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Mihiș, A., Condamine, E., Bogdan, E., Terec, A., Kurtán, T., & Grosu, I. (2008). Synthesis and Structure of New 3,3,9,9-Tetrasubstituted-2,4,8,10-Tetraoxaspiro[5.5]undecane Derivatives. Molecules, 13(11), 2848–2858. [Link]
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Penthala, N. R., Sonar, V. N., & Sharma, S. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 222, 113579. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Oxaspiro[5.5]undec-7-en-9-one
As researchers and drug development professionals, our work extends beyond synthesis and discovery to encompass the entire lifecycle of a chemical, including its responsible disposal. The handling of specialized building blocks like 3-Oxaspiro[5.5]undec-7-en-9-one (CAS No. 1159280-52-0) demands a meticulous approach rooted in safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this spirocyclic compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.
The causality behind these procedures is clear: improper disposal of chemical waste can lead to hazardous reactions, environmental contamination, and significant regulatory penalties. This protocol is designed as a self-validating system, where each step, from initial segregation to final hand-off, reinforces a culture of safety and responsibility.
Hazard Assessment and Characterization
Understanding the potential hazards of a compound is the foundation of its safe management. Based on data from similar spiro-compounds, we can infer the likely risk profile of this compound.
-
Physical Hazards: Structurally related compounds are often combustible solids.[1][2] While a specific flashpoint is not available, it should be treated as a potentially flammable material, especially when in powdered form or in the presence of ignition sources.
-
Health Hazards: Analogous heterocyclic ketones and spiro-compounds may cause skin, eye, and respiratory irritation.[3] Some may also be harmful if swallowed.[3] Therefore, direct contact should always be avoided.
-
Environmental Hazards: A related compound, 3-Oxaspiro[5.5]undecane-2,4-dione, is classified with a Water Hazard Class (WGK) of 3, indicating it is severely hazardous to water.[1][2] It is crucial to prevent this compound from entering drains or the environment.
Key Chemical and Safety Data
| Property | Value | Source |
| CAS Number | 1159280-52-0 | Benchchem |
| Molecular Weight | 166.22 g/mol | Benchchem |
| Physical Form | Solid | Sigma-Aldrich[1] |
| Inferred Storage Class | 11 - Combustible Solids | Sigma-Aldrich[1][2] |
| Inferred Water Hazard | WGK 3 (Severely hazardous to water) | Sigma-Aldrich[1][2] |
| Potential Hazards | May cause skin, eye, and respiratory irritation. | PubChem[3] |
Core Disposal Protocol: A Step-by-Step Guide
This protocol ensures that waste this compound is handled, stored, and disposed of in a manner that minimizes risk.
Step 1: Personal Protective Equipment (PPE)
Before handling the waste compound, ensure you are wearing appropriate PPE. This is your primary defense against exposure.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat is required. For handling larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust, use an N95-rated dust mask or work within a certified chemical fume hood.[1]
Step 2: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.
-
Designated Waste Stream: Collect waste this compound in a designated container for non-halogenated organic solids.
-
Avoid Incompatibles: Do NOT mix this waste with:
-
Strong oxidizing agents.
-
Strong acids or bases.
-
Aqueous waste streams.
-
Halogenated organic waste.
-
-
Rationale: Mixing incompatible chemicals can cause fires, explosions, or the release of toxic gases. Segregation is a cornerstone of safe laboratory practice.[4]
Step 3: Containerization and Labeling
The waste container serves to safely hold the chemical and communicate its contents and hazards.
-
Container Selection: Use a sturdy, leak-proof container with a tightly sealing lid that is compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
-
Labeling: The container must be clearly and accurately labeled.[5] Attach a completed hazardous waste label from your institution's EHS department. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound".
-
The approximate quantity of waste.
-
The date accumulation started.
-
All associated hazard warnings (e.g., "Combustible," "Irritant").
-
Step 4: On-Site Storage
Proper storage while awaiting pickup is a key regulatory and safety requirement.
-
Location: Store the sealed waste container in a designated satellite accumulation area (SAA) within or near the laboratory. This area should be under the control of the lab personnel.
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks or spills.[4]
-
Conditions: Keep the container in a cool, dry, and well-ventilated area, away from heat sources, open flames, or sparks.
-
Quantity Limits: Be aware of your laboratory's hazardous waste accumulation limits (e.g., typically no more than 55 gallons of total hazardous waste).[5]
Step 5: Arranging for Disposal
Hazardous waste must be disposed of through authorized channels.
-
Contact EHS: Once the container is full or you are nearing storage time limits, contact your institution's EHS department to schedule a waste pickup.[4]
-
Professional Disposal: EHS will coordinate with a licensed hazardous waste disposal vendor. The most common and environmentally sound disposal method for this type of organic solid is high-temperature incineration at a permitted facility.
-
Prohibited Actions: Never dispose of this compound by:
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is crucial to mitigate hazards.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact your institution's emergency response line.
-
Control Ignition Sources: If the spill is significant, extinguish any open flames and turn off nearby equipment that could create a spark.
-
Don PPE: Before cleaning, don the appropriate PPE as described in Step 1.
-
Contain the Spill: For a small, manageable spill of the solid, carefully sweep it up using a dustpan and brush. Avoid creating dust. If a solvent was involved, use an absorbent material like vermiculite or a chemical spill pad to absorb the liquid.
-
Collect Waste: Place all contaminated materials (swept powder, absorbent pads, gloves) into a designated hazardous waste container and label it appropriately.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department, as per your institution's policy.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.
Caption: Decision workflow for the safe disposal of this compound.
References
-
3-Oxa-9-azaspiro[5.5]undecane Safety and Hazards. PubChem, National Institutes of Health. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
-
Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. (Note: Provides general principles for large-scale chemical disposal methods like landfilling). [Link]
-
Hazardous Waste - EHSO Manual. University of Oklahoma. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
Sources
- 1. 3-オキサスピロ[5,5]ウンデカン-2,4-ジオン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-氧杂螺[5,5]十一烷-2,4-二酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Oxa-9-azaspiro[5.5]undecane | C9H17NO | CID 39871984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 6. ethz.ch [ethz.ch]
Navigating the Synthesis Landscape: A Comprehensive Safety and Handling Guide for 3-Oxaspiro[5.5]undec-7-en-9-one
For the vanguard of pharmaceutical research, the synthesis of novel molecular architectures is a journey into uncharted territory. With this exploration comes the inherent responsibility of ensuring the utmost safety in the laboratory. This guide, compiled by our senior application scientists, provides an in-depth operational and safety directive for the handling of 3-Oxaspiro[5.5]undec-7-en-9-one, a valuable spirocyclic building block. Our commitment is to empower researchers with the knowledge to not only advance their scientific endeavors but to do so with a paramount focus on personal and environmental safety.
The unique structural motif of this compound, featuring a tetrahydropyran ring fused to a cyclohexenone, presents a specific set of handling considerations. The presence of an α,β-unsaturated ketone, a known reactive functional group, necessitates a robust and well-informed safety protocol. This guide will dissect the potential hazards, outline the necessary personal protective equipment (PPE), and provide clear, actionable steps for safe handling, storage, and disposal.
Hazard Assessment: Understanding the Reactivity of the Enone System
Studies on analogous compounds, such as 2-cyclohexene-1-one, have shown that the principal toxic effects are often localized to the site of initial contact, for instance, the respiratory tract upon inhalation.[3][1] Furthermore, safety data for related spirocyclic compounds like 3-Oxa-9-azaspiro[5.5]undecane indicate potential for skin and eye irritation, as well as respiratory irritation.[4] Therefore, a cautious approach that minimizes all routes of exposure is essential.
Anticipated Hazards:
-
Skin and Eye Irritation: Direct contact may cause irritation.[4]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[4]
-
Potential for Allergic Skin Reaction: Some α,β-unsaturated ketones can be skin sensitizers.[5]
-
Combustibility: While not definitively classified, related spirocyclic compounds are noted as combustible solids.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to mitigate the identified risks. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields | Nitrile or neoprene gloves | Laboratory coat | N95 dust mask (if not in a ventilated enclosure) |
| Solution Preparation and Transfers | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Use in a certified chemical fume hood |
| Running Reactions | Chemical splash goggles | Nitrile or neoprene gloves | Laboratory coat | Use in a certified chemical fume hood |
| Work-up and Purification | Chemical splash goggles and face shield | Nitrile or neoprene gloves | Laboratory coat | Use in a certified chemical fume hood |
The Rationale Behind Our Recommendations:
-
Eye Protection: The potential for eye irritation necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection during procedures with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently.
-
Body Protection: A standard laboratory coat should be worn at all times to protect against accidental spills.
-
Respiratory Protection: Due to the risk of respiratory irritation, all manipulations of this compound, especially those that could generate dust or aerosols, should be conducted within a certified chemical fume hood.[6][7] If a fume hood is not available for weighing, a NIOSH-approved N95 dust mask is the minimum requirement.
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is the cornerstone of laboratory safety. The following workflow provides a procedural guide for handling this compound from receipt to disposal.
Pre-Experiment Preparations
-
Information Review: Before commencing any work, thoroughly review this safety guide and any available safety information for related compounds.
-
Fume Hood Verification: Ensure the chemical fume hood is functioning correctly and has a current certification.
-
PPE Assembly: Gather all necessary PPE as outlined in the table above.
-
Emergency Equipment Check: Locate and confirm the operational status of the nearest safety shower, eyewash station, and fire extinguisher.
-
Spill Kit Availability: Ensure a spill kit containing appropriate absorbent materials is readily accessible.
Handling and Experimental Workflow
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Inhalation toxicity studies of the alpha,beta-unsaturated ketones: 2-cyclohexene-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Oxa-9-azaspiro[5.5]undecane | C9H17NO | CID 39871984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. nj.gov [nj.gov]
- 7. carlroth.com [carlroth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

